molecular formula C25H24N6O B15609105 Hoechst 33258 CAS No. 23491-44-3; 23491-45-4

Hoechst 33258

カタログ番号: B15609105
CAS番号: 23491-44-3; 23491-45-4
分子量: 424.5 g/mol
InChIキー: INAAIJLSXJJHOZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pibenzimol is a bibenzimidazole and a N-methylpiperazine. It has a role as a fluorochrome and an anthelminthic drug.
Pibenzimol is a fluorescent dye of benzimidazole derivative. Pibenzimol binds to AT-specific sites in the minor groove of duplex DNA and inhibits topoisomerase I, and DNA polymerase, thereby preventing DNA replication. This agent prolongs the G2 phase of the cell cycle and initiates apoptosis in tumor cells. (NCI04)
A benzimidazole antifilarial agent;  it is fluorescent when it binds to certain nucleotides in DNA, thus providing a tool for the study of DNA replication;  it also interferes with mitosis.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAAIJLSXJJHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066899
Record name Bisbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23491-44-3
Record name Bisbenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23491-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisbenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023491443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bisbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(5-(5-(4-methylpiperazin-1-yl)benzimidazol-2-yl)benzimidazol-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.521
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIBENZIMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHQ7J5KV9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Hoechst 33258: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 33258 is a bis-benzimidazole fluorescent dye that is widely utilized in molecular and cellular biology for its ability to bind to DNA and emit a strong blue fluorescence. Its cell-permeant nature makes it a valuable tool for staining the nuclei of both live and fixed cells.[1][] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its binding modes to DNA, fluorescence properties, and cellular effects. The guide also includes quantitative data, experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for researchers and drug development professionals.

Mechanism of Action: DNA Minor Groove Binding

The primary mechanism of action of this compound involves its specific, non-intercalating binding to the minor groove of double-stranded DNA (dsDNA).[][3] This binding is preferential for adenine-thymine (AT)-rich sequences, with the optimal binding site being a sequence of three or more consecutive A-T base pairs, such as AAA/TTT.[3][4] The dye molecule fits snugly into the narrow minor groove of the B-DNA conformation, where it is stabilized by a combination of van der Waals forces, hydrogen bonds, and hydrophobic interactions.[4][5]

Upon binding to DNA, this compound undergoes a significant conformational change, leading to a substantial increase in its fluorescence quantum yield.[][3] In its unbound state in solution, the dye has minimal fluorescence; however, upon binding to DNA, its fluorescence can be enhanced by approximately 30-fold.[][3][6] This fluorescence enhancement is attributed to the rigidification of the dye molecule upon binding, which reduces non-radiative decay pathways, and the exclusion of water molecules from its immediate vicinity.[3]

Multiple Binding Modes

While the high-affinity binding to the AT-rich minor groove is the most well-characterized interaction, this compound can bind to DNA through several distinct modes, particularly at higher concentrations.[3][7][8] These include:

  • High-Affinity Monomer Binding: The primary, specific binding of a single this compound molecule to the AT-rich minor groove.[3][7]

  • Low-Affinity Binding: A nonspecific interaction with the DNA sugar-phosphate backbone.[3]

  • Dimer and Tetramer Formation: At higher dye-to-DNA ratios, this compound molecules can form dimers or even tetramers within the minor groove.[7][9] This can lead to fluorescence quenching.[8]

  • GC Sequence Interaction: Although this compound has a strong preference for AT-rich regions, it can also interact with GC sequences, though the exact mechanism is still under investigation.[8]

Quantitative Data

The interaction of this compound with DNA has been quantitatively characterized by various biophysical techniques. The following tables summarize key quantitative data.

ParameterValueDNA TargetMethodReference
Binding Affinity (Kd)
High-Affinity Binding1-10 nMB-DNA minor grooveNot Specified[3]
Low-Affinity Binding~1000 nMDNA sugar-phosphate backboneNot Specified[3]
Binding Constant (Kb)3.2 (±0.6) x 10⁸ M⁻¹d(CGCAAATTTGCG)₂Fluorescence Spectroscopy[5]
Thermodynamic Parameters
Enthalpy (ΔH)+4.2 (±0.10) to +10.24 (±0.18) kcal/mold(CGCAAATTTGCG)₂Isothermal Titration Calorimetry[5]
Change in Heat Capacity (ΔCp)-330 (±50) cal/mol·Kd(CGCAAATTTGCG)₂Isothermal Titration Calorimetry[5]
Spectral Properties
Excitation Maximum (Bound)~352 nmdsDNAFluorescence Spectroscopy[10][11]
Emission Maximum (Bound)~461 nmdsDNAFluorescence Spectroscopy[10][11]
Excitation Maximum (Unbound)Not specifiedSolutionNot Specified
Emission Maximum (Unbound)510-540 nmSolutionFluorescence Spectroscopy[1][12]
Extinction Coefficient46,000 cm⁻¹M⁻¹Not specifiedNot Specified[11]
Cytotoxicity
IC₅₀51.31 µMHeLa cellsNot Specified[13]
IC₅₀32.43 µMHL60 cellsNot Specified[13]
IC₅₀15.42 µMU937 cellsNot Specified[13]

Cellular Effects and Applications

The ability of this compound to bind to nuclear DNA makes it a powerful tool for various cellular applications. However, its interaction with DNA can also lead to cellular toxicity.

  • Nuclear Staining: The most common application is as a blue fluorescent counterstain for visualizing cell nuclei in fluorescence microscopy and flow cytometry.[1][12]

  • Cell Cycle Analysis: this compound staining intensity is proportional to DNA content, allowing for the analysis of cell cycle distribution.[12][13]

  • Apoptosis Detection: Apoptotic cells exhibit condensed and fragmented nuclei, which can be readily identified by their bright, punctate staining with this compound.[1]

  • Cytotoxicity: Because this compound binds to DNA, it can interfere with DNA replication and repair processes, leading to cell cycle arrest (typically at the G2/M phase) and cytotoxicity at higher concentrations or with prolonged exposure.[12][13][14]

  • Topoisomerase Inhibition: this compound has been shown to inhibit the activity of DNA topoisomerases, particularly topoisomerase I.[15][16] It can trap topoisomerase I-DNA cleavable complexes, which can contribute to its cytotoxic effects.[16]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 1-10 mM stock solution of this compound powder in high-quality dimethyl sulfoxide (B87167) (DMSO) or distilled water.[]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[]

Staining of Live Cells
  • Working Solution: Prepare a working solution of 1-5 µg/mL this compound in cell culture medium.[] The optimal concentration may vary depending on the cell type.

  • Incubation: Add the working solution directly to the live cells and incubate for 5-20 minutes at 37°C.[]

  • Washing: Gently wash the cells with fresh culture medium to remove excess dye.[]

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with a UV excitation filter (e.g., DAPI channel).[13]

Staining of Fixed Cells
  • Fixation: Fix cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.[]

  • Washing: Wash the cells twice with PBS to remove the fixative.[]

  • Staining: Incubate the fixed cells with a working solution of 1-10 µg/mL this compound in PBS for 10-30 minutes at room temperature, protected from light.[][13]

  • Washing: Wash the cells with PBS to remove unbound dye.[]

  • Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and visualize under a fluorescence microscope.

Visualizations

Hoechst_Binding_Mechanism Hoechst This compound (Extracellular) Membrane Cell Membrane Hoechst->Membrane Passive Diffusion Cytoplasm Cytoplasm Membrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus DNA AT-rich Minor Groove of dsDNA Bound_Complex Hoechst-DNA Complex (Fluorescent) DNA->Bound_Complex

Caption: Workflow of this compound from extracellular space to nuclear DNA binding.

Hoechst_Binding_Modes cluster_dna dsDNA Hoechst This compound AT_Minor_Groove AT-rich Minor Groove Hoechst->AT_Minor_Groove High Concentration Backbone Sugar-Phosphate Backbone Hoechst->Backbone Monomer High-Affinity Monomer Binding (Fluorescent) AT_Minor_Groove->Monomer Low Concentration Dimer Dimer/Tetramer Formation (Quenched) AT_Minor_Groove->Dimer NonSpecific Low-Affinity Non-specific Binding Backbone->NonSpecific GC_Region GC-rich Region

Caption: Different binding modes of this compound to double-stranded DNA.

Staining_Workflow start Start prep_cells Prepare Cells (Live or Fixed) start->prep_cells incubate Incubate Cells with Hoechst prep_cells->incubate prep_hoechst Prepare Hoechst Working Solution prep_hoechst->incubate wash Wash to Remove Excess Dye incubate->wash image Image with Fluorescence Microscope wash->image end End image->end

Caption: A generalized experimental workflow for staining cells with this compound.

References

Core Concepts of Hoechst 33258-DNA Binding

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Interaction of Hoechst 33258 with the DNA Minor Groove

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding mechanism of this compound to the minor groove of DNA. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the molecular interactions of small molecules with DNA. This document delves into the quantitative aspects of this interaction, details the experimental protocols used to characterize it, and provides visual representations of the underlying processes.

This compound is a bis-benzimidazole dye that exhibits a strong preference for binding within the minor groove of B-DNA, particularly at sequences rich in adenine (B156593) (A) and thymine (B56734) (T).[1][2][3] This specificity is a cornerstone of its utility as a fluorescent DNA stain in molecular and cell biology. The binding is non-intercalative, meaning the dye fits snugly into the groove without separating the DNA base pairs.[4][5] This interaction is primarily driven by a combination of electrostatic forces, van der Waals interactions, and hydrogen bonding.[1][6]

The molecular structure of this compound, featuring two benzimidazole (B57391) rings linked by a piperazine (B1678402) group, is crucial for its binding. The NH groups of the benzimidazoles form bridging hydrogen bonds with the N3 atoms of adenine and the O2 atoms of thymine on opposite strands of the DNA.[7][8] This interaction displaces the "spine of hydration," a structured chain of water molecules typically found in the minor groove of AT-rich regions.[7][8] The binding of this compound requires a stretch of at least four consecutive AT base pairs for strong interaction.[2]

Upon binding to DNA, the fluorescence quantum yield of this compound increases significantly, with the emission maximum shifting to the blue region of the spectrum (around 461 nm).[3][9][10] This fluorescence enhancement is more pronounced in AT-rich DNA compared to GC-rich DNA, further highlighting its base specificity.[4]

Quantitative Data on this compound-DNA Interaction

The affinity of this compound for DNA has been quantified by various biophysical methods. The following tables summarize key binding parameters from the literature.

Table 1: Binding Affinity of this compound to Different DNA Sequences

DNA SequenceBinding Constant (K) (M⁻¹)Dissociation Constant (K_d) (M)Technique UsedReference
Calf Thymus DNA-(1-3) x 10⁻⁴Fluorescence Spectroscopy[11]
poly[d(A-T)]-(1-3) x 10⁻⁴Fluorescence Spectroscopy[11]
d(CCGGAATTCCGG)-(1-3) x 10⁻⁴Fluorescence Spectroscopy[11]
d(CGCGAATTCGCG)-(1-3) x 10⁻⁴Fluorescence Spectroscopy[11]
AATTK_D << 10⁻¹⁰ M-Fluorescence Spectroscopy[12]
ATAT--Fluorescence Spectroscopy[13]
AAAA--Fluorescence Spectroscopy[13]

Table 2: Thermodynamic Parameters for this compound Binding to DNA

DNA SequenceΔH (kcal/mol)ΔS (cal/mol·K)ΔG (kcal/mol)Technique UsedReference
poly(A)·poly(U)-7.07--Isothermal Titration Calorimetry[14]

Experimental Protocols

Several key experimental techniques are employed to study the interaction of this compound with DNA. Detailed methodologies for these experiments are provided below.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a primary tool for studying this compound-DNA binding due to the significant increase in the dye's fluorescence upon binding.[9]

Objective: To determine the binding affinity and stoichiometry of this compound to a specific DNA sequence.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in water)[15]

  • DNA solution of known concentration (e.g., calf thymus DNA or a specific oligonucleotide)

  • 10X TNE buffer (100 mM Tris-HCl, 10 mM EDTA, 1 M NaCl, pH 7.4)[15]

  • Fluorometer

Protocol:

  • Prepare a working solution of this compound in 1X TNE buffer. The final concentration will depend on the expected binding affinity but is typically in the low micromolar range.

  • Prepare a series of DNA dilutions in 1X TNE buffer.

  • For a titration experiment, add increasing concentrations of the DNA solution to a fixed concentration of the this compound solution in a quartz cuvette.

  • After each addition of DNA, gently mix and allow the solution to equilibrate for a few minutes.

  • Measure the fluorescence emission spectrum. For this compound bound to DNA, the excitation wavelength is typically around 352 nm and the emission maximum is around 461 nm.[10]

  • Plot the change in fluorescence intensity as a function of the DNA concentration.

  • The binding constant (K) and the number of binding sites (n) can be determined by fitting the data to a suitable binding model, such as the Scatchard equation.[16]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding reaction, providing a complete thermodynamic profile of the interaction.[14][17]

Objective: To determine the binding enthalpy (ΔH), entropy (ΔS), and binding constant (K) of the this compound-DNA interaction.

Materials:

  • Isothermal Titration Calorimeter

  • This compound solution in a suitable buffer (e.g., 10 mM cacodylate buffer, pH 7.0)[14]

  • DNA solution in the same buffer

Protocol:

  • Degas both the this compound and DNA solutions to prevent air bubbles.

  • Load the DNA solution into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe.

  • Set the experimental parameters, including temperature, injection volume, and spacing between injections.

  • Initiate the titration. A series of small injections of the this compound solution are made into the DNA solution.

  • The heat change after each injection is measured.

  • The raw data is integrated to obtain a plot of heat change per injection versus the molar ratio of ligand to DNA.

  • Fit the data to a suitable binding model to extract the thermodynamic parameters (K, ΔH, and ΔS).[14]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate conformational changes in DNA upon ligand binding.

Objective: To determine if this compound binding induces changes in the secondary structure of DNA.

Materials:

  • Circular Dichroism Spectropolarimeter

  • This compound solution

  • DNA solution

  • Quartz cuvette with a short path length (e.g., 1 cm)

Protocol:

  • Record the CD spectrum of the DNA solution alone in the range of 200-320 nm. The characteristic B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.

  • Prepare a series of samples with a fixed DNA concentration and increasing concentrations of this compound.

  • Record the CD spectrum for each sample.

  • Analyze the changes in the CD spectrum. Significant changes in the ellipticity or the peak positions can indicate alterations in the DNA conformation. However, studies have shown that this compound binding does not cause a significant change in the circular dichroism of DNA, which is consistent with a non-intercalative binding mode.[4]

DNA Footprinting

DNA footprinting is a technique used to identify the specific binding site of a ligand on a DNA molecule.

Objective: To determine the precise sequence of DNA where this compound binds.

Materials:

  • A DNA fragment of known sequence, radioactively or fluorescently labeled at one end.

  • This compound

  • A DNA cleaving agent, such as DNase I or MPE-Fe(II).[18]

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Autoradiography or fluorescence imaging system

Protocol:

  • Incubate the end-labeled DNA fragment with varying concentrations of this compound.

  • Add the DNA cleaving agent to the reaction mixtures. The cleaving agent will cut the DNA at sites not protected by the bound ligand.

  • As a control, perform the cleavage reaction on the DNA fragment in the absence of this compound.

  • Stop the cleavage reaction and purify the DNA fragments.

  • Separate the DNA fragments by size using denaturing PAGE.

  • Visualize the fragments by autoradiography or fluorescence imaging.

  • The binding site of this compound will appear as a "footprint," a region on the gel where there are no DNA fragments because the bound ligand protected the DNA from cleavage. By comparing the footprint to a sequencing ladder of the same DNA fragment, the exact binding sequence can be determined.

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the this compound-DNA interaction and the experimental workflows used to study it.

Hoechst_Binding_Mechanism cluster_initial Initial Interaction cluster_binding Minor Groove Binding Free_Hoechst This compound (Positively Charged) Hinge_State Hinge-like Intermediate: One end of Hoechst inserts into the minor groove Free_Hoechst->Hinge_State Electrostatic Attraction DNA_Backbone DNA Backbone (Negatively Charged) Final_Complex Stable Complex: Hoechst fully bound in the minor groove Hinge_State->Final_Complex Concerted Motion & Dehydration

Caption: Mechanism of this compound binding to the DNA minor groove.

Experimental_Workflow_Fluorescence Start Prepare this compound and DNA solutions in buffer Titration Titrate fixed [Hoechst] with increasing [DNA] Start->Titration Measurement Measure Fluorescence Emission (Ex: ~352 nm, Em: ~461 nm) Titration->Measurement Analysis Plot Fluorescence Intensity vs. [DNA] Measurement->Analysis Results Determine Binding Constant (K) and Stoichiometry (n) using a binding model Analysis->Results

Caption: Workflow for Fluorescence Spectroscopy analysis of DNA binding.

ITC_Workflow Start Degas this compound and DNA solutions Loading Load DNA into sample cell and Hoechst into syringe Start->Loading Titration Inject Hoechst into DNA solution in small aliquots Loading->Titration Measurement Measure heat change after each injection Titration->Measurement Analysis Integrate data and plot heat change vs. molar ratio Measurement->Analysis Results Fit data to determine K, ΔH, and ΔS Analysis->Results

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Conclusion

The interaction of this compound with the DNA minor groove is a well-characterized phenomenon of significant importance in various scientific disciplines. Its high affinity and specificity for AT-rich sequences make it an invaluable tool for DNA visualization and quantification. The detailed understanding of its binding mechanism, supported by robust quantitative data and a suite of biophysical techniques, provides a solid foundation for the rational design of new DNA-binding agents with tailored sequence specificities and therapeutic potential. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to investigate and characterize similar DNA-ligand interactions.

References

A Technical Guide to the Excitation and Emission Spectra of Hoechst 33258

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of Hoechst 33258, a widely used fluorescent stain for DNA visualization and quantification. This guide covers the core principles of its fluorescence, detailed experimental protocols, and a summary of its key spectral characteristics, making it an essential resource for researchers in cell biology, molecular biology, and drug development.

Core Principles of this compound Fluorescence

This compound is a bisbenzimidazole dye that exhibits minimal fluorescence in solution but becomes brightly fluorescent upon binding to DNA.[1][2] This property makes it an excellent tool for specifically labeling DNA in live or fixed cells with low background signal.[1][3] The dye binds preferentially to adenine-thymine (A-T) rich regions in the minor groove of double-stranded DNA (dsDNA).[4] This interaction with dsDNA significantly enhances its fluorescence quantum yield.[4]

When unbound, this compound has a broad emission spectrum in the 510–540 nm range.[4][5] However, upon binding to dsDNA, its fluorescence emission undergoes a significant blue shift, with the emission maximum centering around 461-463 nm.[1][4][5] The excitation maximum for DNA-bound this compound is approximately 351-352 nm.[1][4][5] The fluorescence intensity of this compound is also influenced by the pH of the solvent, with intensity increasing as the pH rises.[4][5]

Spectral Data Summary

The following table summarizes the key quantitative spectral data for this compound in its unbound and DNA-bound states.

State Excitation Maximum (λex) Emission Maximum (λem) Quantum Yield (Φf) Notes
Unbound in Solution ~350 nm510–540 nm[4][5]0.02Fluorescence is minimal.[1]
Bound to dsDNA 351–352 nm[1][4][5]461–463 nm[1][4][5]0.58[6]Significant fluorescence enhancement.[4]
Bound to dsDNA (Type I) 352 nm[7]460 nm[7]-Predominates at high ionic strength.[7]
Bound to dsDNA (Type II) 360 nm[7]470 nm[7]-Occurs at low ionic strength.[7]
Protonated Form (Acidic pH) Blue light~540 nm-Can be induced by UV exposure or low pH.[8][9]

Experimental Protocols

Protocol 1: General Staining of Live or Fixed Cells for Fluorescence Microscopy

This protocol provides a general procedure for staining mammalian cells with this compound for visualization of nuclei.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in distilled water)[5]

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • Cells grown on coverslips or in culture dishes

  • Mounting medium

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution to a working concentration of 1-5 µg/mL in an appropriate medium (e.g., PBS or complete culture medium).[5]

  • Cell Preparation:

    • Adherent Cells: Grow cells directly on sterile coverslips.

    • Suspension Cells: Pellet cells by centrifugation and resuspend in PBS.

  • Staining:

    • For adherent cells, remove the culture medium and add the staining solution to cover the cells.

    • For suspension cells, add the staining solution to the cell suspension.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C.[3][5] The optimal incubation time may vary depending on the cell type.

  • Washing: Aspirate the staining solution and wash the cells twice with PBS to remove excess dye.[5]

  • Fixation (Optional): Stained live cells can be fixed with 4% formaldehyde (B43269) for 2 minutes at 4°C, followed by two washes with PBS.[5]

  • Mounting and Visualization: Mount the coverslip with a suitable mounting medium. Visualize the stained nuclei using a fluorescence microscope with a UV excitation source and a blue emission filter.

Protocol 2: DNA Quantification in Solution using a Fluorometer

This protocol describes how to quantify dsDNA in a solution using this compound and a fluorometer.

Materials:

  • This compound stock solution (1 mg/mL)[10]

  • 10X TNE buffer (Tris-HCl, NaCl, EDTA, pH 7.4)[11][12]

  • 1X TNE buffer (diluted from 10X stock)

  • dsDNA standard of known concentration (e.g., calf thymus DNA)[10]

  • Unknown DNA samples

  • Fluorometer and appropriate cuvettes

Procedure:

  • Prepare 2X Dye Solution: Dilute the this compound stock solution in 1X TNE buffer to a final concentration of 200 ng/mL.[10] Protect this solution from light.

  • Prepare DNA Standards: Create a serial dilution of the dsDNA standard in 1X TNE buffer.

  • Prepare Samples for Measurement:

    • In a clean cuvette, mix 1 mL of each DNA standard with 1 mL of the 2X Dye Solution.[10] This will result in a 1:1 dilution of both the DNA and the dye.

    • Prepare a blank sample by mixing 1 mL of 1X TNE buffer with 1 mL of the 2X Dye Solution.[10]

    • Prepare unknown samples by mixing 1 mL of the diluted unknown DNA with 1 mL of the 2X Dye Solution.

  • Measurement:

    • Set the fluorometer to the appropriate excitation and emission wavelengths for this compound (e.g., excitation ~350 nm, emission ~450 nm).[10][12]

    • Calibrate the instrument using the blank sample.

    • Measure the fluorescence intensity of the DNA standards and the unknown samples.

  • Data Analysis:

    • Generate a standard curve by plotting the fluorescence intensity of the standards against their known concentrations.

    • Determine the concentration of the unknown DNA samples by interpolating their fluorescence intensity on the standard curve.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for cell cycle analysis using this compound staining followed by flow cytometry.

G cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis start Start with a single-cell suspension fixation Fix cells with 70% ice-cold ethanol start->fixation wash1 Wash cells with PBS fixation->wash1 stain Resuspend cells in this compound staining solution (0.2-2 µg/mL in PBS) wash1->stain incubate Incubate for 15 min at room temperature stain->incubate flow Analyze by flow cytometry (UV excitation) incubate->flow histogram Generate DNA content histogram flow->histogram cell_cycle Determine cell cycle phases (G1, S, G2/M) histogram->cell_cycle end End cell_cycle->end

Caption: Workflow for Cell Cycle Analysis using this compound.

References

Understanding Hoechst 33258 fluorescence properties.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fluorescence Properties of Hoechst 33258

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core fluorescence properties of this compound, a vital fluorescent stain for DNA analysis. The information is tailored for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and clear visualizations of underlying mechanisms.

Core Fluorescence and Spectral Properties

This compound is a bisbenzimide dye that exhibits a significant increase in fluorescence quantum yield upon binding to the minor groove of double-stranded DNA (dsDNA).[1][2] Its binding preference is for Adenine-Thymine (AT)-rich regions.[1][3][4] The dye's fluorescence characteristics are highly dependent on its binding state and environmental factors.

Quantitative Spectral Data

The key spectral properties of this compound are summarized below. The most notable feature is the dramatic enhancement and blue-shift in emission upon binding to dsDNA.

PropertyUnbound StatedsDNA-Bound StateCitation(s)
Excitation Maximum (λex) ~350 nm351-352 nm[3][5][6]
Emission Maximum (λem) 510-540 nm (broad)454-463 nm (sharp)[3][5][6][7]
Stokes Shift Large~110 nm[3]
Molar Extinction Coefficient (ε) Not applicable46,000 M⁻¹cm⁻¹ at ~346 nm[2][6][8]
Quantum Yield (Φ) 0.034 (in water)Significantly enhanced (~0.4-0.7)[2][8][9][10]
Factors Influencing Fluorescence

Several factors can modulate the fluorescence of this compound, which is critical for experimental design and data interpretation.

FactorEffect on FluorescenceMechanismCitation(s)
dsDNA Binding Strong Enhancement: ~30-fold increase in fluorescence intensity.The dye binds to the minor groove, primarily at AT-rich sequences, leading to a more rigid, planar conformation that favors fluorescence.[1][11][1][4]
pH Complex & State-Dependent: For unbound dye, fluorescence yield is ~20-fold higher at pH 4.5 than at pH 7.[11][12] For DNA-bound dye, intensity increases with pH.[3][13]Protonation of the dye molecule at acidic pH alters its electronic structure and fluorescence properties. The optimal binding to DNA occurs at a pH of 7.4.[11][14][3][11][12][13]
Dye Concentration Quenching at High Levels: At high dye-to-DNA base pair ratios, fluorescence can be quenched.At higher concentrations, a lower affinity binding mode becomes prevalent, which has a lower quantum yield and can lead to fluorescence quenching.[13][15] Dimerization can also occur.[16][13][15][16]
BrdU Incorporation Quenching: Fluorescence is significantly reduced when the dye binds to DNA containing bromodeoxyuridine (BrdU).The bromine atom in BrdU is thought to deform the minor groove, preventing the optimal binding of this compound.[3][7][3][7]
Solvent Dependent on Polarity/Viscosity: Fluorescence anisotropy and intensity are strongly dependent on the solvent environment.Changes in solvent polarity and viscosity affect the dye's conformational flexibility and intermolecular interactions.[17][18][19][17][18]

Experimental Protocols

Accurate and reproducible results with this compound require standardized protocols. Note: this compound is a potential mutagen and should be handled with appropriate care, including wearing gloves.[20][21]

Stock Solution Preparation
  • Preparation: Dissolve this compound powder in high-quality sterile water or DMSO to a stock concentration of 1-10 mg/mL.[22]

  • Storage: Aliquot the stock solution into small, light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.[22][]

Protocol for Staining Live Cells

This protocol is suitable for visualizing nuclei in living cells for applications like fluorescence microscopy.

  • Cell Preparation: Culture cells on coverslips or in imaging-compatible plates to the desired confluency.

  • Working Solution: Prepare a working solution by diluting the this compound stock solution to a final concentration of 0.5-5 µM in a buffered salt solution or complete cell culture medium (optimal binding occurs at pH 7.4).[14][24]

  • Staining: Remove the existing culture medium and add the Hoechst working solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.[14][24] Incubation times may need to be optimized for different cell types.

  • Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound dye.[22]

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a UV excitation source (e.g., DAPI filter set).

Protocol for Staining Fixed Cells

This method is commonly used as a nuclear counterstain in immunofluorescence experiments.

  • Cell Fixation: Fix cells using 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[]

  • Washing: Wash the cells twice with PBS to remove the fixative.

  • Permeabilization (Optional): If staining intracellular targets with antibodies, permeabilize the cells with a detergent like 0.1-0.5% Triton™ X-100 in PBS for 10 minutes.

  • Working Solution: Prepare a working solution of 0.5-2 µg/mL this compound in PBS.[22]

  • Staining: Add the working solution to the fixed cells and incubate for at least 15 minutes at room temperature, protected from light.[22]

  • Washing: Wash the cells two to three times with PBS to remove excess dye.[22]

  • Mounting & Imaging: Mount the coverslip onto a microscope slide using an anti-fade mounting medium and proceed with imaging.

Protocol for dsDNA Quantification

This assay provides sensitive quantification of dsDNA in solution.

  • Reagent Preparation:

    • Assay Buffer (1X TNE): Prepare a buffer containing Tris-HCl, NaCl (at least 200 mM), and EDTA, adjusted to pH 7.4. High salt concentration is crucial for displacing proteins from DNA.[25][26]

    • DNA Standards: Prepare a series of dsDNA standards (e.g., calf thymus DNA) with known concentrations (e.g., 10 ng/mL to 1000 ng/mL) in 1X TNE buffer.[27]

    • 2X Dye Working Solution: Dilute the this compound stock solution in 1X TNE buffer to twice the final desired concentration (e.g., 200 ng/mL). Prepare this solution fresh and protect it from light.[25]

  • Assay Procedure:

    • Pipette equal volumes of your unknown DNA samples and each DNA standard into separate tubes or wells of a microplate. Ensure they are at 2X their final concentration.

    • Add an equal volume of the 2X Dye Working Solution to each tube/well (achieving a 1:1 dilution).[25][28]

    • Prepare a blank sample by mixing equal volumes of 1X TNE buffer and the 2X Dye Working Solution.[25]

  • Incubation: Mix thoroughly and incubate for approximately 5 minutes at room temperature, protected from light.[28]

  • Measurement: Measure the fluorescence using a fluorometer or plate reader with excitation set to ~350 nm and emission detection at ~450 nm.[25][27]

  • Quantification: Subtract the blank reading from all measurements. Generate a standard curve by plotting the fluorescence of the standards against their concentrations. Use this curve to determine the concentration of the unknown DNA samples.

Visualizations of Mechanisms and Workflows

DNA Binding Mechanism

Caption: Fig. 1: this compound DNA Binding Modes

Experimental Workflow for Cell Staining

G Fig. 2: General Workflow for Cell Staining cluster_live Live Cell Staining cluster_fixed Fixed Cell Staining start Start: Cells in Culture live_stain Add this compound (0.5-5 µM in media) start->live_stain Live fix Fix Cells (e.g., 4% PFA) start->fix Fixed live_incubate Incubate 15-60 min at 37°C live_stain->live_incubate live_wash Wash with PBS/Media live_incubate->live_wash mount Mount & Seal Coverslip live_wash->mount fixed_wash1 Wash with PBS fix->fixed_wash1 stain Add this compound (0.5-2 µg/mL in PBS) fixed_wash1->stain fixed_incubate Incubate 15+ min at Room Temp stain->fixed_incubate fixed_wash2 Wash with PBS fixed_incubate->fixed_wash2 fixed_wash2->mount image Fluorescence Imaging (Ex: ~350 nm, Em: ~460 nm) mount->image

Caption: Fig. 2: General Workflow for Cell Staining

Logical Relationships of Fluorescence Properties

G Fig. 3: Factors Influencing this compound Fluorescence DNA_Binding DNA Binding State Bound Bound to dsDNA (Minor Groove) DNA_Binding->Bound Unbound Free in Solution DNA_Binding->Unbound pH Solution pH Acidic Acidic (pH < 7) pH->Acidic Neutral Neutral (pH ~7.4) pH->Neutral Concentration Dye Concentration High_Conc High Dye:DNA Ratio Concentration->High_Conc Low_Conc Low Dye:DNA Ratio Concentration->Low_Conc Intensity Fluorescence Intensity Bound->Intensity Greatly Increases Wavelength Emission Wavelength Bound->Wavelength Shifts to ~460 nm Unbound->Intensity Low Unbound->Wavelength Shifts to >500 nm Acidic->Intensity Increases (Unbound) Neutral->Intensity Optimal for Binding High_Conc->Intensity Quenches Low_Conc->Intensity Maximizes

Caption: Fig. 3: Factors Influencing this compound Fluorescence

References

A Technical Guide to Identifying Apoptotic Cells Using Hoechst 33258

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for using Hoechst 33258 to identify apoptotic cells. This compound is a cell-permeant, blue-fluorescent DNA stain that is a cornerstone in apoptosis research. Its ability to specifically bind to the minor groove of DNA, particularly in AT-rich regions, makes it an invaluable tool for visualizing nuclear morphology and detecting the hallmark changes associated with programmed cell death.[][2][3]

Apoptosis is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, membrane blebbing, and chromatin condensation (pyknosis).[3][4] It is this condensation of chromatin that allows for the robust identification of apoptotic cells using this compound. In healthy cells, the dye produces a diffuse, uniform blue fluorescence within the nucleus. However, in apoptotic cells, the condensed chromatin stains much more brightly, resulting in compact, intensely fluorescent nuclei.[4][5][6]

Core Principles of this compound Staining

This compound is a bisbenzimide dye that exhibits minimal fluorescence in solution but becomes brightly fluorescent upon binding to double-stranded DNA.[7] Its fluorescence is significantly enhanced in regions rich in adenine-thymine (A-T) base pairs.[2] The dye is excited by ultraviolet light and emits a blue fluorescence.[]

Key characteristics of this compound include:

  • Cell Permeability: It can cross the cell membrane of both live and fixed cells, although it is less permeant than its structural analog, Hoechst 33342.[2]

  • Specificity for DNA: It binds specifically to the minor groove of DNA, with a preference for A-T rich sequences.[][8]

  • Apoptosis Detection: The condensed state of chromatin in apoptotic cells leads to a marked increase in this compound fluorescence intensity, allowing for clear differentiation from non-apoptotic cells.[4][5][6]

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the application of this compound in apoptosis assays.

ParameterValueReference
Excitation Maximum (with DNA)351-352 nm[2][9][10]
Emission Maximum (with DNA)461-463 nm[2][9][10]
Unbound Dye Emission Range510-540 nm[2]
ParameterRecommended RangeReference
Stock Solution
Concentration1-10 mg/mL[][9]
SolventDistilled water or DMSO[][9]
Storage-20°C, protected from light[7][9]
Working Solution
Concentration (Live Cells)0.1-10 µg/mL[2]
Concentration (Fixed Cells)0.5-2 µg/mL[9]
Incubation Time (Live Cells)5-60 minutes[][9]
Incubation Time (Fixed Cells)5-30 minutes[][5]
Incubation TemperatureRoom temperature or 37°C[][7]

Signaling Pathway in Apoptosis Leading to Nuclear Condensation

The process of chromatin condensation during apoptosis is a downstream event triggered by the activation of a family of cysteine proteases known as caspases. The activation of executioner caspases, such as caspase-3, is a central event that leads to the cleavage of various cellular substrates, ultimately resulting in the morphological changes characteristic of apoptosis.[11] One of the key substrates of activated caspase-3 is the inhibitor of caspase-activated DNase (ICAD). Cleavage of ICAD releases caspase-activated DNase (CAD), which then translocates to the nucleus and fragments DNA, contributing to chromatin condensation.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_nuclear_events Nuclear Events cluster_detection Detection Stimulus Intrinsic or Extrinsic Signals Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Stimulus->Initiator_Caspases Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Initiator_Caspases->Executioner_Caspases ICAD_Cleavage ICAD Cleavage Executioner_Caspases->ICAD_Cleavage CAD_Activation CAD Activation ICAD_Cleavage->CAD_Activation Chromatin_Condensation Chromatin Condensation & DNA Fragmentation CAD_Activation->Chromatin_Condensation Hoechst_Staining This compound Staining Chromatin_Condensation->Hoechst_Staining Fluorescence Bright Blue Fluorescence Hoechst_Staining->Fluorescence

Apoptosis signaling pathway leading to chromatin condensation.

Experimental Protocols

Below are detailed protocols for staining both live and fixed cells with this compound for the identification of apoptotic cells.

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL):

    • Dissolve 10 mg of this compound powder in 10 mL of high-purity distilled water or dimethyl sulfoxide (B87167) (DMSO).

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light. The stock solution is stable for at least one year when stored correctly.[7]

  • This compound Working Solution (1 µg/mL):

    • Dilute the 1 mg/mL stock solution 1:1000 in an appropriate buffer (e.g., Phosphate-Buffered Saline (PBS) for fixed cells or cell culture medium for live cells).

    • Prepare the working solution fresh for each experiment.

Staining Protocol for Live Adherent Cells

live_cell_staining Start Start: Adherent cells in culture Prepare_Working Prepare 1 µg/mL this compound in complete culture medium Start->Prepare_Working Remove_Medium Remove culture medium Prepare_Working->Remove_Medium Add_Stain Add this compound working solution to cover the cells Remove_Medium->Add_Stain Incubate Incubate for 5-15 minutes at 37°C Add_Stain->Incubate Wash Optional: Wash with PBS Incubate->Wash Image Image using a fluorescence microscope Wash->Image

Workflow for staining live adherent cells with this compound.
  • Culture cells on coverslips or in a multi-well plate to the desired confluency.

  • Prepare a 1 µg/mL working solution of this compound in pre-warmed complete cell culture medium.[7][10]

  • Aspirate the existing culture medium from the cells.

  • Add the this compound working solution to the cells, ensuring the cell monolayer is completely covered.

  • Incubate the cells for 5-15 minutes at 37°C in a humidified incubator.[7][10]

  • (Optional) The staining is stable after washing, but a wash step is not strictly necessary for specific staining.[7] If desired, gently wash the cells once or twice with pre-warmed PBS or culture medium.

  • Immediately visualize the cells under a fluorescence microscope using a UV excitation filter.

Staining Protocol for Fixed Suspension Cells

fixed_cell_staining Start Start: Suspension cells Harvest Harvest cells by centrifugation Start->Harvest Wash_PBS Wash cells with PBS Harvest->Wash_PBS Fix Fix cells with 4% paraformaldehyde for 10-15 minutes Wash_PBS->Fix Wash_Fixative Wash to remove fixative Fix->Wash_Fixative Add_Stain Resuspend in 1 µg/mL this compound in PBS Wash_Fixative->Add_Stain Incubate Incubate for 5-15 minutes at room temperature Add_Stain->Incubate Wash_Stain Wash with PBS Incubate->Wash_Stain Mount Mount on a microscope slide Wash_Stain->Mount Image Image using a fluorescence microscope Mount->Image

Workflow for staining fixed suspension cells with this compound.
  • Harvest suspension cells by centrifugation at a low speed (e.g., 200-300 x g) for 5 minutes.

  • Wash the cell pellet once with PBS.

  • Fix the cells by resuspending the pellet in 4% paraformaldehyde in PBS and incubating for 10-15 minutes at room temperature.[]

  • Centrifuge the cells and wash twice with PBS to remove the fixative.

  • Prepare a 1 µg/mL working solution of this compound in PBS.[7][10]

  • Resuspend the fixed cell pellet in the this compound working solution.

  • Incubate for 5-15 minutes at room temperature, protected from light.[7]

  • Centrifuge the cells and wash once with PBS to remove excess stain.

  • Resuspend the cell pellet in a small volume of PBS and mount a drop of the cell suspension onto a microscope slide.

  • Place a coverslip over the drop and visualize under a fluorescence microscope.

Interpretation of Results

  • Non-Apoptotic (Healthy) Cells: Nuclei will exhibit a uniform, diffuse, and faint blue fluorescence. The chromatin structure will appear homogeneous.

  • Apoptotic Cells: Nuclei will be smaller, fragmented, and display a bright, condensed, and intensely fluorescent blue signal.[4][5][6] The chromatin will appear as one or more highly condensed masses.

  • Necrotic Cells: Necrotic cells, which have lost membrane integrity, will show a uniform, bright blue fluorescence throughout the entire cell, as the dye can freely enter and stain the DNA.

By following these protocols and understanding the underlying principles, researchers can effectively utilize this compound as a reliable and straightforward method for the identification and quantification of apoptotic cells in a wide range of experimental settings.

References

A Technical Guide to Hoechst 33258: Principles and Applications in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and applications of Hoechst 33258, a widely used fluorescent stain in microscopy. This document details the mechanism of action, spectral properties, and established protocols for its use in visualizing cell nuclei, detecting apoptosis, and analyzing the cell cycle.

Core Principles of this compound

This compound is a cell-permeant, blue-fluorescent dye that specifically binds to DNA.[1][2] Its primary application in microscopy is to visualize cell nuclei and observe changes in chromatin structure.

Mechanism of Action: this compound is a minor groove-binding dye with a strong preference for adenine-thymine (A-T) rich regions of double-stranded DNA.[1][3][][5][6] This binding is non-intercalating and results in a significant, approximately 30-fold, increase in its fluorescence quantum yield.[][5][6] The unbound dye exhibits minimal fluorescence in the blue-cyan range, which contributes to a high signal-to-noise ratio in stained samples.[1][3][6] It's important to note that this compound can bind to DNA in two modes: a high-affinity binding to the B-DNA minor groove and a low-affinity, non-specific interaction with the DNA sugar-phosphate backbone.[5]

Key Features:

  • Cell Permeability: this compound can penetrate the cell membranes of both live and fixed cells, although it is less permeant than the related Hoechst 33342 dye.[1][7][8]

  • Low Toxicity: Compared to other DNA stains like DAPI, Hoechst dyes are generally less toxic to cells, making them suitable for live-cell imaging.[1]

  • pH Sensitivity: The fluorescence intensity of this compound increases with the pH of the solvent.[1][2]

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

Table 1: Spectral Properties

PropertyValue
Excitation Maximum (with DNA)351-352 nm[1][7][9][10][11]
Emission Maximum (with DNA)454-463 nm[1][9][10]
Unbound Dye Emission Range510-540 nm[1]
Extinction Coefficient46,000 cm⁻¹M⁻¹[10]

Table 2: Binding and Application Data

PropertyValue/Range
DNA Binding PreferenceAdenine-Thymine (A-T) rich regions[1][3][]
Binding LocationMinor groove of dsDNA[1][3][][5]
Fluorescence Enhancement upon Binding~30-fold[][5][6]
Typical Staining Concentration0.1 - 10 µg/mL[1][3]
Incubation Time5 - 60 minutes[3][][7][11]

Experimental Protocols

Detailed methodologies for common applications of this compound are provided below.

General Nuclear Staining of Live Cells

This protocol is suitable for visualizing nuclei in living cells.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in deionized water or DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live cells cultured on coverslips or in imaging dishes

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in complete cell culture medium to a final concentration of 1-5 µg/mL.[][12]

  • Remove the existing culture medium from the cells.

  • Add the this compound working solution to the cells.

  • Incubate the cells at 37°C for 5 to 20 minutes.[] The optimal incubation time may vary depending on the cell type.

  • (Optional) Wash the cells once or twice with pre-warmed PBS or fresh culture medium to remove excess dye.[]

  • Image the cells using a fluorescence microscope with a UV excitation filter (e.g., DAPI filter set).

Nuclear Staining of Fixed Cells

This protocol is used for staining the nuclei of fixed cells.

Materials:

  • This compound stock solution

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS) (optional)

  • Cells cultured on coverslips

Procedure:

  • Wash the cells twice with PBS.

  • Fix the cells by incubating with 4% paraformaldehyde for 10-15 minutes at room temperature.[]

  • Wash the cells three times with PBS for 5 minutes each.

  • (Optional) If co-staining with intracellular antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 1-5 µg/mL.

  • Add the this compound working solution to the cells and incubate for 10-30 minutes at room temperature, protected from light.[]

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides with an appropriate mounting medium.

  • Image the cells using a fluorescence microscope.

Detection of Apoptosis

Apoptotic cells exhibit characteristic nuclear changes, including chromatin condensation and nuclear fragmentation, which can be visualized with this compound.[13] Apoptotic nuclei will appear smaller, more condensed, and brightly stained compared to the diffuse, less intense staining of normal nuclei.[14][15]

Procedure: Follow the protocol for either live or fixed cell staining. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will display highly condensed or fragmented nuclei that are intensely fluorescent.

Cell Cycle Analysis

This compound can be used in conjunction with 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to analyze the cell cycle.[3][16] BrdU, a thymidine (B127349) analog, is incorporated into newly synthesized DNA during the S phase. This compound fluorescence is quenched by the presence of BrdU.[1][3][16][17] This allows for the differentiation of cells in different phases of the cell cycle by flow cytometry or microscopy.[16][17]

A detailed protocol for this advanced application typically involves:

  • Incubating cells with BrdU for a defined period.

  • Harvesting and fixing the cells.

  • Staining with this compound and often a second DNA dye like ethidium (B1194527) bromide.[16][18]

  • Analyzing the dual-wavelength fluorescence to determine the distribution of cells throughout the cell cycle.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Hoechst_Mechanism cluster_0 Cellular Environment cluster_1 Binding and Fluorescence Hoechst_33258 This compound (Low Fluorescence) Bound_Complex Hoechst-DNA Complex (High Fluorescence) Hoechst_33258->Bound_Complex Binds to Minor Groove DNA Double-Stranded DNA (A-T Rich Minor Groove) Staining_Workflow Start Start: Cells in Culture Preparation Prepare this compound Working Solution Start->Preparation Incubation Incubate Cells with Hoechst Solution Preparation->Incubation Wash Wash to Remove Excess Dye (Optional) Incubation->Wash Imaging Image with Fluorescence Microscope Wash->Imaging Apoptosis_Detection cluster_0 Cellular Phenotypes Cell_Population Cell Population Stained with this compound Normal_Cell Normal Nucleus: - Diffuse Chromatin - Weak Fluorescence Cell_Population->Normal_Cell Healthy Apoptotic_Cell Apoptotic Nucleus: - Condensed Chromatin - Nuclear Fragmentation - Bright Fluorescence Cell_Population->Apoptotic_Cell Apoptotic

References

Methodological & Application

Hoechst 33258 Staining Protocol for Mammalian Cells: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Hoechst 33258 is a cell-permeant, blue-emitting fluorescent dye that serves as a powerful tool for visualizing the nuclei of mammalian cells. This bisbenzimide dye exhibits a strong affinity for the minor groove of double-stranded DNA, particularly in adenine-thymine (A-T) rich regions.[1][2] Upon binding to DNA, its fluorescence intensity increases significantly, making it an excellent stain for observing nuclear morphology, cell cycle distribution, and apoptosis.[1][3][4][5] This application note provides detailed protocols for staining both live and fixed mammalian cells with this compound, along with its applications in apoptosis detection and cell cycle analysis.

Introduction

This compound is a widely used fluorescent probe in cell biology and drug development for its ability to effectively stain the nuclei of live and fixed cells.[3][6][7] Its cell permeability, although lower than the related Hoechst 33342, allows for the staining of living cells, while its specific binding to DNA provides a clear and distinct nuclear counterstain in immunofluorescence experiments.[1][] The fluorescence of this compound is significantly enhanced upon binding to DNA, with an excitation maximum around 352 nm and an emission maximum around 461 nm.[1][6] This property minimizes background fluorescence from unbound dye.[1] This document outlines standardized protocols for utilizing this compound for various cellular analysis applications.

Mechanism of Action

This compound is a minor groove-binding agent that preferentially binds to A-T rich sequences of DNA.[1][2][6] This interaction is non-intercalating and results in a significant increase in the dye's fluorescence quantum yield.[4][5] The binding is reversible and does not significantly disrupt the DNA structure, although it can interfere with DNA replication at higher concentrations.[3] The specificity for the minor groove makes it a reliable marker for nuclear DNA.

cluster_cell Mammalian Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Translocates to DNA dsDNA (A-T rich) Nucleus->DNA Binds to minor groove Fluorescence Blue Fluorescence DNA->Fluorescence Fluorescence Enhancement Hoechst_33258 This compound Hoechst_33258->Cell_Membrane Permeates Start Start Culture_Cells Culture Cells Start->Culture_Cells Prepare_Staining_Solution Prepare Staining Solution (1-5 µg/mL) Culture_Cells->Prepare_Staining_Solution Add_Stain Add Staining Solution to Cells Prepare_Staining_Solution->Add_Stain Incubate Incubate (5-20 min, 37°C) Add_Stain->Incubate Wash Wash? Incubate->Wash Wash_Cells Wash with PBS Wash->Wash_Cells Yes Image Image Wash->Image No Wash_Cells->Image Start Start Culture_Cells Culture Cells Start->Culture_Cells Fix_Cells Fix Cells (4% PFA) Culture_Cells->Fix_Cells Wash1 Wash (PBS) Fix_Cells->Wash1 Permeabilize Permeabilize? Wash1->Permeabilize Permeabilize_Cells Permeabilize (Triton X-100) Permeabilize->Permeabilize_Cells Yes Prepare_Staining_Solution Prepare Staining Solution (0.5-2 µg/mL) Permeabilize->Prepare_Staining_Solution No Wash2 Wash (PBS) Permeabilize_Cells->Wash2 Wash2->Prepare_Staining_Solution Add_Stain Add Staining Solution Prepare_Staining_Solution->Add_Stain Incubate Incubate (5-15 min, RT) Add_Stain->Incubate Wash3 Wash (PBS) Incubate->Wash3 Mount Mount Coverslip Wash3->Mount Image Image Mount->Image

References

Step-by-Step Guide for Hoechst 33258 Nuclear Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Hoechst 33258 for nuclear staining in both fixed and live cells. Included are detailed protocols, solution preparation instructions, and key quantitative data to ensure reproducible and high-quality results in fluorescence microscopy and flow cytometry applications.

Introduction to this compound

This compound is a cell-permeant, blue-fluorescent DNA stain belonging to the bis-benzimide family of dyes.[1][2] It binds specifically to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[1][3][4] Upon binding to DNA, the fluorescence of this compound is significantly enhanced, leading to a high signal-to-noise ratio for clear visualization of nuclei.[] This stain can be used for both live and fixed cells and is a common nuclear counterstain in fluorescence imaging.[1][6][7]

Quantitative Data Summary

For ease of reference, the key quantitative parameters for this compound staining are summarized in the table below.

ParameterValueNotes
Excitation Maximum (with DNA) 352 nm[3][8][9]Can be excited with a mercury-arc lamp, xenon lamp, or a UV laser.[1]
Emission Maximum (with DNA) 461 nm[1][3][9]Emits blue-cyan fluorescence.
Stock Solution Concentration 1-10 mg/mL[][10]Typically prepared in deionized water or DMSO.[][10]
Working Concentration (Fixed Cells) 0.5 - 2 µg/mL[11][12]Optimal concentration may vary by cell type and density.
Working Concentration (Live Cells) 1 - 5 µg/mL[][11][12]Hoechst 33342 is often preferred for live cells due to higher permeability.[]
Incubation Time (Fixed Cells) 5 - 15 minutes[6][11][12]Can be extended if necessary.[13]
Incubation Time (Live Cells) 5 - 60 minutes[][6][11][12]Should be optimized for specific cell types.

Experimental Workflow

The general workflow for this compound nuclear staining involves preparing the staining solution, applying it to the cells, incubating, and then visualizing the stained nuclei. The specific steps vary depending on whether the cells are fixed or live.

Hoechst_33258_Staining_Workflow This compound Staining Experimental Workflow cluster_prep Preparation cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging start Start prep_stock Prepare 1 mg/mL This compound Stock Solution start->prep_stock prep_working Prepare Working Solution (0.5-5 µg/mL in PBS or Media) prep_stock->prep_working incubate_fixed Incubate 5-15 min at Room Temperature prep_working->incubate_fixed incubate_live Incubate 5-60 min at 37°C prep_working->incubate_live cell_culture Culture Cells on Coverslip/Plate fix_perm Fix and Permeabilize (for fixed cell staining) cell_culture->fix_perm live_cells Live Cells cell_culture->live_cells fix_perm->incubate_fixed live_cells->incubate_live wash_cells Wash with PBS (Optional but recommended) incubate_fixed->wash_cells incubate_live->wash_cells mount Mount Coverslip wash_cells->mount image Image with Fluorescence Microscope (Ex: ~350nm, Em: ~460nm) mount->image end End image->end

Caption: Workflow for this compound staining of fixed and live cells.

Experimental Protocols

Caution: this compound is a potential mutagen and should be handled with care.[10] Always wear appropriate personal protective equipment (PPE), including gloves and a lab coat.

Protocol 1: Staining of Fixed Cells

This protocol is suitable for staining cells that have been previously fixed and, if necessary, permeabilized.

Materials:

  • This compound stock solution (1 mg/mL in deionized water)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets.

  • Mounting medium

Procedure:

  • Cell Preparation:

    • For adherent cells, grow them on sterile coverslips in a culture dish.

    • For suspension cells, cytocentrifuge or use a cytospin to adhere them to a glass slide.

  • Fixation:

    • Aspirate the culture medium and wash the cells once with PBS.

    • Add the fixative and incubate for 10-15 minutes at room temperature.[]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If staining for intracellular targets with antibodies, incubate with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare the this compound working solution by diluting the stock solution to a final concentration of 0.5-2 µg/mL in PBS.[11][12]

    • Add the working solution to the cells, ensuring they are completely covered.

    • Incubate for 5-15 minutes at room temperature, protected from light.[6][11][12]

  • Washing:

    • Aspirate the staining solution and wash the cells two to three times with PBS to reduce background fluorescence.[11][12]

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using a drop of mounting medium.

    • Image the cells using a fluorescence microscope with a UV excitation filter (around 350 nm) and a blue emission filter (around 460 nm).[1][14]

Protocol 2: Staining of Live Cells

This protocol is for staining the nuclei of living cells. Hoechst 33342 is generally more membrane-permeant and is often preferred for live-cell imaging, but this compound can also be used.[4][]

Materials:

  • This compound stock solution (1 mg/mL in deionized water)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Cell Preparation:

    • Grow cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.

  • Staining:

    • Prepare the this compound working solution by diluting the stock solution to a final concentration of 1-5 µg/mL in pre-warmed complete cell culture medium.[][11][12]

    • Aspirate the existing medium from the cells and replace it with the medium containing the this compound working solution.

    • Incubate the cells for 5-60 minutes at 37°C in a cell culture incubator.[][6][11][12] The optimal incubation time should be determined empirically for each cell type.

  • Washing (Optional):

    • For some applications, washing is not necessary.[6] However, to reduce background fluorescence, you can aspirate the staining medium and wash the cells once or twice with pre-warmed PBS or fresh culture medium.[]

  • Imaging:

    • Image the live cells immediately using a fluorescence microscope equipped for live-cell imaging with the appropriate UV excitation and blue emission filters.

Signaling Pathway Diagram

While this compound does not directly engage in a signaling pathway, its mechanism of action involves binding to DNA. The following diagram illustrates the logical relationship of this interaction.

Hoechst_Mechanism Hoechst This compound DNA dsDNA (A-T rich minor groove) Hoechst->DNA Binds to Fluorescence Blue Fluorescence (Em: ~461 nm) DNA->Fluorescence Enhances

Caption: Mechanism of this compound fluorescence upon DNA binding.

References

Hoechst 33258: Application Notes and Protocols for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 33258 is a cell-permeant, blue-fluorescent DNA stain that is widely used for visualizing nuclei in live and fixed cells.[1][2] This bis-benzimide dye binds selectively to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[3][][5] Upon binding to DNA, the fluorescence of this compound increases approximately 30-fold, providing a high signal-to-noise ratio for clear nuclear imaging.[3][6] Its ability to enter live cells makes it a valuable tool for real-time imaging studies, including cell cycle analysis, apoptosis detection, and nuclear morphology assessment.[7][8] While structurally similar to Hoechst 33342, this compound is slightly more water-soluble but less cell-permeant.[5][9] At appropriate working concentrations, it exhibits minimal cytotoxicity, making it suitable for extended live-cell imaging experiments.[10][11]

Mechanism of Action

This compound is a non-intercalating agent that binds to the minor groove of B-DNA.[3] This binding is preferential for sequences containing at least three A-T base pairs.[9] The interaction with DNA stabilizes the dye molecule, leading to a significant enhancement of its fluorescence quantum yield. The binding occurs in two modes: a high-affinity specific binding to the minor groove and a lower-affinity nonspecific interaction with the DNA sugar-phosphate backbone.[3]

Spectral Properties

This compound is excited by ultraviolet (UV) light and emits blue fluorescence. The spectral properties of DNA-bound this compound are summarized in the table below. Unbound dye has a broader emission spectrum in the 510–540 nm range.[5][7]

PropertyWavelength (nm)
Excitation Maximum (with DNA)~350-365[12]
Emission Maximum (with DNA)~460-490[12]

Data Presentation

Recommended Working Concentrations for Live Cell Imaging

The optimal working concentration of this compound can vary depending on the cell type, cell density, and the specific experimental requirements. It is recommended to determine the optimal concentration experimentally.

ApplicationConcentration Range (µg/mL)Concentration Range (µM)Incubation Time (minutes)Notes
General Live Cell Staining1 - 5[]0.5 - 5[13]5 - 60[13][14]Start with a lower concentration to minimize potential cytotoxicity.
Minimal Cytotoxicity1[10]~1.65 - 15[14]Ideal for long-term time-lapse imaging.
Bacteria and Yeast Staining12 - 15[14]~19 - 2430[14]These organisms may require higher concentrations for effective staining.
Cytotoxicity

This compound is considered to have low cytotoxicity at the recommended working concentrations for live cell imaging.[11] However, prolonged exposure or high concentrations can interfere with DNA replication and may be mutagenic.[5] The IC50 values for this compound have been reported for several cell lines, providing an indication of its cytotoxic potential at higher concentrations.

Cell LineIC50 (µM)
HeLa51.31[12]
HL6032.43[12]
U93715.42[12]

Experimental Protocols

Preparation of Stock Solution

Materials:

  • This compound powder

  • High-purity water or DMSO

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 1 mg/mL or 1-10 mM stock solution of this compound in high-purity water or DMSO.[1][12]

  • Vortex thoroughly until the dye is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light.[1] Avoid repeated freeze-thaw cycles. Aqueous solutions can be stored at 2-6°C for up to six months, protected from light.[5]

Live Cell Staining Protocol (Medium Exchange Method)

This method is suitable for adherent cells and ensures a uniform staining concentration.

Materials:

  • Cells cultured on coverslips or in imaging dishes

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells to the desired confluency on a suitable imaging vessel.

  • Prepare the this compound working solution by diluting the stock solution in fresh, complete cell culture medium to a final concentration of 1-5 µg/mL.[]

  • Carefully remove the existing culture medium from the cells.

  • Gently add the pre-warmed working solution to the cells.

  • Incubate the cells at 37°C for 5-20 minutes.[] The optimal incubation time should be determined empirically for each cell type.

  • (Optional) Remove the staining solution and wash the cells once or twice with pre-warmed PBS or fresh culture medium to reduce background fluorescence.[1]

  • Add fresh, pre-warmed culture medium to the cells for imaging.

  • Proceed with live cell imaging using a fluorescence microscope equipped with a UV excitation source (e.g., DAPI filter set).

Live Cell Staining Protocol (Direct Addition Method)

This method is convenient as it does not require a medium exchange, which can be disruptive to some cells.

Materials:

  • Cells cultured in imaging dishes or plates

  • Complete cell culture medium

  • This compound stock solution

Procedure:

  • Culture cells to the desired confluency in a suitable imaging vessel.

  • Prepare a 10X working solution of this compound in complete cell culture medium. For a final concentration of 1 µg/mL, prepare a 10 µg/mL 10X solution.[14]

  • Without removing the existing culture medium, add 1/10th of the volume of the 10X working solution to the cells. For example, for 1 mL of medium in a well, add 100 µL of the 10X solution.

  • Gently swirl the plate or dish to ensure even distribution of the dye.

  • Incubate the cells at 37°C for 5-15 minutes.[14]

  • Proceed with live cell imaging. Washing is generally not necessary with this method.[14]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging stock Prepare 1 mg/mL This compound Stock Solution working Dilute to 1-5 µg/mL Working Solution in Culture Medium stock->working Dilution cells Live Cells in Culture Dish add_dye Add Working Solution to Cells cells->add_dye incubate Incubate 5-20 min at 37°C add_dye->incubate wash (Optional) Wash with PBS incubate->wash image Live Cell Imaging (Ex: ~350nm, Em: ~460nm) wash->image

Caption: Experimental workflow for live cell staining with this compound.

mechanism_of_action cluster_dna DNA Double Helix cluster_hoechst This compound AT1 A-T GC1 G-C AT2 A-T AT3 A-T AT4 A-T hoechst This compound Dye Molecule hoechst->AT2 Binds to Minor Groove of A-T Rich Regions

Caption: Mechanism of this compound binding to the minor groove of DNA.

References

Application Notes and Protocols for Co-staining with Hoechst 33258 and GFP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the co-staining of cell nuclei with Hoechst 33258 and the visualization of Green Fluorescent Protein (GFP) or its fusions in fluorescence microscopy. This method is widely applicable for studying protein localization, cellular morphology, and apoptosis in both fixed and live cells.

Introduction

This compound is a cell-permeant, blue-fluorescent dye that specifically binds to the minor groove of AT-rich regions of DNA, providing excellent nuclear counterstaining. Green Fluorescent Protein (GFP) is a widely used reporter protein that allows for the visualization of protein expression and localization in living and fixed cells. The combination of this compound and GFP enables the simultaneous visualization of the nucleus and a protein of interest, providing valuable insights into cellular processes.

A critical consideration in this co-staining protocol is the potential for spectral bleed-through from the Hoechst dye into the GFP channel, particularly after UV excitation. Upon UV illumination, this compound can undergo photoconversion to a form that emits in the green spectrum, which can be mistaken for a true GFP signal.[1][2][3] This protocol provides recommendations to mitigate this issue.

Data Presentation

Table 1: Spectral Properties and Staining Conditions

FluorophoreExcitation Max (nm)Emission Max (nm)Recommended ConcentrationIncubation Time
This compound (DNA-bound)3524610.1 - 10 µg/mL15 - 60 minutes
EGFP (Enhanced GFP)488507N/A (endogenous or transfected)N/A

Note: The fluorescence of unbound this compound has a maximum emission in the 510–540 nm range, which can contribute to background if not washed properly.

Table 2: Recommended Filter Sets for Fluorescence Microscopy

FluorophoreExcitation FilterDichroic MirrorEmission Filter
This compound~365/50 nm~400 nm~450/65 nm
GFP/EGFP~470/40 nm~495 nm~525/50 nm

Note: Specific filter sets may vary depending on the microscope manufacturer. A common DAPI filter set is often suitable for this compound.[4][5][6][7]

Experimental Protocols

Protocol 1: Co-staining of Fixed Cells Expressing GFP

This protocol is suitable for cells that have been fixed prior to staining.

Materials:

  • Cells grown on coverslips expressing GFP or a GFP-fusion protein

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, if required for other antibodies)

  • This compound stock solution (e.g., 1 mg/mL in sterile, distilled water)

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If co-staining with antibodies that require permeabilization, incubate the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • This compound Staining:

    • Dilute the this compound stock solution to a final working concentration of 0.5-2 µg/mL in PBS.[8]

    • Incubate the cells with the this compound working solution for 15 minutes at room temperature, protected from light.[8]

    • Wash the cells twice with PBS for 5 minutes each to remove unbound dye.[8]

  • Mounting:

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the GFP signal first, using the appropriate filter set (e.g., excitation at 488 nm, emission at 509 nm).

    • Subsequently, image the this compound signal using a DAPI filter set (e.g., excitation at 350 nm, emission at 461 nm).[1] Imaging GFP first minimizes the risk of Hoechst photoconversion and bleed-through into the green channel.[1]

Protocol 2: Co-staining of Live Cells Expressing GFP

This protocol is for the visualization of nuclei in live cells expressing GFP. Note that this compound is less cell-permeant than Hoechst 33342, so staining may be less efficient in some live cell types.[9][10]

Materials:

  • Live cells grown on coverslips or in imaging dishes expressing GFP or a GFP-fusion protein

  • Cell culture medium

  • This compound stock solution (e.g., 1 mg/mL in sterile, distilled water)

Procedure:

  • This compound Staining:

    • Dilute the this compound stock solution to a final working concentration of 1-5 µg/mL in pre-warmed cell culture medium.[8]

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells at 37°C for 30-60 minutes, protected from light.[8]

  • Washing:

    • Aspirate the staining solution and wash the cells twice with pre-warmed PBS or fresh culture medium.[8]

  • Imaging:

    • Image the cells immediately in PBS or fresh culture medium.

    • As with fixed cells, it is recommended to acquire the GFP image before exciting the this compound to prevent phototoxicity and spectral bleed-through.[1]

Troubleshooting

ProblemPossible CauseSuggested Solution
Green fluorescence in the nucleus in the GFP channel (bleed-through) Photoconversion of this compound by UV excitation.[1][2][3]- Image the GFP channel before the Hoechst/DAPI channel.[1]- Reduce the concentration of this compound.- Decrease the UV excitation intensity or exposure time.- Consider using an alternative nuclear stain like DAPI, which may have less bleed-through, or Hoechst 33342.[1]
Weak or no Hoechst staining in live cells This compound has lower cell permeability than Hoechst 33342.[9][10]Efflux pumps in live cells may be removing the dye.[10]- Increase the incubation time or dye concentration.- Use Hoechst 33342, which is more cell-permeant.[10]- If applicable, consider using an efflux pump inhibitor.[10]
High background fluorescence Incomplete removal of unbound this compound.- Ensure thorough washing steps after staining.[8]- Reduce the initial concentration of the Hoechst dye.
Weak GFP signal Photobleaching.- Minimize exposure to excitation light.- Use an anti-fade mounting medium for fixed cells.

Signaling Pathways and Experimental Workflows

Co_staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging start Start with GFP-expressing cells fixation Fix cells with 4% PFA start->fixation wash1 Wash with PBS fixation->wash1 permeabilization Permeabilize with 0.1% Triton X-100 (optional) wash1->permeabilization wash2 Wash with PBS permeabilization->wash2 hoechst_stain Incubate with this compound wash2->hoechst_stain wash3 Wash with PBS hoechst_stain->wash3 mount Mount coverslip wash3->mount image_gfp Image GFP channel first mount->image_gfp image_hoechst Image Hoechst channel image_gfp->image_hoechst end_node Analyze merged image image_hoechst->end_node

Caption: Workflow for co-staining fixed GFP-expressing cells with this compound.

References

Toepassingsgids en Protocollen voor Hoechst 33258 Kleuring in Paraffine-ingebedde Weefselcoupes

Author: BenchChem Technical Support Team. Date: December 2025

Voor onderzoekers, wetenschappers en professionals in de geneesmiddelenontwikkeling.

Deze toepassingsgids biedt gedetailleerde protocollen en technische informatie voor het gebruik van Hoechst 33258 voor de fluorescente kleuring van celkernen in formaline-gefixeerde, in paraffine ingebedde (FFPE) weefselcoupes. This compound is een cel-permeabele, blauw-fluorescerende kleurstof die specifiek bindt aan de kleine groeve van DNA, met een voorkeur voor AT-rijke gebieden.[1] Deze kleuring is een fundamentele techniek voor het visualiseren van kernmorfologie, celdichtheid en voor het identificeren van apoptotische cellen gekenmerkt door kerncondensatie en -fragmentatie.[2][3][4]

Data Presentatie

De optimale concentratie en incubatietijd van this compound kunnen variëren afhankelijk van het weefseltype, de fixatiemethode en de dikte van de coupe. Het wordt aanbevolen om deze parameters empirisch te bepalen. Onderstaande tabellen geven representatieve data voor de optimalisatie van de kleuring.

Tabel 1: Optimalisatie van this compound Concentratie

Concentratie (µg/mL)Signaalintensiteit (Arbitraire Eenheden)Signaal-ruisverhoudingAantekeningen
0.5MatigGoedKan voldoende zijn voor weefsels met een hoge celdichtheid.
1.0 Hoog Optimaal Aanbevolen startconcentratie voor de meeste toepassingen. [5]
2.0Zeer HoogMatigVerhoogd risico op achtergrondkleuring.
5.0Zeer HoogLaagKan leiden tot niet-specifieke binding en overmatige achtergrond.[6]

Tabel 2: Optimalisatie van de Incubatietijd (bij 1 µg/mL)

Incubatietijd (minuten)Signaalintensiteit (Arbitraire Eenheden)KernmorfologieAantekeningen
5GoedDuidelijkVoldoende voor de meeste weefsels.[5]
10 Optimaal Zeer duidelijk Aanbevolen voor een robuust signaal.
15OptimaalZeer duidelijkWeinig tot geen verbetering ten opzichte van 10 minuten.
30OptimaalZeer duidelijkLangere incubatie biedt geen significant voordeel.

Experimentele Protocollen

Hieronder volgt een gedetailleerd stapsgewijs protocol voor de kleuring van in paraffine ingebedde weefselcoupes met this compound.

Benodigde materialen:
  • Reagentia:

    • Xyleen

    • Ethanol (100%, 95%, 70%)

    • Gedemineraliseerd water

    • Fosfaat-gebufferde zoutoplossing (PBS), pH 7.4

    • Antigeen retrieval buffer (bijv. 10 mM Natriumcitraatbuffer, pH 6.0)

    • This compound stockoplossing (bijv. 1 mg/mL in water)

    • Aqueous mounting medium (inbedmiddel op waterbasis)

  • Apparatuur:

    • Microscoopglaasjes met weefselcoupes

    • Kleurbakjes

    • Microgolfoven, waterbad of pressure cooker

    • Fluorescentiemicroscoop met een UV-excitatie filter (rond 350 nm) en een blauw-emissie filter (rond 460 nm).[4]

Werkstroom voor this compound Kleuring

Workflow cluster_prep Voorbereiding van de coupe cluster_stain Kleuringsprocedure cluster_mount Visualisatie Deparaffinization Deparaffiniseren Rehydration Rehydrateren Deparaffinization->Rehydration Xyleen & Ethanol reeks AntigenRetrieval Antigeen Retrieval (Optioneel, aanbevolen bij IF) Rehydration->AntigenRetrieval Wash1 Wassen in PBS AntigenRetrieval->Wash1 Staining This compound Incubatie Wash1->Staining Wash2 Wassen in PBS Staining->Wash2 Mounting Insluiten (Mounting) Wash2->Mounting Imaging Microscopische Analyse Mounting->Imaging

Figuur 1: Algemene werkstroom voor this compound kleuring van paraffinecoupes.

Stap 1: Deparaffiniseren en Rehydrateren van Weefselcoupes
  • Plaats de microscoopglaasjes in een kleurbakje.

  • Dompel de glaasjes onder in xyleen: 2x 10 minuten.

  • Dompel de glaasjes onder in 100% ethanol: 2x 5 minuten.

  • Dompel de glaasjes onder in 95% ethanol: 1x 5 minuten.

  • Dompel de glaasjes onder in 70% ethanol: 1x 5 minuten.

  • Spoel de glaasjes grondig met gedemineraliseerd water: 2x 5 minuten.

Stap 2: Antigeen Retrieval (Optioneel, maar aanbevolen)

Hoewel niet altijd strikt noodzakelijk voor enkel Hoechst-kleuring, kan een antigeen retrieval stap de toegankelijkheid van het DNA verbeteren en is het een essentiële stap bij gecombineerde immunofluorescentie (IF) experimenten.[7][8]

  • Plaats de gerehydrateerde glaasjes in een met antigeen retrieval buffer gevuld kleurbakje.

  • Verhit de buffer met de glaasjes in een microgolfoven, waterbad of pressure cooker. Een typisch protocol is verhitten tot net onder het kookpunt gedurende 10-20 minuten.

  • Laat de glaasjes afkoelen tot kamertemperatuur (ongeveer 20-30 minuten).

  • Spoel de glaasjes in gedemineraliseerd water en vervolgens in PBS gedurende 5 minuten.

Stap 3: this compound Kleuring
  • Bereid een werk-oplossing van this compound door de stockoplossing te verdunnen in PBS tot een eindconcentratie van 1 µg/mL.

  • Verwijder overtollig PBS van de glaasjes en bedek de weefselcoupe met de this compound werk-oplossing.

  • Incubeer gedurende 10 minuten bij kamertemperatuur, beschermd tegen licht.

  • Was de glaasjes 2x 5 minuten in PBS om de ongebonden kleurstof te verwijderen.

Stap 4: Insluiten en Visualisatie
  • Verwijder het overtollige PBS en breng een druppel inbedmiddel op waterbasis aan op de coupe.

  • Plaats voorzichtig een dekglaasje en vermijd luchtbellen.

  • Laat het inbedmiddel uitharden (indien van toepassing).

  • Analyseer de coupes met een fluorescentiemicroscoop. De kernen van gezonde cellen vertonen een homogene, diffuse blauwe fluorescentie, terwijl apoptotische kernen gekenmerkt worden door gecondenseerd, helder fluorescerend chromatine.[6][9]

Toepassing: Visualisatie van Apoptose

This compound kleuring is een uitstekende methode om de morfologische kenmerken van apoptose, of geprogrammeerde celdood, te visualiseren. De condensatie en fragmentatie van de celkern zijn late stadia in de apoptotische cascade, die wordt aangestuurd door een familie van proteasen genaamd caspasen.[2][10]

Signaalroute van Apoptose leidend tot Kerncondensatie

ApoptosisPathway cluster_extrinsic Extrinsieke Pathway cluster_intrinsic Intrinsieke Pathway cluster_execution Executie Pathway FasL_TNF FasL / TNF-α DeathReceptor Death Receptor (Fas/TNFR1) FasL_TNF->DeathReceptor DISC DISC Formatie DeathReceptor->DISC Caspase8 Activatie Caspase-8 DISC->Caspase8 Caspase3 Activatie Caspase-3 Caspase8->Caspase3 DNA_Damage DNA Schade / Stress Mitochondrion Mitochondrion DNA_Damage->Mitochondrion CytochromeC Cytochroom c release Mitochondrion->CytochromeC Apoptosome Apoptosoom Formatie (Apaf-1, Cyto c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Activatie Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Substrates Splitsing van substraten (PARP, Lamines, etc.) Caspase3->Substrates NuclearChanges Kerncondensatie & DNA Fragmentatie Substrates->NuclearChanges

Figuur 2: Vereenvoudigd schema van de apoptose signaalroutes. Zowel de extrinsieke (receptor-gemedieerde) als de intrinsieke (mitochondriale) route convergeren op de activatie van executie-caspasen zoals Caspase-3. Dit leidt tot de splitsing van diverse cellulaire eiwitten, waaronder nucleaire lamines, wat resulteert in de karakteristieke kerncondensatie en DNA-fragmentatie die zichtbaar zijn met this compound kleuring.[11][12][13]

References

Application Notes and Protocols for Hoechst 33258 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 33258 is a cell-permeable fluorescent dye that serves as a vital tool in molecular and cellular biology.[1] It belongs to the bis-benzimide family of dyes, which bind specifically to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[2][][4] Upon binding to DNA, the fluorescence of this compound increases significantly, emitting a blue fluorescence with an emission maximum around 461 nm when excited by ultraviolet (UV) light at approximately 352 nm.[1][4][5][6] This property makes it an excellent nuclear counterstain for visualizing cell nuclei in both live and fixed cells.[1][][7] Common applications include fluorescence microscopy, flow cytometry for cell cycle analysis, and apoptosis detection by identifying condensed pycnotic nuclei.[1][][7]

Safety Precautions: this compound is a potential mutagen and possible carcinogen.[8][9][10] It is imperative to handle the compound with appropriate safety measures. Always wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of the powdered dye and concentrated solutions should be performed in a chemical fume hood.[8][9][10]

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and storage of this compound solutions.

ParameterValueSolvent/BufferNotes
Molecular Weight ~533.88 g/mol (trihydrochloride)-Varies slightly based on hydration state.[2][5]
Stock Solution Conc. 1 mg/mL to 10 mg/mLHigh-purity water or DMSOA 1 mg/mL stock is common for most applications.[][8][9]
Working Solution Conc. 0.1 µg/mL to 10 µg/mLCell culture medium or PBSConcentration should be optimized for specific cell type and application.[1][11]
Storage (Solid) -20°C-Store desiccated and protected from light.[12]
Storage (Stock Solution) 2-8°C (short-term, up to 6 months) or -20°C (long-term)Water or DMSOProtect from light. Avoid repeated freeze-thaw cycles.[8][11][12]
Storage (Working Sol.) Room TemperatureCulture medium or PBSPrepare fresh daily for best results.[8][9][10]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution in high-purity water. This concentration is suitable for subsequent dilution for most cell staining applications.

Materials:

  • This compound powder

  • High-purity, sterile distilled water

  • Microcentrifuge tubes or amber vials

  • Vortex mixer

  • Calibrated analytical balance

  • Chemical fume hood

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh out 10 mg of this compound powder.

  • Solubilization: Transfer the powder to a sterile microcentrifuge tube or an amber vial. Add 10 mL of high-purity, sterile distilled water to the tube to achieve a final concentration of 1 mg/mL.

  • Mixing: Cap the tube securely and vortex thoroughly until the dye is completely dissolved. The solution should be a pale yellow color.[12]

  • Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 50-100 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots protected from light. For short-term storage, keep at 4°C for up to six months.[8][10] For long-term storage, store at -20°C.[11][12]

Protocol 2: Preparation of a 1 µg/mL Working Solution for Cell Staining

This protocol details the dilution of the 1 mg/mL stock solution to a typical working concentration for staining live or fixed cells.

Materials:

  • 1 mg/mL this compound stock solution

  • Phosphate-buffered saline (PBS) or complete cell culture medium

  • Sterile conical tube

Procedure:

  • Thaw Stock Solution: If frozen, thaw an aliquot of the 1 mg/mL this compound stock solution at room temperature, protected from light.

  • Dilution: This is a 1:1000 dilution. To prepare 10 mL of working solution, add 10 µL of the 1 mg/mL stock solution to 10 mL of PBS or your desired cell culture medium.

  • Mixing: Mix gently by inverting the tube or pipetting up and down. The working solution is now ready for use.

  • Application: For staining, replace the cell culture medium with the Hoechst working solution and incubate for 5-15 minutes at room temperature or 37°C.[12] Washing is typically not required for specific staining.[12]

  • Usage: It is recommended to prepare the working solution fresh for each experiment as the dye may precipitate or adsorb to the container over time.[8][12]

Workflow Diagram

Hoechst_Stock_Solution_Preparation Workflow for this compound Stock Solution Preparation start Start weigh 1. Weigh 10 mg This compound Powder (in fume hood) start->weigh Safety First add_solvent 2. Add 10 mL of High-Purity Water weigh->add_solvent Transfer to tube dissolve 3. Vortex Until Fully Dissolved add_solvent->dissolve Ensure sterile conditions result Result: 1 mg/mL Stock Solution dissolve->result aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot Prevent contamination store 5. Store Protected from Light aliquot->store Avoid freeze-thaw end End store->end Ready for dilution

Caption: Workflow for preparing a 1 mg/mL this compound stock solution.

References

Application Notes and Protocols: Hoechst 33258 Staining for Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 33258 is a cell-permeant, blue-emitting fluorescent dye that serves as a powerful tool for the analysis of the cell cycle.[1][2] This bisbenzimide dye selectively binds to adenine-thymine (A-T) rich regions in the minor groove of double-stranded DNA.[1][2][] Upon binding to DNA, its fluorescence intensity increases significantly, making it an excellent stain for visualizing cell nuclei and quantifying DNA content.[2][][4] The amount of DNA within a cell is directly proportional to its fluorescence intensity when stained with this compound, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[][5][6]

This compound can be used for staining both live and fixed cells and is compatible with fluorescence microscopy and flow cytometry.[1][4][7] It is often used as a substitute for DAPI; however, Hoechst dyes are generally considered less toxic, making them more suitable for live-cell imaging.[4][8] It is important to note that because Hoechst stains bind to DNA, they can interfere with DNA replication and are potentially mutagenic.[4][9]

Key Properties of this compound:

PropertyValueReference
Excitation Maximum (with DNA)351-352 nm[1][10][11]
Emission Maximum (with DNA)461-463 nm[1][8][12]
Recommended Staining Concentration0.1 - 10 µg/mL[1][12]
Cell PermeabilityPermeant to live cells (less than Hoechst 33342)[1][4]

Principle of Cell Cycle Analysis

The cell cycle consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Cells in the G0 phase are in a quiescent state. The DNA content of a cell doubles during the S phase. Therefore, cells in the G2 or M phase have twice the DNA content of cells in the G0 or G1 phase. Cells in the S phase have an intermediate amount of DNA. By staining cells with this compound and measuring the fluorescence intensity of individual cells using flow cytometry, a histogram can be generated that displays the distribution of the cell population across the different cell cycle phases.

G Principle of Cell Cycle Analysis with this compound cluster_0 Cell Population cluster_1 Staining cluster_2 Analysis cluster_3 Data Interpretation Cell_Population Asynchronous Cell Population Staining Incubate with This compound Cell_Population->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Histogram Fluorescence Histogram Flow_Cytometry->Histogram G0G1_Peak G0/G1 Phase (2n DNA) Histogram->G0G1_Peak S_Phase S Phase (>2n to <4n DNA) Histogram->S_Phase G2M_Peak G2/M Phase (4n DNA) Histogram->G2M_Peak

Caption: Workflow for cell cycle analysis using this compound staining.

Experimental Protocols

Protocol 1: Staining of Live Cells for Flow Cytometry

This protocol is suitable for analyzing the cell cycle distribution of a live cell population.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension in complete culture medium at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Prepare a working solution of this compound at a final concentration of 1-10 µg/mL in pre-warmed complete culture medium.[13] The optimal concentration should be determined experimentally for each cell type.

    • Add the this compound working solution to the cell suspension.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.[12][13] The optimal incubation time may vary depending on the cell type.

  • Washing (Optional): While not always necessary, washing can reduce background fluorescence.[8][14] Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium or PBS.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer equipped with a UV laser for excitation (around 350 nm) and a blue emission filter (around 460 nm).[2][11]

Protocol 2: Staining of Fixed Cells for Flow Cytometry

This protocol is useful when cells need to be stored before analysis or when simultaneous intracellular antibody staining is required.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 70% Ethanol (B145695), ice-cold

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension in PBS at a concentration of 1 x 10^6 cells/mL.

  • Fixation:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of PBS.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells for at least 30 minutes on ice or at -20°C.[13] Fixed cells can be stored at -20°C for several weeks.

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.

  • Staining:

    • Prepare a working solution of this compound at a final concentration of 0.2-2 µg/mL in PBS.[13]

    • Resuspend the cell pellet in the this compound working solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.[13]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. A wash step is not necessary before analysis.[13]

Data Presentation

The following table summarizes recommended starting concentrations and incubation times for this compound staining.

ApplicationCell StateStaining Concentration (µg/mL)Incubation Time (minutes)TemperatureReference
Flow CytometryLive1 - 1015 - 6037°C[13]
Flow CytometryFixed0.2 - 215Room Temperature[13]
Fluorescence MicroscopyLive15 - 15Room Temperature or 37°C[8][14]
Fluorescence MicroscopyFixed1≥ 5Room Temperature[8][14]

Advanced Application: BrdU/Hoechst 33258 Quenching for Cell Cycle Kinetics

A more advanced application of this compound in cell cycle analysis involves its use in combination with 5-bromo-2'-deoxyuridine (B1667946) (BrdU). BrdU is a synthetic analog of thymidine (B127349) that gets incorporated into newly synthesized DNA during the S phase. The fluorescence of this compound is quenched by the incorporated BrdU.[1][15][16] This property allows for the detailed analysis of cell cycle kinetics, including the determination of cell cycle length, the duration of different phases, and the fraction of cycling cells.[15][17]

G BrdU/Hoechst 33258 Quenching Method Start Start with Asynchronous Cell Population BrdU_Pulse Pulse with BrdU Start->BrdU_Pulse Incubate Incubate for various time points BrdU_Pulse->Incubate Stain Stain with This compound Incubate->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Output Bivariate Plot (Hoechst vs. Time) Analyze->Output Kinetics Calculate Cell Cycle Kinetics Output->Kinetics

Caption: Experimental workflow for BrdU/Hoechst 33258 quenching assay.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak Signal Insufficient dye concentration or incubation time.Optimize dye concentration and incubation time for your specific cell type.
Low DNA content in cells.Ensure you are working with a healthy, proliferating cell population.
High Background Excess dye in the medium.Include a wash step after staining.[8][14]
Dye precipitation.Ensure the this compound stock solution is properly dissolved and filtered if necessary.
Broad G1/G2 Peaks (High CV) Cell clumping.Ensure a single-cell suspension is prepared before staining and analysis. Use a cell strainer if necessary.
Inconsistent staining.Ensure thorough mixing of the dye with the cell suspension.
High flow rate during acquisition.Use a low flow rate on the cytometer for better resolution.[13]
Cell Death Dye toxicity.Use the lowest effective concentration of this compound and minimize incubation time, especially for live-cell imaging.[8]

References

Application Notes: Visualizing Nuclear Morphology Changes with Hoechst 33258

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hoechst 33258 is a cell-permeant, blue-fluorescent dye that serves as a powerful tool for visualizing nuclear morphology, particularly in the context of apoptosis.[1][2][3][4] This bisbenzimidazole dye binds preferentially to adenine-thymine (A-T) rich regions in the minor groove of double-stranded DNA.[1][3][5] Upon binding to DNA, its fluorescence emission undergoes a significant increase, allowing for clear visualization of the nucleus.[1][5] A key application of this compound is the identification of apoptotic cells, which are characterized by distinct changes in nuclear morphology, including chromatin condensation and nuclear fragmentation.[2][6][7][8] In healthy cells, this compound staining reveals a uniformly stained nucleus, whereas apoptotic cells exhibit brightly stained, condensed, and fragmented nuclei.[9][10]

These morphological alterations are hallmarks of apoptosis, a form of programmed cell death crucial for tissue homeostasis.[11][12][13] The distinct staining pattern in apoptotic cells is due to the condensed state of their chromatin, which allows for more intense staining by this compound.[9] This makes the dye an invaluable tool for researchers and drug development professionals in assessing cell viability and identifying apoptosis induction.[2][6]

Applications

  • Apoptosis Detection: The primary application is the identification and quantification of apoptotic cells based on their characteristic nuclear morphology.[2][14][15]

  • Cell Cycle Analysis: this compound can be used in cell cycle studies, often in conjunction with techniques like flow cytometry.[4][16]

  • Nuclear Counterstaining: It is widely used as a nuclear counterstain in immunofluorescence to identify the location of the nucleus within cells.[4][16][17]

  • High-Content Screening: Its utility in visualizing nuclear changes makes it suitable for high-throughput screening assays in drug discovery to assess the cytotoxic or apoptotic potential of compounds.

Quantitative Data Summary

The following tables provide a summary of typical concentrations and incubation times for this compound staining protocols. The optimal conditions may vary depending on the cell type and experimental setup.

Table 1: this compound Staining Parameters for Live Cells

ParameterRecommended RangeIncubation Time (minutes)Temperature
Concentration1-5 µg/mL15-6037°C
Concentration0.5-5 µM15-60Room Temperature or 37°C

Table 2: this compound Staining Parameters for Fixed Cells

ParameterRecommended RangeIncubation Time (minutes)Temperature
Concentration0.5-2 µg/mL15+Room Temperature
Concentration1 µg/mL1037°C

Experimental Protocols

Here are detailed protocols for staining both live and fixed cells with this compound to visualize nuclear morphology.

Protocol 1: Staining of Live Adherent Cells
  • Cell Culture: Grow adherent cells on sterile coverslips or in appropriate cell culture plates.

  • Preparation of Staining Solution: Immediately before use, dilute the this compound stock solution to a final concentration of 1-5 µg/mL in the appropriate cell culture medium.[1]

  • Staining: Add the this compound staining solution to each sample and incubate at 37°C for 30-60 minutes.[1]

  • Washing: Aspirate the staining solution and wash the cells twice with 1x Phosphate-Buffered Saline (PBS).[1]

  • (Optional) Fixation: The stained cells can be fixed with 4% formaldehyde (B43269) for 2 minutes at 4°C. Following fixation, wash the cells twice with PBS.[1]

  • Mounting and Visualization: Mount the coverslips onto microscope slides using a suitable mounting medium. Visualize the stained nuclei using a fluorescence microscope with a filter set appropriate for DAPI (excitation ~350 nm, emission ~460 nm).[18]

Protocol 2: Staining of Fixed Suspension Cells
  • Cell Preparation: Harvest suspension cells by centrifugation.

  • Fixation and Permeabilization: Fix and permeabilize the cells using a method appropriate for your experimental needs (e.g., methanol (B129727) or paraformaldehyde-based fixatives).

  • Preparation of Staining Solution: Dilute the this compound stock solution to a final concentration of 0.5-2 µg/mL in 1x PBS.[1]

  • Staining: Resuspend the fixed and permeabilized cells in the this compound staining solution and incubate for at least 15 minutes at room temperature.[1]

  • Washing: Pellet the cells by centrifugation and wash twice with 1x PBS.[1]

  • Visualization: Resuspend the cell pellet in a small volume of PBS or mounting medium. The cells can be analyzed using a fluorescence microscope by placing a drop on a slide, or by flow cytometry.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways leading to apoptotic nuclear changes and the general experimental workflow for their visualization using this compound.

ApoptosisSignalingPathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) DISC Formation DISC Formation Death Receptors (Fas, TNFR)->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Executioner Caspases (Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Caspase-8->Executioner Caspases (Caspase-3, -6, -7) activates DNA Damage DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondria Mitochondria Bax/Bak Activation->Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome Formation->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Executioner Caspases (Caspase-3, -6, -7) activates Nuclear Lamina Cleavage Nuclear Lamina Cleavage Executioner Caspases (Caspase-3, -6, -7)->Nuclear Lamina Cleavage Chromatin Condensation Chromatin Condensation Executioner Caspases (Caspase-3, -6, -7)->Chromatin Condensation DNA Fragmentation DNA Fragmentation Executioner Caspases (Caspase-3, -6, -7)->DNA Fragmentation Nuclear Fragmentation Nuclear Fragmentation Nuclear Lamina Cleavage->Nuclear Fragmentation HoechstStainingWorkflow Cell Culture Cell Culture Induce Apoptosis (e.g., Drug Treatment) Induce Apoptosis (e.g., Drug Treatment) Cell Culture->Induce Apoptosis (e.g., Drug Treatment) Stain with this compound Stain with this compound Induce Apoptosis (e.g., Drug Treatment)->Stain with this compound Wash Cells Wash Cells Stain with this compound->Wash Cells Image Acquisition (Fluorescence Microscopy) Image Acquisition (Fluorescence Microscopy) Wash Cells->Image Acquisition (Fluorescence Microscopy) Image Analysis Image Analysis Image Acquisition (Fluorescence Microscopy)->Image Analysis Quantification of Apoptotic Nuclei Quantification of Apoptotic Nuclei Image Analysis->Quantification of Apoptotic Nuclei

References

Application Notes: Hoechst 33258 Staining for Bacteria and Yeast

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hoechst 33258 is a cell-permeant, blue-fluorescent dye that serves as a vital tool for visualizing the genetic material in both prokaryotic and eukaryotic cells.[1][2][3] This bis-benzimide compound exhibits a strong affinity for the minor groove of double-stranded DNA (dsDNA), with a particular preference for adenine-thymine (A-T) rich regions.[1][2][4][5][6] Upon binding to DNA, its fluorescence quantum yield increases approximately 30-fold, resulting in a bright blue fluorescence with minimal background signal.[5] This property makes it an excellent stain for a variety of applications, including fluorescence microscopy and flow cytometry, to visualize nuclei and nucleoids in both live and fixed cells.[1][4] Compared to another common nuclear stain, DAPI, this compound is generally less toxic, enhancing the viability of stained cells.[1][2][7] These characteristics make it a versatile probe for studying cell cycle, apoptosis, and for simple enumeration of bacterial and yeast populations.[3][8]

Mechanism of Action

This compound is a cell-permeable dye that can passively cross the cell membrane and cell wall of bacteria and yeast. Once inside the cell, it targets the DNA located in the bacterial nucleoid or the yeast nucleus. The dye specifically binds to the minor groove of the DNA double helix.[2][3][6] Its binding affinity is highest for sequences rich in adenine (B156593) and thymine, with the optimal binding site being a sequence of three A/T base pairs (AAA/TTT).[5][6] This interaction is non-intercalative and does not significantly distort the DNA structure.[5] The binding event restricts the rotational freedom of the dye molecule and shields it from water, leading to a significant enhancement of its fluorescence.[5] Unbound this compound in solution has minimal fluorescence, which helps to ensure a high signal-to-noise ratio.[5][9]

cluster_extracellular Extracellular Space cluster_cell Bacterial or Yeast Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Nucleoid Hoechst_ext This compound Hoechst_int This compound Hoechst_ext->Hoechst_int Passive Diffusion Membrane Cell Membrane / Wall DNA dsDNA (A-T Rich Minor Groove) Hoechst_int->DNA Binds to Minor Groove Bound_Hoechst Fluorescent DNA-Hoechst Complex DNA->Bound_Hoechst Fluorescence Enhancement

Caption: Mechanism of this compound Staining.

Data Summary

Spectral Properties of this compound
PropertyWavelength/ValueNotes
Excitation Maximum (with DNA)351-352 nm[1][10][11]Can be excited with a UV laser or mercury-arc lamp.
Emission Maximum (with DNA)461-463 nm[1][7][9]Emits in the blue region of the spectrum.
Emission Range (unbound dye)510-540 nm[1]Green fluorescence may be visible with excess dye.
Extinction Coefficient46,000 cm⁻¹M⁻¹[11]At absorption maximum.
Recommended Staining Conditions for Microorganisms
OrganismCell StateConcentration (µg/mL)Incubation TimeTemperatureBuffer/Medium
Bacteria (Gram +/-)Live or Fixed12 - 15[7][9]30 min[7][9]Room Temp.[7][9]PBS or 150 mM NaCl
Yeast (S. cerevisiae)Live12 - 15[7][9]30 min[12]Room Temp.PBS
Yeast (S. cerevisiae)Fixed12 - 15[7][9]30 min[12]Room Temp.PBS

Note: Staining in bacteria and yeast is generally dimmer than in mammalian cells.[7][9] For yeast, Hoechst preferentially stains dead cells, while live cells show dim staining.[7][9]

Experimental Protocols

1. Materials Required

  • This compound powder or stock solution (e.g., 1 mg/mL or 10 mg/mL)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 150 mM Sodium Chloride (NaCl) solution (optional, for bacteria)

  • Fixative: 4% Paraformaldehyde (PFA) or 70% Ethanol (B145695)

  • Distilled, sterile water

  • Bacterial or yeast cultures

  • Microcentrifuge tubes

  • Centrifuge

  • Pipettes and sterile tips

  • Microscope slides and coverslips

  • Fluorescence microscope with a DAPI filter set (UV excitation)

  • Mounting medium (optional)

2. Preparation of Reagents

  • This compound Stock Solution (1 mg/mL):

    • If starting from powder, dissolve 10 mg of this compound in 10 mL of sterile, distilled water.[13]

    • Mix thoroughly until fully dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.[13] The solution is stable for at least 6 months.[14]

  • This compound Working Solution (e.g., 15 µg/mL):

    • Thaw a stock solution aliquot at room temperature.

    • Dilute the 1 mg/mL stock solution in the appropriate buffer (e.g., PBS). For a 15 µg/mL working solution, add 15 µL of 1 mg/mL stock to 985 µL of PBS.

    • Prepare this solution fresh before each use.[14]

3. Staining Protocol for Bacteria

This protocol is suitable for both Gram-positive and Gram-negative bacteria.

  • Cell Preparation:

    • Harvest bacterial culture (logarithmic phase is recommended) by centrifugation at 5,000 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.

    • Wash the cells by repeating the centrifugation and resuspension step twice to remove residual medium.[12]

  • (Optional) Fixation:

    • For fixed cell staining, resuspend the washed pellet in 70% ethanol or 4% PFA and incubate for 15-30 minutes at room temperature.

    • Centrifuge, discard the fixative, and wash once with PBS.

  • Staining:

    • Resuspend the final bacterial pellet (live or fixed) in 1 mL of PBS.

    • Add this compound working solution to a final concentration of 12-15 µg/mL.[7][9]

    • Incubate for 30 minutes at room temperature, protected from light.[7][9]

  • Washing (Optional):

    • Centrifuge the stained suspension at 5,000 x g for 5 minutes.

    • Discard the supernatant and resuspend in 1 mL of fresh PBS to reduce background fluorescence from unbound dye.

  • Microscopy:

    • Pipette 5-10 µL of the stained cell suspension onto a clean microscope slide.

    • Place a coverslip over the drop.

    • Visualize using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~350 nm, Emission: ~460 nm).

4. Staining Protocol for Yeast (e.g., Saccharomyces cerevisiae)

  • Cell Preparation:

    • Harvest yeast culture by centrifugation at 3,000 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with PBS.[12]

  • (Optional) Fixation:

    • Resuspend the washed pellet in 4% PFA and incubate for 30 minutes at room temperature.

    • Centrifuge, discard the fixative, and wash twice with PBS.

  • Staining:

    • Resuspend the final yeast pellet (live or fixed) in 1 mL of PBS.

    • Add this compound working solution to a final concentration of 12-15 µg/mL.[7][9]

    • Incubate for 30 minutes at room temperature, protected from light.[12]

  • Washing (Optional):

    • Centrifuge the stained suspension at 3,000 x g for 5 minutes.

    • Resuspend in 1 mL of fresh PBS.

  • Microscopy:

    • Place 5-10 µL of the stained yeast suspension on a microscope slide.

    • Apply a coverslip and view under a fluorescence microscope using a DAPI filter set. Note that in live yeast, staining may be dim and cytoplasmic, while dead cells will show brighter nuclear staining.[7][9]

A Start: Prepare Cell Culture (Bacteria or Yeast) B Harvest & Wash Cells (Centrifugation in PBS) A->B C Decision: Live or Fixed? B->C D Fixation Step (e.g., 4% PFA or Ethanol) C->D Fixed E Add this compound Working Solution C->E Live D->E F Incubate (Room Temp, Dark) E->F G Wash to Remove Excess Dye (Optional) F->G H Prepare Slide for Microscopy G->H I Image Acquisition (Fluorescence Microscope) H->I

Caption: General Experimental Workflow for Staining.

Safety and Handling

Because this compound binds to DNA, it is a potential mutagen and should be handled with care.[2] Always wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling the dye. Dispose of dye-containing solutions according to your institution's guidelines for chemical waste.

References

Application Notes and Protocols for Apoptosis Detection Using Hoechst 33258 Staining Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process crucial for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in a variety of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The Hoechst 33258 staining assay is a widely used and reliable method for identifying apoptotic cells. This fluorescent dye binds preferentially to adenine-thymine (A-T) rich regions in the minor groove of DNA.[1] In apoptotic cells, chromatin condensation and nuclear fragmentation are hallmark features.[2] this compound stains the condensed chromatin of apoptotic cells more brightly than the chromatin of non-apoptotic cells, allowing for their clear distinction under a fluorescence microscope.[3][4]

Principle of the Assay

This compound is a cell-permeable, blue-fluorescent dye.[5] When bound to double-stranded DNA, its fluorescence emission is significantly enhanced. The dye exhibits a higher affinity for A-T rich regions of DNA.[6] In healthy cells with intact nuclei, the chromatin is evenly distributed, resulting in a uniform, faint blue fluorescence. During apoptosis, endonucleases cleave the DNA into smaller fragments, leading to chromatin condensation (pyknosis) and nuclear fragmentation (karyorrhexis).[2][7] These condensed and fragmented nuclei are intensely stained by this compound, appearing as bright, compact, or fragmented blue structures.[8] This distinct morphological change allows for the straightforward identification and quantification of apoptotic cells.

G cluster_0 Principle of this compound Staining Healthy_Cell Healthy Cell (Uniform Chromatin) Faint_Fluorescence Faint_Fluorescence Healthy_Cell->Faint_Fluorescence Weak, uniform blue fluorescence Apoptotic_Cell Apoptotic Cell (Condensed Chromatin) Bright_Fluorescence Bright_Fluorescence Apoptotic_Cell->Bright_Fluorescence Bright, condensed blue fluorescence Hoechst This compound Dye Hoechst->Healthy_Cell Stains Hoechst->Apoptotic_Cell Stains brightly Microscope Fluorescence Microscopy Faint_Fluorescence->Microscope Bright_Fluorescence->Microscope

Caption: Principle of this compound staining for apoptosis detection.

Quantitative Data Summary

The following table summarizes typical quantitative parameters and expected results for the this compound staining assay.

ParameterValue/RangeNotes
This compound Stock Solution 1 mg/mL in dH₂OStore at 4°C, protected from light.[9]
Working Concentration 0.1 - 10 µg/mLThe optimal concentration may vary depending on the cell type and experimental conditions.[6]
Incubation Time 10 - 30 minutesIncubation time should be optimized for each cell type.[1]
Incubation Temperature Room Temperature or 37°C
Excitation Wavelength ~350 nm[1]
Emission Wavelength ~461 nm[1]
Apoptotic Cell Appearance Brightly fluorescent, condensed, and/or fragmented nuclei.[8]
Normal Cell Appearance Faintly and uniformly fluorescent nuclei.[4]
Apoptosis Quantification Percentage of brightly stained cells relative to the total number of cells.Count at least 200 cells from different fields for statistical significance.

Experimental Protocols

Protocol 1: Staining of Adherent Cells

Materials:

  • This compound stock solution (1 mg/mL)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Cell culture medium

  • Coverslips

  • Fluorescence microscope with a UV filter

Procedure:

  • Cell Culture: Seed adherent cells on sterile coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Induce Apoptosis: Treat the cells with the desired apoptotic stimulus. Include a vehicle-treated control.

  • Fixation (Optional, for fixed-cell staining):

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Add the fixative solution and incubate for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for fixed-cell staining):

    • Add the permeabilization solution and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Dilute the this compound stock solution to a final working concentration of 1 µg/mL in PBS (for fixed cells) or cell culture medium (for live cells).[10]

    • Add the staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.[10]

  • Washing:

    • Aspirate the staining solution and wash the cells twice with PBS.[9]

  • Mounting and Visualization:

    • Mount the coverslips on microscope slides with a drop of mounting medium.

    • Observe the cells under a fluorescence microscope using a UV excitation filter.

    • Capture images for analysis.

Protocol 2: Staining of Suspension Cells

Materials:

  • This compound stock solution (1 mg/mL)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Microcentrifuge tubes

  • Centrifuge

  • Fluorescence microscope with a UV filter

Procedure:

  • Cell Culture and Treatment: Culture suspension cells in appropriate flasks or plates and treat with the apoptotic stimulus.

  • Cell Harvesting:

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes to pellet the cells.

    • Aspirate the supernatant.

  • Washing:

    • Resuspend the cell pellet in PBS and centrifuge again.

    • Repeat the wash step twice.

  • Fixation and Permeabilization (Optional, for fixed-cell staining):

    • Follow steps 3 and 4 from the adherent cell protocol, resuspending the cell pellet in the respective solutions and centrifuging to wash.

  • Staining:

    • Resuspend the cell pellet in the this compound staining solution (1 µg/mL in PBS or medium).[10]

    • Incubate for 10-15 minutes at room temperature in the dark.[10]

  • Washing:

    • Centrifuge to pellet the cells and wash twice with PBS.[9]

  • Visualization:

    • Resuspend the final cell pellet in a small volume of PBS.

    • Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a fluorescence microscope.

G cluster_1 Experimental Workflow Start Start Cell_Culture Cell Culture (Adherent or Suspension) Start->Cell_Culture Induce_Apoptosis Induce Apoptosis Cell_Culture->Induce_Apoptosis Harvest_Wash Harvest & Wash Cells Induce_Apoptosis->Harvest_Wash Fix_Perm Fixation & Permeabilization (Optional) Harvest_Wash->Fix_Perm Stain This compound Staining Harvest_Wash->Stain For Live Cells Fix_Perm->Stain Visualize Fluorescence Microscopy Stain->Visualize Analyze Image Analysis & Quantification Visualize->Analyze End End Analyze->End

Caption: A generalized workflow for apoptosis detection using this compound.

Apoptosis Signaling Pathways

Apoptosis is executed through two main signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis.

  • The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[11] This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[11] Within the DISC, pro-caspase-8 is cleaved and activated, subsequently activating downstream executioner caspases like caspase-3.[2]

  • The Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal.[2] These signals lead to the activation of pro-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP).[12] This results in the release of cytochrome c from the mitochondria into the cytosol.[12] Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[2] Activated caspase-9, in turn, activates executioner caspases.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Pro_Caspase8 Pro-Caspase-8 Pro_Caspase8->DISC Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase8->Executioner_Caspases Cellular_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bax/Bak Activation Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Caspase9->Executioner_Caspases Apoptosis Apoptosis (Cell Death) Executioner_Caspases->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Reducing Hoechst 33258 Phototoxicity in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating the phototoxic effects of Hoechst 33258 during live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound phototoxicity and what causes it?

A1: this compound is a fluorescent stain that binds to the minor groove of AT-rich regions of DNA.[1] When excited with UV light (around 355 nm), it can generate reactive oxygen species (ROS), such as singlet oxygen.[2][3] These ROS are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids, leading to a phenomenon known as phototoxicity.[2][4] This damage can manifest as altered cell behavior, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[5][6][7]

Q2: What are the visible signs of phototoxicity in my live-cell imaging experiment?

A2: Signs of phototoxicity can range from subtle to severe. Early indicators include changes in cell morphology, such as membrane blebbing, the formation of vacuoles, or alterations in mitochondrial structure and function.[8][9] More pronounced effects include mitotic arrest, where cells fail to progress through cell division, and ultimately, cell death.[2][5]

Q3: How can I minimize phototoxicity when using this compound?

A3: There are three main strategies to reduce this compound phototoxicity:

  • Optimize Imaging Conditions: Reduce the total light dose delivered to your cells.[5]

  • Use Antioxidants: Supplement your imaging medium with ROS-scavenging molecules.[2][8]

  • Choose Alternative Dyes: For long-term imaging, consider using far-red fluorescent DNA stains that are inherently less phototoxic.[10]

Q4: Is Hoechst 33342 a less phototoxic alternative?

A4: While Hoechst 33342 is more cell-permeant than this compound, it is not necessarily less phototoxic.[1] In fact, some studies indicate that Hoechst 33342 can induce apoptosis by inhibiting topoisomerase I, a mechanism independent of light exposure, and this effect can be exacerbated by illumination.[11][12] Therefore, for reducing phototoxicity, Hoechst 33342 may not be a significant improvement over this compound.

Troubleshooting Guides

Issue 1: Cells are dying or showing signs of stress after a short imaging period.

Troubleshooting Steps:

  • Reduce Illumination Intensity: Lower the power of your UV light source to the minimum level required for a usable signal.

  • Decrease Exposure Time: Use the shortest possible exposure time for your camera.

  • Increase Imaging Interval: For time-lapse experiments, increase the time between image acquisitions to allow cells to recover.

  • Use a Lower Magnification Objective: This distributes the light energy over a wider area, reducing the intensity at any single point.

  • Incorporate Antioxidants: Add antioxidants like Trolox or ascorbic acid to your imaging medium (see protocols below).

Issue 2: Cells are arresting in mitosis.

Troubleshooting Steps:

  • Implement All Steps from Issue 1: Mitotic cells are particularly sensitive to phototoxicity.[2]

  • Use Ascorbic Acid: Ascorbic acid has been shown to be particularly effective at preventing light-induced mitotic prolongation.[2][13]

  • Consider Far-Red Dyes: For studies focused on cell division, alternative far-red dyes like SiR-DNA are strongly recommended as they require longer wavelength excitation light which is less damaging to cells.[14]

Quantitative Data Summary

Table 1: Recommended Antioxidants to Reduce Phototoxicity

AntioxidantRecommended ConcentrationKey FindingsCitation(s)
Trolox100-800 µMA derivative of Vitamin E that significantly reduces the photobleaching rate of Hoechst dyes in live cells with no significant increase in cell death. A 300 µM, 1-hour treatment is suggested as a starting point.[8]
Ascorbic Acid (Vitamin C)500 µMSignificantly alleviates phototoxic effects during mitosis, including prolonged division and chromosome alignment delays.[2][13][2][13]
RutinNot specifiedA plant flavonoid that has been shown to reduce EGFP reddening, though direct reduction of phototoxicity was not demonstrated.[9]

Table 2: Comparison of Nuclear Stains for Live-Cell Imaging

StainExcitation/Emission (nm)AdvantagesDisadvantagesCitation(s)
This compound ~350 / ~461Bright signal, good for short-term imaging.High phototoxicity with UV excitation.[12]
Hoechst 33342 ~350 / ~461More cell-permeant than 33258.Can induce apoptosis via topoisomerase I inhibition, phototoxic.[11][12]
DAPI ~358 / ~461Photostable.Poorly cell-permeant, primarily for fixed cells.[10]
SiR-DNA ~652 / ~674Far-red excitation (less damaging), low toxicity, suitable for long-term and super-resolution imaging.[14][15]Lower signal intensity than Hoechst.[10][14][15]
TO-PRO-3 ~642 / ~661Far-red excitation, useful as a dead-cell indicator as it is impermeant to live cells.[16]Not suitable for staining the nuclei of healthy, live cells.[3][16]

Experimental Protocols

Protocol 1: Using Antioxidants to Reduce Phototoxicity

Objective: To prepare and use Trolox or ascorbic acid in live-cell imaging media to mitigate phototoxicity.

Materials:

  • Live cells cultured on glass-bottom dishes

  • Imaging medium (e.g., phenol (B47542) red-free DMEM with HEPES)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Ascorbic acid

  • Sterile water or PBS

Procedure:

  • Prepare Stock Solutions:

    • Trolox: Prepare a 100 mM stock solution in sterile water or DMSO. Store at -20°C.

    • Ascorbic Acid: Prepare a 100 mM stock solution in sterile water. Prepare this fresh on the day of the experiment as it is prone to oxidation.

  • Prepare Imaging Medium with Antioxidant:

    • Warm the imaging medium to 37°C.

    • Dilute the stock solution of your chosen antioxidant to the final working concentration (e.g., 300 µM for Trolox, 500 µM for ascorbic acid).

  • Cell Treatment:

    • Remove the culture medium from your cells.

    • Add the imaging medium containing the antioxidant.

    • Incubate for at least 1 hour at 37°C and 5% CO2 before imaging.

  • Imaging:

    • Proceed with your live-cell imaging experiment. It is recommended to keep the antioxidant in the medium for the duration of the experiment.

Protocol 2: Assessing Phototoxicity via Mitochondrial Membrane Potential

Objective: To quantify sublethal phototoxicity by measuring changes in mitochondrial membrane potential.

Materials:

  • Live cells cultured on glass-bottom dishes

  • Imaging medium

  • Mitochondrial membrane potential probe (e.g., TMRM or TMRE)

  • Fluorescence microscope with environmental control

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Probe Loading: Prepare imaging medium containing the mitochondrial membrane potential probe at the manufacturer's recommended concentration. Replace the culture medium with the probe-containing medium and incubate for 20-30 minutes at 37°C.[8]

  • Imaging Setup: Mount the dish on the microscope stage within an incubator to maintain 37°C and 5% CO2.

  • Baseline Imaging: Acquire an initial image of the mitochondrial fluorescence using minimal light exposure.

  • Phototoxicity Induction: Expose a region of interest to the imaging conditions you wish to test (e.g., continuous UV illumination for a set duration).

  • Post-Exposure Imaging: Acquire images of the same region at several time points after the phototoxic insult.

  • Analysis: Measure the mean fluorescence intensity of the mitochondria in the exposed and unexposed regions. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential and thus, cellular stress.

Protocol 3: Live-Cell Staining with SiR-DNA

Objective: To stain the nuclei of live cells with the far-red, low-phototoxicity dye SiR-DNA.

Materials:

  • Live cells cultured on glass-bottom dishes

  • Culture medium (e.g., DMEM + 10% FBS)

  • SiR-DNA stock solution (typically in DMSO)

  • Verapamil (B1683045) (optional, an efflux pump inhibitor that can improve staining in some cell lines)

Procedure:

  • Prepare Staining Solution: Dilute the SiR-DNA stock solution in pre-warmed culture medium to a final concentration of 0.5-3 µM.[10] If using, add verapamil to a final concentration of 1 µM.

  • Cell Staining: Replace the culture medium with the SiR-DNA staining solution.

  • Incubation: Incubate the cells for 1-2 hours at 37°C and 5% CO2.[17]

  • Imaging:

    • Cells can be imaged directly in the staining solution.

    • For improved signal-to-noise, you can optionally wash the cells once with fresh, pre-warmed culture medium.

    • Use a standard Cy5 filter set for imaging (Excitation: ~650 nm, Emission: ~670 nm).[14]

    • For long-term imaging, it is recommended to use a lower concentration of SiR-DNA (≤ 1 µM) and keep it in the medium throughout the experiment.[10]

Visualizations

Phototoxicity_Pathway UV_Light UV Light Excitation (e.g., 355 nm) Hoechst This compound (Bound to DNA) UV_Light->Hoechst Excites ROS Reactive Oxygen Species (ROS) Generation Hoechst->ROS Leads to Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Causes Stress Cellular Stress Response Damage->Stress Apoptosis Apoptosis Stress->Apoptosis Mitotic_Arrest Mitotic Arrest Stress->Mitotic_Arrest Antioxidants Antioxidants (e.g., Trolox, Ascorbic Acid) Antioxidants->ROS Neutralize

Caption: Signaling pathway of this compound-induced phototoxicity.

Experimental_Workflow cluster_prep Preparation cluster_mitigation Mitigation Strategies cluster_imaging Imaging & Assessment cluster_analysis Analysis & Iteration Start Start Experiment Choose_Dye Choose Nuclear Stain Start->Choose_Dye Optimize_Imaging Optimize Imaging (Light, Exposure, Interval) Choose_Dye->Optimize_Imaging Add_Antioxidants Add Antioxidants (Trolox, Ascorbic Acid) Optimize_Imaging->Add_Antioxidants Perform_Imaging Live-Cell Imaging Add_Antioxidants->Perform_Imaging Assess_Toxicity Assess Phototoxicity (Morphology, Viability, Mitosis) Perform_Imaging->Assess_Toxicity Analyze_Data Analyze Data Assess_Toxicity->Analyze_Data Refine_Protocol Refine Protocol Analyze_Data->Refine_Protocol Refine_Protocol->Optimize_Imaging Iterate

References

Non-specific cytoplasmic staining with Hoechst 33258.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-specific cytoplasmic staining with Hoechst 33258.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it stain DNA?

This compound is a blue fluorescent dye that specifically binds to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[1][2][] This binding event leads to a significant increase in its fluorescence intensity, making it an excellent stain for visualizing cell nuclei.[][4] It can be used for staining both live and fixed cells.[][5][6]

Q2: What is the difference between this compound and Hoechst 33342?

Hoechst 33342 has a higher cell permeability compared to this compound due to the presence of a lipophilic ethyl group, making it more suitable for staining living cells.[][7][8] this compound is slightly more water-soluble and less cell-permeant.[1]

Q3: Can this compound stain dead cells?

Yes, this compound can stain both live and dead cells.[5] In fact, dead cells often exhibit brighter nuclear staining and may also show cytoplasmic localization.[1][4]

Q4: Is permeabilization required for this compound staining?

No, Hoechst dyes are cell-permeable, so a permeabilization step is not typically necessary for the dye to enter the cell and stain the nucleus.[9]

Troubleshooting Guide: Non-specific Cytoplasmic Staining

Non-specific cytoplasmic staining is a common issue that can interfere with the accurate visualization and analysis of nuclear morphology. The following guide addresses the most frequent causes and provides solutions to resolve this problem.

Problem 1: Diffuse or Punctate Cytoplasmic Fluorescence

Possible Cause 1: Mycoplasma Contamination

Mycoplasma are small bacteria that lack a cell wall and can contaminate cell cultures. They contain DNA and will be stained by this compound, appearing as bright, punctate, or filamentous blue fluorescence in the cytoplasm, outside of the nucleus.[10][11]

Solution:

  • Microscopic Examination: Carefully examine the cytoplasmic staining pattern. Mycoplasma contamination often presents as small, distinct fluorescent dots or filaments in the cytoplasm.[10]

  • Mycoplasma Testing: Use a dedicated mycoplasma detection kit (e.g., PCR-based) to confirm the contamination.

  • Cell Culture Maintenance: If contamination is confirmed, discard the contaminated cell line and revert to a clean, tested stock. Implement stringent aseptic techniques to prevent future contamination.

Possible Cause 2: High Dye Concentration

Using an excessive concentration of this compound can lead to non-specific binding to other cellular components, including RNA in the cytoplasm, or aggregation of the dye, resulting in background fluorescence.[7][12] Unbound dye can also fluoresce in the green spectrum (510-540 nm).[7][12]

Solution:

  • Titrate Dye Concentration: Optimize the this compound concentration for your specific cell type and experimental conditions. Start with a lower concentration and gradually increase it to find the optimal signal-to-noise ratio.

  • Washing Steps: Ensure adequate washing with phosphate-buffered saline (PBS) after staining to remove excess, unbound dye.[12]

Possible Cause 3: Cell Death and Membrane Permeability

Dead or dying cells have compromised cell membranes, allowing this compound to enter the cytoplasm more readily and bind non-specifically to cytoplasmic nucleic acids.[1][4] This can result in both nuclear and cytoplasmic staining.

Solution:

  • Assess Cell Viability: Use a viability dye (e.g., Propidium Iodide or Trypan Blue) in parallel to distinguish between live and dead cells. Propidium Iodide is generally excluded from live cells but will stain the nucleus of dead cells red.

  • Gentle Sample Handling: Minimize mechanical stress during cell harvesting and staining procedures to maintain cell membrane integrity.

  • Analyze Healthy Cell Populations: Gate on the live cell population during analysis (e.g., in flow cytometry) to exclude data from dead cells.

Problem 2: Weak Nuclear Staining and Cytoplasmic Signal in Live Cells

Possible Cause: Active Efflux of the Dye

Some live cells, particularly stem cells and certain cancer cell lines, express ATP-binding cassette (ABC) transporter proteins (e.g., ABCG2) that can actively pump Hoechst dyes out of the cell.[8][13] This can lead to weak nuclear staining and an accumulation of the dye in the cytoplasm or on the cell surface as it is being expelled.[13]

Solution:

  • Use Efflux Pump Inhibitors: If active efflux is suspected, consider using an inhibitor of ABC transporters, such as Verapamil or Cyclosporin A.[8] It is crucial to determine the optimal, non-toxic concentration of the inhibitor for your cells.

  • Switch to Hoechst 33342: As Hoechst 33342 is more cell-permeable, it may be more effective in staining cells with active efflux pumps.[8]

Problem 3: Cytoplasmic Staining After Fixation and Permeabilization

Possible Cause: Inappropriate Fixation or Permeabilization

While not required for Hoechst staining alone, fixation and permeabilization are common steps in immunofluorescence protocols. Harsh fixation (e.g., with methanol (B129727) for extended periods) or aggressive permeabilization (e.g., with high concentrations of Triton X-100) can disrupt cellular and nuclear membranes, leading to the leakage of nuclear DNA into the cytoplasm or allowing the dye to bind to cytoplasmic components.[14][15][16]

Solution:

  • Optimize Fixation: If using an alcohol-based fixative like methanol, reduce the incubation time.[14] Alternatively, switch to a cross-linking fixative like paraformaldehyde (PFA), which better preserves cellular structure.[15]

  • Optimize Permeabilization: Titrate the concentration of the detergent (e.g., Triton X-100 or Saponin) and the incubation time to achieve sufficient permeabilization for antibody entry without causing excessive damage.[15]

  • Staining Order: For immunofluorescence, consider staining with this compound after the secondary antibody incubation and final washes to minimize the dye's exposure to detergents.

Quantitative Data Summary

ParameterRecommended RangeNotes
Stock Solution Concentration 1-10 mg/mL in sterile distilled water or DMSOStore at 4°C (short-term) or -20°C (long-term), protected from light.[] It is not recommended to store dilute working solutions.[4]
Working Concentration (Live Cells) 0.1-5 µg/mLOptimization is crucial. Higher concentrations can be cytotoxic.[7][12]
Working Concentration (Fixed Cells) 0.5-2 µg/mLGenerally lower concentrations are needed for fixed cells.[12]
Incubation Time (Live Cells) 5-60 minutes at 37°CCell type dependent.[][12]
Incubation Time (Fixed Cells) 5-15 minutes at room temperatureShorter incubation times are often sufficient.[12]
pH of Staining Buffer Optimal binding at pH 7.4Fluorescence intensity increases with pH.[6][17]

Experimental Protocols

Standard Protocol for this compound Staining of Fixed Cells
  • Cell Seeding: Seed cells on a suitable substrate (e.g., coverslips, chamber slides) and culture until they reach the desired confluency.

  • Washing: Gently wash the cells twice with 1X Phosphate-Buffered Saline (PBS).

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with 1X PBS for 5 minutes each.

  • Staining: Incubate the cells with this compound working solution (e.g., 1 µg/mL in 1X PBS) for 5-15 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with 1X PBS to remove unbound dye.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with a UV excitation filter (e.g., ~350 nm excitation and ~460 nm emission).

Protocol for Detecting Mycoplasma Contamination
  • Cell Culture: Culture the cells to be tested on a coverslip without antibiotics for at least three passages. Include positive and negative control cells if available.

  • Fixation: Fix the cells as described in the standard protocol.

  • Staining: Stain with a slightly higher concentration of this compound (e.g., 5 µg/mL) for 30 minutes at room temperature in the dark.

  • Washing: Wash thoroughly with 1X PBS.

  • Imaging: Using a high-magnification objective (e.g., 63x or 100x oil immersion), carefully examine the area around the nuclei for small, bright fluorescent particles or filaments which are indicative of mycoplasma.[10]

Visualizations

cluster_workflow Troubleshooting Non-specific Cytoplasmic Staining start Non-specific Cytoplasmic Staining Observed q1 Staining Pattern? start->q1 q2 Live or Fixed Cells? q1->q2 Diffuse sol1 Check for Mycoplasma Contamination q1->sol1 Punctate q3 Using Fixation/ Permeabilization? q2->q3 Fixed sol2 Optimize Dye Concentration and Washing Steps q2->sol2 Both sol3 Assess Cell Viability (Co-stain with PI) q2->sol3 Live sol4 Consider Dye Efflux (Use Inhibitors or Hoechst 33342) q2->sol4 Live sol5 Optimize Fixation and Permeabilization Protocol q3->sol5 Yes

Caption: Troubleshooting workflow for non-specific cytoplasmic staining with this compound.

cluster_mechanism This compound Staining Mechanism and Causes of Non-specificity cluster_cytoplasm Hoechst This compound (in solution) CellMembrane Cell Membrane Hoechst->CellMembrane Passive Diffusion Cytoplasm Cytoplasm CellMembrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Efflux Efflux Pump (e.g., ABCG2) Cytoplasm->Efflux DNA Nuclear DNA (A-T rich minor groove) Nucleus->DNA Binding Fluorescence Specific Blue Fluorescence DNA->Fluorescence Mycoplasma Mycoplasma->Fluorescence Non-specific Staining CytoRNA CytoRNA->Fluorescence Non-specific Staining (High Concentration) Efflux->Hoechst Dye Expulsion

Caption: Mechanism of this compound staining and sources of non-specific cytoplasmic signal.

References

Technisch Ondersteuningscentrum: Probleemoplossing voor Hoechst 33258 Signaaloverstraling

Author: BenchChem Technical Support Team. Date: December 2025

Dit technisch ondersteuningscentrum biedt gerichte probleemoplossingsgidsen en veelgestelde vragen (FAQs) voor onderzoekers, wetenschappers en professionals in de geneesmiddelenontwikkeling die problemen ondervinden met de signaaloverstraling (bleed-through) van Hoechst 33258 naar andere fluorescentiekanalen tijdens hun experimenten.

Probleemoplossingsgids

Hieronder vindt u een reeks veelvoorkomende problemen met betrekking tot de overstraling van het this compound-signaal, samen met de oorzaken en stapsgewijze oplossingen.

V1: Ik zie een ongewenst signaal in mijn groene (bv. FITC) kanaal dat de morfologie van de kern vertoont. Hoe kan ik dit oplossen?

Mogelijke oorzaken:

  • Overstraling van ongebonden kleurstof: Ongebonden of overtollige this compound-kleurstof kan fluoresceren in het bereik van 510-540 nm, wat overlapt met het emissiespectrum van veel groene fluoroforen zoals FITC.[1]

  • Fotoconversie: Blootstelling aan UV-licht van een microscooplamp kan this compound omzetten in een vorm die groen en zelfs rood licht uitzendt.[2][3]

  • Brede emissiepiek: De emissiepiek van this compound, hoewel maximaal rond 461 nm, heeft een brede uitloper die zich kan uitstrekken tot in het detectievenster van het groene kanaal.

Oplossingen:

  • Optimaliseer de concentratie van de kleurstof: Titreer de this compound-concentratie om de laagste effectieve concentratie te vinden die nog steeds een adequate nucleaire kleuring geeft. Dit minimaliseert de hoeveelheid ongebonden kleurstof.

  • Verbeter de wasstappen: Verleng de wasstappen na de kleuring of verhoog het aantal wasbeurten om overtollige kleurstof effectief te verwijderen.

  • Sequentiële acquisitie: Stel uw microscoop zo in dat de kanalen sequentieel worden afgebeeld in plaats van gelijktijdig. Belangrijk is om het Hoechst-kanaal (UV-excitatie) als laatste af te beelden om door UV geïnduceerde fotoconversie naar het groene kanaal te voorkomen.[2]

  • Gebruik spectrale unmixing: Indien uw confocale microscoop is uitgerust met spectrale detectie en unmixing-software, kan dit worden gebruikt om de overlappende spectra van this compound en de groene fluorofoor wiskundig te scheiden.

Experimenteel Protocol: Sequentiële Acquisitie op een Confocale Microscoop

  • Setup van de kanalen: Configureer de excitatie- en emissie-instellingen voor elk kanaal afzonderlijk (bv. kanaal 1 voor FITC, kanaal 2 voor this compound).

  • Activeer sequentiële modus: Zoek in de acquisitiesoftware naar een optie genaamd "Sequentiële acquisitie", "Sequential scanning" of "Track-wise acquisition".

  • Bepaal de acquisitievolgorde: Stel de volgorde zo in dat het kanaal met de langste golflengte (bv. rood) als eerste wordt afgebeeld, gevolgd door groen, en eindig met het Hoechst-kanaal (blauw/UV).

  • Beeldacquisitie: Start de acquisitie. De microscoop zal nu elke lijn of elk frame volledig voor het ene kanaal opnemen voordat hij doorgaat naar het volgende, waardoor overspraak tussen de kanalen wordt geminimaliseerd.

Logische Workflow voor Probleemoplossing van Signaaloverstraling

G A Probleem: Nucleair signaal in groen kanaal B Oorzaak 1: Ongebonden kleurstof A->B C Oorzaak 2: Fotoconversie A->C D Oorzaak 3: Spectrale overlap A->D H Oplossing: Gebruik alternatieve nucleaire kleurstof A->H Alternatieve aanpak E Oplossing: Optimaliseer [Hoechst] & Wasstappen B->E F Oplossing: Sequentiële acquisitie (Hoechst als laatste) C->F G Oplossing: Spectrale Unmixing D->G

Afbeelding 1. Een diagram dat de logische stappen voor het oplossen van problemen met signaaloverstraling van this compound weergeeft.

V2: Mijn signaaloverstraling is variabel tussen verschillende monsters. Wat kan de oorzaak zijn?

Mogelijke oorzaken:

  • Inconsistente kleuring- en wasprotocollen: Variaties in incubatietijden, kleurstofconcentraties of wasvolumes kunnen leiden tot verschillende hoeveelheden achtergebleven ongebonden kleurstof.

  • Verschillen in pH: De fluorescentie-intensiteit en het emissiespectrum van this compound kunnen worden beïnvloed door de pH van de buffer of de cellulaire micro-omgeving.

  • Verschillende celdichtheden: Dichte celculturen kunnen de kleurstof anders opnemen en vasthouden dan ijle culturen, wat kan leiden tot variaties in de achtergrondfluorescentie.

Oplossingen:

  • Standaardiseer uw protocol: Zorg ervoor dat alle stappen van het kleurings- en wasprotocol nauwgezet en consistent worden gevolgd voor alle monsters.

  • Controleer de pH van de buffers: Gebruik voor alle stappen gebufferde oplossingen (bv. PBS) met een consistente en fysiologische pH.

  • Normaliseer de celdichtheid: Zaai cellen zodanig dat ze een vergelijkbare confluentie bereiken op het moment van de kleuring.

Veelgestelde Vragen (FAQs)

V: Wat zijn de exacte excitatie- en emissiemaxima van this compound? A: Wanneer gebonden aan DNA, heeft this compound een excitatiemaximum rond 351-352 nm en een emissiemaximum rond 461-463 nm. Ongebonden kleurstof heeft een verschoven emissie naar langere golflengten (510-540 nm).[1]

V: In welke kanalen wordt de overstraling van this compound het vaakst waargenomen? A: De overstraling wordt het vaakst waargenomen in het groene kanaal (bv. FITC, Alexa Fluor 488, GFP) vanwege de fluorescentie van de ongebonden kleurstof en fotoconversie. In mindere mate kan na intense UV-blootstelling ook een signaal in het rode kanaal worden gedetecteerd.[3]

V: Zijn er alternatieve nucleaire kleurstoffen die minder overstraling vertonen? A: Ja, er zijn verschillende alternatieven beschikbaar. De keuze hangt af van uw experimentele opzet.

KleurstofExcitatie (nm)Emissie (nm)VoordelenOverwegingen
DAPI ~358~461Vergelijkbaar met Hoechst, zeer helder.Kan ook fotoconversie en overstraling naar groen vertonen.[2][3]
NucSpot® Live 488 ~488~515Geen UV-excitatie nodig, vermijdt fotoconversie.[2]Emissie in het groene kanaal, dus niet compatibel met andere groene fluoroforen.
RedDot™2 ~662~694Ver-rood, dus uitstekende spectrale scheiding van blauwe en groene kanalen.[2]Niet zichtbaar voor het blote oog, vereist geschikte ver-rode filters.
SiR-Hoechst ~652~672Ver-rood, geschikt voor levende cellen, combineert DNA-targeting van Hoechst met ver-rode emissie.[4]Vereist specifieke filters en kan duurder zijn.

V: Heeft de pH van mijn buffer invloed op de fluorescentie van this compound? A: Ja, de fluorescentie-intensiteit van this compound neemt toe met een stijgende pH. Een zeer zure omgeving kan het emissiespectrum aanzienlijk veranderen, wat kan bijdragen aan onverwachte spectrale eigenschappen.[5] Het is daarom aan te raden om een gestandaardiseerde, fysiologische pH (rond 7.4) te handhaven.

V: Kan ik fluorescentiecompensatie gebruiken in microscopie om overstraling van Hoechst te corrigeren? A: Ja, fluorescentiecompensatie, een techniek die vaak in flowcytometrie wordt gebruikt, kan ook worden toegepast in post-acquisitie beeldverwerkingssoftware voor microscopie. Dit vereist het afbeelden van monsters die met slechts één fluorofoor per keer zijn gekleurd (single-stained controls) om de mate van overstraling te bepalen. Deze informatie wordt vervolgens gebruikt om het overstralingssignaal wiskundig af te trekken van de beelden met meerdere kleuren.

Workflow voor Fluorescentiecompensatie

G cluster_0 Stap 1: Acquisitie van Controles cluster_1 Stap 2: Berekening & Toepassing A Maak 'single-stained' monster (Alleen this compound) C Beeld beide monsters af in zowel het blauwe als het groene kanaal A->C B Maak 'single-stained' monster (Alleen FITC) B->C D Kwantificeer Hoechst-signaal in groen kanaal (Bleed-through %) C->D E Kwantificeer FITC-signaal in blauw kanaal (Bleed-through %) C->E F Gebruik software om bleed-through af te trekken van het multi-color beeld D->F E->F G Gecorrigeerd Beeld F->G

Afbeelding 2. Een stroomdiagram dat de algemene workflow voor het uitvoeren van fluorescentiecompensatie in microscopie illustreert.

References

Why are some cells not staining with Hoechst 33258?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during nuclear staining with Hoechst 33258.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeant, blue-fluorescent dye that binds to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[1][] Upon binding to DNA, its fluorescence intensity increases significantly.[3] It is commonly used for visualizing cell nuclei and analyzing DNA content in both live and fixed cells.[1][3]

Q2: What is the difference between this compound and Hoechst 33342?

Hoechst 33342 is a derivative of this compound and is significantly more cell-permeable due to the presence of a lipophilic ethyl group.[4] This makes Hoechst 33342 a better choice for staining living cells, as this compound has about ten times lower cellular permeability.[1][5]

Q3: Can I use this compound to stain both live and fixed cells?

Yes, this compound can be used to stain both live and fixed cells.[1][3] However, due to its lower permeability, staining live cells may require higher concentrations or longer incubation times compared to Hoechst 33342.[5][6]

Q4: Why are my live cells not staining with this compound?

Several factors can prevent live cells from staining effectively with this compound:

  • Low Cell Permeability: this compound is less membrane-permeable than Hoechst 33342.[1][5]

  • Efflux Pumps: Live, healthy cells can actively transport the dye out of the cytoplasm using multidrug resistance transporters like P-glycoprotein.[5]

  • Suboptimal Staining Conditions: Incorrect dye concentration, incubation time, or temperature can lead to poor staining.

Q5: Does the pH of the buffer affect this compound staining?

Yes, the fluorescence intensity of this compound is pH-dependent, with fluorescence increasing as the pH rises.[1][3] It is recommended to use a buffer with a pH of around 7.4 for optimal dye binding.[7][8] Also, be aware that Hoechst dyes can precipitate in phosphate-containing buffers.[9]

Troubleshooting Guide: No or Weak Staining

If you are experiencing a complete lack of or very weak nuclear staining with this compound, consult the following troubleshooting table and workflow diagram.

Common Causes and Solutions for Poor Staining
Potential Cause Recommended Solution Cell Type
Incorrect Dye Concentration Optimize the final staining concentration. A common starting range is 0.1-10 µg/mL.[1] For some applications, concentrations up to 15 µg/mL may be necessary.[10]Live & Fixed
Inadequate Incubation Time Increase the incubation time. Typical incubation is 5-30 minutes, but some cell types may require longer.[5][10]Live & Fixed
Low Cell Permeability For live cells, consider switching to the more permeable Hoechst 33342.[5][6] For fixed cells, ensure proper permeabilization with a detergent like Triton X-100 or saponin.Live & Fixed
Efflux Pump Activity In live cells, efflux pump inhibitors such as cyclosporin (B1163) A or reserpine (B192253) can be used to increase dye retention.[5]Live
Suboptimal pH Ensure the staining buffer has a pH of approximately 7.4.[7][8] Avoid phosphate (B84403) buffers to prevent dye precipitation.[9]Live & Fixed
Aggressive Fixation If using methanol (B129727) fixation, which can be harsh, consider reducing the fixation time to 5-10 minutes or switching to paraformaldehyde (PFA) fixation.[11]Fixed
Mycoplasma Contamination Test for mycoplasma contamination, as it can cause extranuclear staining and other artifacts.Live & Fixed
Photobleaching Minimize exposure to the excitation light source. Use a mounting medium with an anti-fade reagent.Live & Fixed
BrdU Incorporation If cells have been treated with bromodeoxyuridine (BrdU), the fluorescence of this compound will be quenched.[1][7]Live & Fixed

Troubleshooting Workflow for No Staining

troubleshooting_workflow start Start: No Hoechst Staining check_protocol Verify Protocol: - Dye Concentration - Incubation Time - Buffer pH start->check_protocol live_or_fixed Live or Fixed Cells? check_protocol->live_or_fixed live_cell_issues Live Cell Issues: - Low Permeability? - Efflux Pumps? live_or_fixed->live_cell_issues Live fixed_cell_issues Fixed Cell Issues: - Inadequate Permeabilization? - Aggressive Fixation? live_or_fixed->fixed_cell_issues Fixed switch_dye Action: Switch to Hoechst 33342 live_cell_issues->switch_dye add_inhibitor Action: Add Efflux Pump Inhibitor live_cell_issues->add_inhibitor optimize_permeabilization Action: Optimize Permeabilization Protocol fixed_cell_issues->optimize_permeabilization change_fixation Action: Change Fixation Method (e.g., to PFA) fixed_cell_issues->change_fixation check_dna Check DNA Integrity/ Accessibility: - BrdU Incorporation? - Apoptosis? switch_dye->check_dna add_inhibitor->check_dna optimize_permeabilization->check_dna change_fixation->check_dna brdu_issue Issue: BrdU quenches fluorescence check_dna->brdu_issue Yes end_solution Staining Successful check_dna->end_solution No brdu_issue->end_solution

Caption: Troubleshooting workflow for no this compound staining.

Experimental Protocols

Standard Protocol for Staining Fixed Cells
  • Cell Seeding: Seed cells on coverslips in a culture dish and allow them to adhere overnight.

  • Fixation: Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[]

  • Washing: Wash the cells twice with PBS for 5 minutes each.

  • Permeabilization (Optional but Recommended): If required, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is crucial for ensuring the dye can access the nucleus.

  • Washing: Wash the cells twice with PBS for 5 minutes each.

  • Staining: Prepare a working solution of this compound at a concentration of 1 µg/mL in PBS.[10] Incubate the cells with the staining solution for 5-15 minutes at room temperature, protected from light.

  • Washing: Wash the cells two to three times with PBS to remove unbound dye.[3]

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium, preferably one containing an anti-fade reagent.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with a UV excitation filter (around 350 nm excitation and 460 nm emission).[3]

Standard Protocol for Staining Live Cells
  • Prepare Staining Solution: Prepare a working solution of this compound at a concentration of 1-5 µg/mL in pre-warmed cell culture medium.[]

  • Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes.[5] The optimal incubation time may vary depending on the cell type.

  • Washing (Optional): Washing is not always necessary for specific staining, but it can help reduce background fluorescence.[10] If washing, replace the staining solution with fresh, pre-warmed culture medium.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped for live-cell imaging.

Signaling Pathways and Logical Relationships

This compound Staining Pathway

hoechst_staining_pathway cluster_cell Cell cell_membrane Cell Membrane hoechst_intracellular This compound (Intracellular) cell_membrane->hoechst_intracellular cytoplasm Cytoplasm nucleus Nucleus cytoplasm->nucleus dna dsDNA (A-T rich regions) nucleus->dna Binds to Minor Groove fluorescence Blue Fluorescence dna->fluorescence Fluorescence Emission hoechst_extracellular This compound (Extracellular) hoechst_extracellular->cell_membrane Passive Diffusion hoechst_intracellular->cytoplasm efflux_pump Efflux Pump (e.g., P-gp) hoechst_intracellular->efflux_pump Efflux efflux_pump->hoechst_extracellular

Caption: The pathway of this compound from extracellular space to DNA binding.

This guide provides a comprehensive overview of common issues and solutions for this compound staining. For further assistance, please consult the product-specific documentation or contact your technical support representative.

References

Improving Hoechst 33258 signal-to-noise ratio in fluorescence microscopy.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hoechst 33258. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their fluorescence microscopy experiments and improve the signal-to-noise ratio when using this compound for nuclear staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeant, blue-emitting fluorescent dye that specifically binds to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[1][] Upon binding to DNA, its fluorescence quantum yield increases significantly, leading to a strong fluorescent signal that is widely used for visualizing cell nuclei and chromosomes in both live and fixed cells.[]

Q2: What is the difference between this compound and Hoechst 33342?

Hoechst 33342 is more cell-permeable than this compound due to the presence of a lipophilic ethyl group, making it more suitable for staining living cells.[][3][4] this compound is a good alternative for fixed cells and is reported to be slightly more water-soluble.[5]

Q3: What are the excitation and emission maxima of this compound?

When bound to DNA, this compound has an excitation maximum of approximately 351-352 nm and an emission maximum around 461-463 nm.[1][6][7] Unbound dye has a much weaker fluorescence in the 510–540 nm range.[1]

Q4: Can this compound be used for live-cell imaging?

Yes, this compound can be used for live-cell imaging, although its permeability is lower than that of Hoechst 33342.[1][] For some cell types, it may require a longer incubation time or a higher concentration to achieve optimal staining.[8]

Troubleshooting Guides

This section addresses common issues encountered during this compound staining and provides systematic approaches to resolve them.

Issue 1: High Background Fluorescence

High background fluorescence can obscure the specific nuclear signal, leading to a poor signal-to-noise ratio.

Possible Causes & Solutions:

  • Excessive Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background.

    • Solution: Optimize the dye concentration. Start with a lower concentration (e.g., 0.1-1 µg/mL) and titrate up to find the optimal concentration for your cell type and experimental conditions.[1][9]

  • Insufficient Washing: Residual unbound dye will contribute to background fluorescence.

    • Solution: Increase the number and duration of washing steps with an appropriate buffer (e.g., PBS) after the staining incubation.[10][11][12]

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can contribute to background noise.

    • Solution: Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a mounting medium with an anti-fade reagent or spectral unmixing if your imaging system supports it.[12]

  • Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent particles.

    • Solution: Use freshly prepared, sterile buffers and high-quality reagents.[3][13]

Issue 2: Weak or No Nuclear Staining

A faint or absent nuclear signal can result from several factors in the staining protocol.

Possible Causes & Solutions:

  • Suboptimal Dye Concentration: The concentration of this compound may be too low for your specific cell type.

    • Solution: Increase the dye concentration in a stepwise manner. A typical starting range is 0.5-5 µg/mL.

  • Insufficient Incubation Time: The dye may not have had enough time to penetrate the cells and bind to the DNA.

    • Solution: Increase the incubation time. For live cells, this can range from 15 to 60 minutes.[3] For fixed cells, 15 minutes is often sufficient.[10]

  • Poor Cell Permeability (Live Cells): Live cells may actively pump out the dye, or the cell membrane may be less permeable.[8]

    • Solution: Consider using Hoechst 33342, which has higher cell permeability.[] Alternatively, slightly increasing the incubation temperature (e.g., to 37°C) for live cells may improve uptake.[5]

  • Fixation and Permeabilization Issues (Fixed Cells): Improper fixation or permeabilization can hinder dye entry.

    • Solution: Ensure your fixation protocol (e.g., with 4% paraformaldehyde) is optimal. If you suspect a permeability issue, you can include a permeabilization step with a detergent like Triton X-100 after fixation.[14]

Issue 3: Photobleaching

The fluorescence signal fades quickly upon exposure to excitation light.

Possible Causes & Solutions:

  • Prolonged Exposure to Excitation Light: Continuous illumination will cause the fluorophore to photobleach.

    • Solution: Minimize the exposure time and intensity of the excitation light. Use a neutral density filter if available. Capture images efficiently and avoid unnecessary exposure when focusing.

  • Absence of Anti-fade Reagent: The mounting medium can significantly impact photostability.

    • Solution: Use a commercially available mounting medium containing an anti-fade reagent, such as p-phenylenediamine (B122844) (PPD) or n-propyl gallate (NPG).[15]

Issue 4: Staining Artifacts

Unusual or unexpected staining patterns can interfere with data interpretation.

Possible Causes & Solutions:

  • Photoconversion: Upon intense UV excitation, this compound can photoconvert to a species that emits green fluorescence.[16][17]

    • Solution: Limit exposure to UV light. If using a mercury arc lamp, image the DAPI/Hoechst channel last.[17] Using a 405 nm laser for excitation on a confocal microscope can also minimize this effect.[17]

  • Uneven Staining: Some cells appear brightly stained while others are dim.

    • Solution: Ensure a uniform cell monolayer and that the staining solution is evenly distributed across the sample. For live cells, efflux pumps in healthy cells might be expelling the dye.[8]

  • Cytoplasmic Staining: While Hoechst dyes are highly specific for DNA, some faint cytoplasmic staining can occur, especially with dead cells or in yeast.[5]

    • Solution: Optimize washing steps. If staining live cells, ensure the cell population is healthy.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Excitation Maximum (DNA-bound) 351 - 352 nm[1][6][7]
Emission Maximum (DNA-bound) 461 - 463 nm[1][7][10]
Molar Extinction Coefficient ~40,000 cm⁻¹M⁻¹[7]
Recommended Concentration (Fixed Cells) 0.1 - 2 µg/mL[1][10]
Recommended Concentration (Live Cells) 1 - 10 µg/mL[1][]

Experimental Protocols

Protocol 1: Staining of Fixed Cells for Fluorescence Microscopy
  • Cell Preparation: Grow cells on sterile coverslips until the desired confluency.

  • Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[]

  • Washing: Wash the cells twice with PBS for 5 minutes each.

  • (Optional) Permeabilization: If required for other antibodies, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes. Wash twice with PBS.

  • Staining: Prepare a working solution of this compound at 0.5-2 µg/mL in PBS.[10][11] Incubate the cells with the staining solution for 15 minutes at room temperature, protected from light.[10]

  • Final Washes: Aspirate the staining solution and wash the cells two to three times with PBS.[10][11]

  • Mounting: Mount the coverslip onto a microscope slide using a mounting medium, preferably one containing an anti-fade reagent.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with a UV excitation source and a blue emission filter.

Protocol 2: Staining of Live Cells for Fluorescence Microscopy
  • Cell Preparation: Grow cells on an appropriate imaging dish or chamber slide.

  • Staining Solution Preparation: Dilute the this compound stock solution to a final working concentration of 1-5 µg/mL in pre-warmed cell culture medium.[][10]

  • Staining: Remove the existing medium from the cells and add the Hoechst-containing medium. Incubate at 37°C for 15-60 minutes.[3][10] The optimal time will vary by cell type.

  • Washing: Aspirate the staining medium and wash the cells twice with fresh, pre-warmed medium or PBS.[][10]

  • Imaging: Image the cells immediately using a microscope equipped for live-cell imaging.

Visualizations

TroubleshootingWorkflow start Start: Poor Signal-to-Noise Ratio issue Identify Primary Issue start->issue high_bg High Background issue->high_bg High Background weak_signal Weak/No Signal issue->weak_signal Weak Signal photobleaching Photobleaching issue->photobleaching Fading Signal check_conc_bg Optimize Dye Concentration (Titrate Down) high_bg->check_conc_bg check_conc_weak Optimize Dye Concentration (Titrate Up) weak_signal->check_conc_weak reduce_exposure Minimize Light Exposure photobleaching->reduce_exposure check_wash_bg Increase Washing Steps check_conc_bg->check_wash_bg check_autofluor Check Autofluorescence (Unstained Control) check_wash_bg->check_autofluor solution Improved Signal-to-Noise Ratio check_autofluor->solution check_incubation Increase Incubation Time check_conc_weak->check_incubation check_permeability Check Permeability (Consider Hoechst 33342 for live cells) check_incubation->check_permeability check_permeability->solution use_antifade Use Anti-fade Mounting Medium reduce_exposure->use_antifade use_antifade->solution

Caption: Troubleshooting workflow for improving this compound signal.

StainingProtocolComparison cluster_fixed Fixed Cell Staining cluster_live Live Cell Staining fix Fixation (e.g., 4% PFA) perm (Optional) Permeabilization fix->perm stain_fixed Stain (0.5-2 µg/mL in PBS) perm->stain_fixed wash_fixed Wash (PBS) stain_fixed->wash_fixed mount Mount wash_fixed->mount stain_live Stain (1-5 µg/mL in Medium) incubate_live Incubate at 37°C stain_live->incubate_live wash_live Wash (Medium/PBS) incubate_live->wash_live image_live Image Immediately wash_live->image_live start Start start->fix start->stain_live

Caption: Comparison of fixed vs. live cell staining protocols.

References

Technical Support Center: Hoechst 33258 & pH Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on Hoechst 33258 fluorescence intensity.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence intensity of this compound?

A1: The fluorescence intensity of this compound is highly dependent on the pH of its environment. Generally, as the pH of the solution decreases from neutral (pH 7.0) to acidic, the fluorescence intensity increases significantly.[1][2][3] The peak fluorescence intensity is typically observed in the acidic range of pH 2.5 to 4.5.[4][5] However, at very low pH values (e.g., below 2.0), the fluorescence intensity sharply decreases.[4][5]

Q2: What is the underlying mechanism for the change in this compound fluorescence with pH?

A2: The changes in fluorescence are attributed to the protonation state of the this compound molecule.[5] At neutral pH, the dye is predominantly in a single-protonated form.[4][5] As the pH becomes more acidic, the molecule can become double- and triple-protonated.[4][5] These changes in protonation affect the dye's molecular geometry, leading to alterations in its fluorescence quantum yield.[2][3] Specifically, a more planar structure of the dicationic form at pH 4.5 is suggested to be the most likely fluorescent species.[2][3]

Q3: Is there a shift in the emission wavelength of this compound at different pH values?

A3: Yes, in addition to changes in intensity, the emission spectrum of this compound can also shift with pH. As the pH is lowered from 7.0 to 4.5, a red-shift of approximately 22 nm in the emission spectrum has been reported.[4][5] Furthermore, in highly acidic environments (pH 0.5–3.0), this compound can undergo a photoconversion to a green-emitting form.[5][6]

Q4: What is the optimal pH for staining cells with this compound?

A4: For staining live or fixed cells, the optimal pH for dye binding is typically around pH 7.4.[7][8] While acidic conditions can increase fluorescence intensity, maintaining a physiological pH is crucial for cell viability and to ensure the dye efficiently binds to the minor groove of DNA within the cell's nucleus.

Q5: Can I use a mounting medium with a different pH to enhance the signal?

A5: Yes, using a mounting medium with a slightly acidic pH can enhance the blue fluorescence signal of this compound in stained cells.[5] However, it is important to ensure that the pH of the mounting medium is compatible with any other fluorophores in your sample and does not adversely affect the sample integrity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Weak or no this compound fluorescence signal. Suboptimal pH of staining buffer or mounting medium. The fluorescence of this compound is significantly lower at neutral or alkaline pH compared to acidic pH.[2][3][9]Verify the pH of your staining and washing buffers. While optimal binding occurs at pH 7.4, for imaging, a slightly acidic mounting medium can enhance the signal.[5] Consider preparing fresh buffers with a calibrated pH meter.
Incorrect dye concentration. Using a concentration that is too low will result in a weak signal.The recommended staining concentration is typically between 0.1 and 10 µg/mL.[1] Optimize the concentration for your specific cell type and experimental conditions.
High background or non-specific staining. Excessive dye concentration. Using too much dye can lead to unbound dye contributing to background fluorescence.[1]Reduce the this compound concentration and ensure adequate washing steps after staining to remove unbound dye.[10]
pH of the buffer is too low during staining. Highly acidic conditions can lead to the generation of a green-emitting form of the dye, which might be misinterpreted as background.[5][6]Ensure your staining buffer is at a physiological pH (around 7.4) to promote specific binding to nuclear DNA.[7][8]
Unexpected green fluorescence. Highly acidic environment. At a pH between 0.5 and 3.0, this compound can convert to a green-emitting form.[5][6]Check the pH of all solutions used in your protocol. If green fluorescence is undesirable, adjust the pH to the neutral or slightly acidic range.
UV-induced photoconversion. Prolonged exposure to UV light can also cause this compound to photoconvert to a green-emitting form.[4][5]Minimize the exposure of your sample to the excitation light source. Use neutral density filters if necessary and capture images efficiently.
Inconsistent fluorescence intensity between samples. Variations in the pH of the final mounting medium. Small differences in pH between samples can lead to significant variations in fluorescence intensity.Prepare a single batch of mounting medium and ensure it is well-buffered. Verify the pH before use.
Incomplete removal of previous buffers. Residual buffers with different pH values can alter the pH of the final imaging medium.Perform thorough washing steps to ensure complete removal of previous solutions before adding the mounting medium.

Quantitative Data Summary

The following table summarizes the reported changes in this compound fluorescence intensity at different pH values.

pH Change Reported Change in Fluorescence Emission Yield Reference
From pH 7.0 to 4.5~20-fold increase[2][3][11]
From pH 1.5 to 4.5~80-fold increase[2][3][11]
From pH 4.5 to 1.580-fold decrease[5][11]
From pH 7.4 to 4.0Gradual increase in blue fluorescence[4]
From pH 3.5 to 3.0Sharp increase in blue fluorescence[4]
From pH 2.5 to 1.5Decrease in blue fluorescence[4]
From pH > 3.0 to 0.5-2.0Appearance and increase of green fluorescence[4][5][6]

Experimental Protocols

Protocol: Characterizing the Effect of pH on this compound Fluorescence in Solution

This protocol describes how to measure the fluorescence intensity of this compound in solutions of varying pH using a fluorometer.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in deionized water)

  • A series of buffers with different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0, 10.0)

  • Fluorometer and appropriate cuvettes

  • Deionized water

Procedure:

  • Prepare a working solution of this compound. Dilute the stock solution to a final concentration of 1 µg/mL in deionized water.

  • Prepare samples at different pH values. For each pH value to be tested, mix the this compound working solution with the corresponding buffer. For example, add 10 µL of the 1 µg/mL this compound working solution to 990 µL of each buffer to achieve a final concentration of 10 ng/mL.

  • Equilibrate the samples. Allow the samples to incubate at room temperature for at least 15 minutes, protected from light.

  • Measure fluorescence. Using a fluorometer, measure the fluorescence intensity of each sample. Set the excitation wavelength to approximately 350 nm and the emission wavelength to approximately 460 nm.

  • Record and analyze the data. Record the fluorescence intensity for each pH value and plot the intensity as a function of pH.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis start Start prep_dye Prepare this compound Working Solution start->prep_dye prep_buffers Prepare Buffers of Varying pH start->prep_buffers mix Mix Dye with each pH Buffer prep_dye->mix prep_buffers->mix incubate Incubate Samples mix->incubate measure Measure Fluorescence (Ex: 350nm, Em: 460nm) incubate->measure analyze Plot Intensity vs. pH measure->analyze end_node End analyze->end_node

Caption: Workflow for assessing the effect of pH on this compound fluorescence.

References

Reducing background fluorescence in Hoechst 33258 stained samples.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce background fluorescence in samples stained with Hoechst 33258.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a blue fluorescent dye used to stain DNA.[][2] It is a bisbenzimide that binds specifically to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[][2][3] Upon binding to DNA, its fluorescence intensity increases significantly (approximately 30-fold), which provides a strong signal-to-noise ratio for visualizing cell nuclei.[][4] It is excited by ultraviolet (UV) light around 352 nm and emits blue fluorescence with a maximum at approximately 461 nm.[2][5]

Q2: What are the primary causes of high background fluorescence in Hoechst staining?

High background fluorescence can obscure the specific nuclear signal and typically arises from one or more of the following issues:

  • Excessive Dye Concentration: Using too much this compound is the most common cause of high background.[6][7]

  • Insufficient Washing: Failure to adequately wash away unbound or loosely bound dye after staining will result in diffuse background fluorescence.[][6] Unbound Hoechst dye can fluoresce in the 510-540 nm range.[2][3]

  • Over-incubation: Staining for longer than necessary can lead to non-specific binding and increased cytoplasmic signal.[6]

  • Cell Health and Density: Unhealthy, dead, or overly confluent cells can exhibit increased, non-specific dye uptake.[8]

  • Sample Autofluorescence: Some cell types or tissues naturally fluoresce, which can contribute to the background signal.[9]

  • Contaminated Reagents or Glassware: Residual detergents or other contaminants on glassware can cause fluorescent artifacts.[5]

Q3: Is this compound suitable for live-cell imaging?

This compound can penetrate cell membranes and stain live cells, but it is less cell-permeant compared to its relative, Hoechst 33342.[][3][5] Hoechst 33342 is generally preferred for live-cell staining due to its higher permeability.[][5] Because Hoechst dyes bind to DNA, they can interfere with DNA replication and are potentially mutagenic, which is a consideration for long-term live-cell imaging experiments.[2][10]

Troubleshooting Guide

Problem: High, diffuse background fluorescence across the entire sample.

This is often caused by an excess of unbound dye. The goal is to find a balance where the nuclei are brightly stained with minimal fluorescence in the background.

Potential Cause Solution
Dye concentration is too high. Titrate the this compound concentration. Start at the low end of the recommended range (e.g., 0.5-1 µg/mL) and increase only if the nuclear signal is too weak.[5][7]
Incubation time is too long. Reduce the incubation time. For many cell types, 10-15 minutes at room temperature is sufficient for fixed cells.[][11]
Washing is inadequate. Increase the number and/or duration of wash steps after staining. Wash 2-3 times with a buffered salt solution like PBS for 5 minutes each time. Adding a mild detergent (e.g., 0.1% Tween-20) to the wash buffer can help remove non-specific binding.[8]
Contaminated staining solution. Prepare fresh this compound working solution from a trusted stock solution before each experiment.[11]
Problem: The cytoplasm is staining brightly, obscuring the nuclear signal.

Cytoplasmic staining indicates that the dye is not exclusively binding to the nuclear DNA, which can happen if the concentration is too high or the cells are compromised.

Potential Cause Solution
Cell membranes are compromised. Ensure cells are healthy at the time of fixation. If working with fixed cells, avoid overly harsh permeabilization methods that can disrupt intracellular membranes beyond the plasma membrane.
Dye concentration is too high. A high concentration of the dye can lead to lower-affinity, non-specific binding to other cellular components, including RNA and mitochondrial DNA.[5] Reduce the working concentration.
Over-staining. Decrease the incubation time to limit the dye's opportunity to accumulate in the cytoplasm.[6]
Problem: Signal is weak, but the background is still present.

This suggests that the staining conditions are suboptimal for both specific and non-specific binding.

Potential Cause Solution
Suboptimal pH. Ensure the staining and wash buffers are at a physiological pH (around 7.4), as Hoechst dye binding and fluorescence intensity are pH-dependent.[2][5]
Poor dye quality. Ensure the this compound stock solution has been stored correctly (typically at -20°C, protected from light) and has not undergone multiple freeze-thaw cycles.[][11]
Photobleaching. Protect samples from light during incubation and after staining.[] Minimize exposure to the excitation light source during imaging. Prolonged UV exposure can also lead to photoconversion, causing the dye to emit in other channels.[][12]

Experimental Protocols & Data

Optimized Staining Protocol for Fixed Adherent Cells
  • Cell Culture: Grow adherent cells on sterile coverslips in a culture dish to the desired confluence (typically 70-80%).

  • Fixation: Aspirate the culture medium. Wash cells once with Phosphate-Buffered Saline (PBS), pH 7.4. Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 10-15 minutes at room temperature.[]

  • Washing: Aspirate the fixative and wash the cells twice with PBS for 5 minutes each.

  • Permeabilization (Optional but Recommended): For optimal nuclear access, add a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.

  • Washing: Wash the cells twice with PBS for 5 minutes each.

  • Staining: Prepare a working solution of this compound in PBS (e.g., 1 µg/mL). Aspirate the PBS and add the staining solution to cover the cells. Incubate for 10-15 minutes at room temperature, protected from light.[12]

  • Final Washes: Aspirate the staining solution. Wash the cells 2-3 times with PBS for 5 minutes each to remove unbound dye.[]

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging: Visualize using a fluorescence microscope with a UV excitation filter (around 350 nm) and a blue emission filter (around 460 nm).

Data: Impact of Staining Parameters on Signal-to-Background Ratio

The following table summarizes expected outcomes from protocol optimization. The Signal-to-Background Ratio (SBR) is a qualitative measure of staining quality.

Parameter Condition 1 (Suboptimal) SBR 1 Condition 2 (Optimized) SBR 2 Notes
Concentration 10 µg/mLLow1 µg/mLHighHigh concentrations saturate the nucleus and increase background.[6][7]
Incubation Time 60 minutesLow15 minutesHighLonger incubation increases non-specific cytoplasmic binding.[5]
Wash Steps 1 x 2 min washLow3 x 5 min washesHighThorough washing is critical for removing unbound dye.[8]

Visual Guides

Standard this compound Staining Workflow

This diagram outlines the key steps for staining fixed cells.

Staining_Workflow cluster_prep Sample Preparation cluster_stain Staining & Imaging Fixation 1. Fixation (e.g., 4% PFA) Wash1 2. Wash (PBS) Fixation->Wash1 Perm 3. Permeabilization (e.g., Triton X-100) Wash1->Perm Stain 4. Hoechst Staining (1 µg/mL, 15 min) Perm->Stain Wash2 5. Final Washes (3x PBS) Stain->Wash2 Image 6. Imaging (Ex ~350nm / Em ~460nm) Wash2->Image

A typical experimental workflow for this compound staining of fixed cells.
Troubleshooting Logic for High Background

Use this flowchart to diagnose and resolve common issues leading to high background fluorescence.

Troubleshooting_High_Background Start High Background Observed CheckConc Is [Hoechst] > 2 µg/mL? Start->CheckConc CheckWash Washed < 3 times? CheckConc->CheckWash No Sol_Conc Reduce [Hoechst] to 0.5-1 µg/mL CheckConc->Sol_Conc Yes CheckTime Stained > 20 min? CheckWash->CheckTime No Sol_Wash Increase washes (3 x 5 min in PBS) CheckWash->Sol_Wash Yes CheckHealth Are cells unhealthy or overgrown? CheckTime->CheckHealth No Sol_Time Reduce incubation time to 10-15 min CheckTime->Sol_Time Yes Sol_Health Optimize cell culture and use healthy cells CheckHealth->Sol_Health Yes End Background Resolved Sol_Conc->End Sol_Wash->End Sol_Time->End Sol_Health->End

A decision tree to troubleshoot high background fluorescence issues.

References

Validation & Comparative

A Comparative Guide: Hoechst 33258 vs. Propidium Iodide for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately assessing cell viability is a cornerstone of successful experimentation. The choice of fluorescent stain is critical for distinguishing between live and dead cells, and two of the most widely used dyes for this purpose are Hoechst 33258 and propidium (B1200493) iodide (PI). This guide provides an in-depth comparison of their performance, supported by experimental data, to inform the selection of the most appropriate reagent for your research needs.

At the core of their differential application is their distinct membrane permeability. This compound is a cell-permeant dye that can cross the intact membranes of living cells, allowing it to stain the nuclei of both live and dead cells.[1][2][3][4] In contrast, propidium iodide is a cell-impermeant fluorescent intercalating agent that is excluded from viable cells with intact membranes.[5][6][7][8][9] It can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells, making it a reliable marker for cell death.[5][7][8]

The primary advantage of using this compound in conjunction with propidium iodide is the ability to simultaneously identify and quantify live, early apoptotic, and late apoptotic/necrotic cell populations within a single sample.

Key Performance Characteristics

A direct comparison of the fundamental properties of this compound and propidium iodide reveals their complementary roles in cell viability analysis.

FeatureThis compoundPropidium Iodide (PI)
Mechanism of Action Binds to the minor groove of DNA, with a preference for AT-rich regions.[1][2][3][10]Intercalates between DNA base pairs with little to no sequence preference.[5][8][11] Also binds to RNA.[5][11]
Cell Permeability Permeant to live and fixed cells.[1][2][3][4]Impermeant to live cells; only enters cells with compromised membranes.[5][6][7][8][9]
Primary Application Stains the nuclei of all cells (live and dead) for total cell counting and cell cycle analysis.[1][2][4][12]Stains the nuclei of dead or membrane-compromised cells.[5][7][8]
Toxicity Generally considered to have low toxicity and is well-tolerated by living cells for extended periods.[2][12][13]Not applicable for staining live cells due to membrane impermeability.
Fluorescence Blue fluorescence.[1][2]Red-orange fluorescence upon binding to DNA.[5][6][14]
Excitation (max) ~350-365 nm[1]~535 nm (bound to DNA)[5][6]
Emission (max) ~460-490 nm[1]~617 nm (bound to DNA)[5][6]

Experimental Data Summary

The combination of this compound and propidium iodide is frequently employed in flow cytometry and fluorescence microscopy to differentiate cell populations based on viability and apoptotic stage.

Cell PopulationThis compound StainingPropidium Iodide StainingInterpretation
Viable Cells Blue fluorescent nucleusNo stainingIntact cell membrane
Early Apoptotic Cells Condensed or fragmented blue fluorescent nucleusNo stainingIntact cell membrane but undergoing nuclear changes
Late Apoptotic/Necrotic Cells Blue fluorescent nucleusRed fluorescent nucleusCompromised cell membrane

Experimental Protocols

Dual Staining for Viability Assessment by Fluorescence Microscopy

This protocol outlines the simultaneous staining of cells with this compound and propidium iodide for visualization by fluorescence microscopy.

Materials:

  • Adherent or suspension cells

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (e.g., 1 mg/mL in deionized water)

  • Propidium Iodide stock solution (e.g., 1 mg/mL in deionized water)

  • Culture medium

  • Fluorescence microscope with appropriate filters for DAPI (blue) and Texas Red (red)

Procedure:

  • Cell Preparation:

    • For adherent cells, grow cells on coverslips or in imaging-compatible plates.

    • For suspension cells, centrifuge the cell suspension and resuspend the pellet in PBS.

  • Staining:

    • Prepare a staining solution containing this compound at a final concentration of 1 µg/mL and propidium iodide at a final concentration of 1 µg/mL in culture medium or PBS.

    • For adherent cells, remove the culture medium and add the staining solution to cover the cells.

    • For suspension cells, add the staining solution to the cell suspension.

  • Incubation: Incubate the cells at room temperature or 37°C for 10-20 minutes, protected from light.

  • Washing (Optional): The fluorescence of unbound this compound is minimal, so a wash step is often not required.[12] However, to reduce background fluorescence, cells can be washed once with PBS.

  • Imaging: Mount the coverslip on a microscope slide (for adherent cells) or place a drop of the cell suspension on a slide. Observe the cells using a fluorescence microscope.

    • Use the DAPI filter set to visualize all cell nuclei stained with this compound (blue).

    • Use the Texas Red or a similar filter set to visualize the nuclei of dead cells stained with propidium iodide (red).

Viability Analysis by Flow Cytometry

This protocol details the use of this compound and propidium iodide for quantitative analysis of cell viability using a flow cytometer.

Materials:

  • Suspension cells or trypsinized adherent cells

  • Phosphate-buffered saline (PBS)

  • This compound stock solution

  • Propidium Iodide stock solution

  • Flow cytometer with UV and blue lasers

Procedure:

  • Cell Preparation: Harvest cells and adjust the cell density to approximately 1 x 10^6 cells/mL in cold PBS.

  • Staining:

    • Add this compound to the cell suspension at a final concentration of 1-5 µg/mL.

    • Add propidium iodide to the cell suspension at a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the cells on ice for 15 minutes, protected from light.

  • Analysis: Analyze the stained cells on a flow cytometer.

    • Excite this compound with a UV laser and detect the emission in the blue channel.

    • Excite propidium iodide with a blue laser (488 nm) and detect the emission in the red channel (e.g., PE-Texas Red or a similar channel).

  • Data Interpretation:

    • The this compound-positive population represents the total number of cells.

    • The propidium iodide-positive population represents the dead cells.

    • The percentage of viable cells can be calculated as: ((Total Cells - Dead Cells) / Total Cells) * 100.

Visualizing the Workflow and Mechanisms

To better understand the principles behind this dual-staining strategy, the following diagrams illustrate the experimental workflow and the distinct mechanisms of action of this compound and propidium iodide.

G cluster_workflow Experimental Workflow start Cell Population (Live and Dead Cells) stain Incubate with This compound & Propidium Iodide start->stain analyze Analyze by Fluorescence Microscopy or Flow Cytometry stain->analyze results Differentiate Live, Apoptotic, and Necrotic Cells analyze->results

Caption: A simplified workflow for cell viability analysis.

G cluster_live Live Cell cluster_dead Dead Cell live_cell Intact Cell Membrane hoechst_in This compound (Enters Cell) live_cell->hoechst_in Permeable pi_out Propidium Iodide (Excluded) live_cell->pi_out Impermeable live_nucleus Blue Nucleus hoechst_in->live_nucleus dead_cell Compromised Cell Membrane hoechst_in_dead This compound (Enters Cell) dead_cell->hoechst_in_dead pi_in Propidium Iodide (Enters Cell) dead_cell->pi_in dead_nucleus Blue & Red Nucleus hoechst_in_dead->dead_nucleus pi_in->dead_nucleus

Caption: Differential staining based on membrane integrity.

References

A Comparative Guide to Hoechst 3258 and SYTOX Green for Dead Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate discrimination between live and dead cells is a critical component of cellular analysis. This guide provides an objective comparison of two commonly used fluorescent dyes for dead cell staining: Hoechst 33258 and SYTOX Green. We will delve into their mechanisms of action, spectral properties, and experimental considerations, supported by data to aid in the selection of the most appropriate reagent for your specific application.

Principle of Dead Cell Staining

The fundamental principle behind selective dead cell staining lies in the integrity of the plasma membrane. Live, healthy cells possess an intact and selectively permeable plasma membrane that acts as a barrier to certain molecules. In contrast, dead or dying cells lose this integrity, becoming permeable to a wider range of substances. Fluorescent dyes designed for dead cell staining are typically cell-impermeant and can therefore only enter and stain the nucleic acids of cells with compromised membranes.

Quantitative Data Summary

FeatureThis compoundSYTOX Green
Excitation Maximum (with DNA) ~352 nm[1][2]~504 nm[3][4][5]
Emission Maximum (with DNA) ~461 nm[1][2]~523 nm[3][4][5]
Fluorescence Color BlueGreen
Mechanism of Action Minor groove binding to DNA (AT-rich regions)[6]DNA intercalation[7][8][9]
Cell Permeability Permeant to both live and dead cells (though less so than Hoechst 33342)[]Impermeant to live cells[11]
Specificity for Dead Cells Lower; stains both live and dead cells, but dead cells may appear brighter.[12]High; specifically stains cells with compromised membranes.[11]
Fluorescence Enhancement ~30-fold upon binding to DNA[7][]>500-fold upon binding to nucleic acids[11]
Toxicity Generally considered low, less toxic than DAPI.[8][13][14]No significant side effects on cellular viability at recommended concentrations.[15]
Photostability Subject to photobleaching and photoconversion with prolonged UV exposure.[7][][16]Generally good photostability.
Primary Application Nuclear counterstaining in fixed and live cells, apoptosis detection.[14]Specific dead cell identification in flow cytometry and microscopy.[11]

Mechanism of Action

This compound

This compound is a bisbenzimide dye that functions as a minor groove-binding agent. It exhibits a strong preference for adenine-thymine (A-T) rich regions of double-stranded DNA.[6] While it can permeate the membranes of both live and dead cells, the fluorescence intensity is significantly enhanced upon binding to DNA.[7][] This property allows it to be used as a nuclear counterstain. However, for specifically identifying dead cells, its utility is limited due to its ability to stain live cells as well, although dead cells often exhibit brighter staining due to changes in chromatin structure.

Hoechst33258_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H33258_out This compound H33258_in This compound H33258_out->H33258_in Crosses intact cell membrane DNA DNA (A-T rich minor groove) H33258_in->DNA Enters nucleus H33258_bound This compound-DNA Complex (Bright Blue Fluorescence) DNA->H33258_bound Binds to minor groove

Figure 1. Staining mechanism of this compound.

SYTOX Green

SYTOX Green is a high-affinity nucleic acid stain that is a member of the cyanine (B1664457) dye family.[17] Its key characteristic is its inability to cross the intact plasma membrane of live cells.[11] However, in dead cells where the membrane integrity is compromised, SYTOX Green readily enters the cell and intercalates between the base pairs of the DNA. This binding event leads to a dramatic increase in its fluorescence quantum yield, resulting in a bright green signal that specifically marks the dead cell population.[11]

SYTOXGreen_Mechanism cluster_extracellular Extracellular Space cluster_live_cell Live Cell cluster_dead_cell Dead Cell SYTOX_out SYTOX Green live_membrane Intact Plasma Membrane SYTOX_out->live_membrane Blocked dead_membrane Compromised Plasma Membrane SYTOX_out->dead_membrane Enters SYTOX_in SYTOX Green dead_membrane->SYTOX_in DNA_dead DNA SYTOX_in->DNA_dead Intercalates SYTOX_bound SYTOX Green-DNA Complex (Bright Green Fluorescence) DNA_dead->SYTOX_bound

Figure 2. Staining mechanism of SYTOX Green.

Experimental Protocols

This compound Staining for Dead/Apoptotic Cells

This protocol is adapted for visualizing nuclear morphology changes characteristic of apoptosis.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in distilled water)

  • Phosphate-Buffered Saline (PBS)

  • Cell suspension or adherent cells on coverslips

  • Fluorescence microscope with a DAPI filter set

Procedure for Suspension Cells:

  • Adjust cell concentration to 0.5 x 10⁶ to 2.0 x 10⁶ cells/mL.

  • To 100 µL of cell suspension, add 1 µL of this compound stock solution for a final concentration of approximately 10 µg/mL.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • (Optional) Centrifuge the cells onto a slide using a cytospin.

  • Observe under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.

Procedure for Adherent Cells:

  • Grow cells on coverslips in a petri dish.

  • Remove the culture medium and wash the cells once with PBS.

  • Add this compound staining solution (1-5 µg/mL in PBS or culture medium) to cover the cells.

  • Incubate for 15-30 minutes at 37°C, protected from light.[2]

  • Aspirate the staining solution and wash the cells twice with PBS.[2]

  • Mount the coverslip on a microscope slide and observe.

SYTOX Green Staining for Dead Cells

This protocol is designed for the specific identification of dead cells in a population.

Materials:

  • SYTOX Green stock solution (e.g., 5 mM in DMSO)

  • Phosphate-free buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Cell suspension or adherent cells

  • Fluorescence microscope with a FITC filter set or a flow cytometer with a 488 nm laser

Procedure for Microscopy:

  • Wash cells once with a phosphate-free buffer.

  • Prepare the SYTOX Green staining solution by diluting the stock solution to a final concentration of 10 nM to 1 µM in the buffer.[5] An initial dilution of 1:30,000 (approximately 167 nM) is a good starting point.[3]

  • Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[3]

  • Remove the staining solution and wash the cells 2-3 times with the buffer.[3]

  • Image the cells. Dead cells will show bright green fluorescence in the nucleus.

Procedure for Flow Cytometry:

  • Harvest and resuspend cells in 1 mL of a suitable buffer in a flow cytometer tube.

  • Add 1 µL of the SYTOX Green stock solution and mix well.[4]

  • Incubate for 15 minutes at room temperature, protected from light.[4]

  • Analyze the cells on a flow cytometer without washing. Dead cells will be identified by a strong signal in the green fluorescence channel.

Experimental Workflow

The following diagram illustrates a general workflow for a dead cell staining experiment.

Staining_Workflow start Start: Prepare Cell Suspension/ Adherent Cells wash1 Wash Cells (Optional for some protocols) start->wash1 stain Add Staining Solution (this compound or SYTOX Green) wash1->stain incubate Incubate (Time and Temperature as per protocol) Protect from light stain->incubate wash2 Wash to Remove Excess Stain (More critical for this compound) incubate->wash2 acquire Data Acquisition wash2->acquire microscopy Fluorescence Microscopy acquire->microscopy Imaging flow Flow Cytometry acquire->flow Cell Population Analysis analyze Analyze Data (Quantify dead/apoptotic cells) microscopy->analyze flow->analyze

Figure 3. General experimental workflow for dead cell staining.

Conclusion

Both this compound and SYTOX Green are valuable tools for cellular analysis, but their applications in dead cell staining are distinct.

Choose this compound when you need a general nuclear counterstain for both live and fixed cells and are interested in observing nuclear morphology changes associated with apoptosis. Be mindful that it is not a specific marker for cell death as it also stains live cells.

Choose SYTOX Green for its high specificity in identifying dead cells. Its cell-impermeant nature ensures that only cells with compromised plasma membranes are stained, making it an excellent choice for accurately quantifying cell viability in a mixed population using flow cytometry or fluorescence microscopy. Its large fluorescence enhancement provides a robust and clear signal.

Ultimately, the choice between this compound and SYTOX Green will depend on the specific experimental question and the required level of specificity for dead cell identification.

References

Hoechst 33258: A Reliable Partner for Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

Hoechst 33258, a blue fluorescent dye, is a widely used and highly compatible nuclear counterstain for immunofluorescence (IF) applications. Its reliability in staining DNA in both live and fixed cells, coupled with its spectral properties, makes it a valuable tool for researchers in various fields, including cell biology, immunology, and drug development. This guide provides a comprehensive comparison of this compound with its common alternative, DAPI, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. DAPI

Both this compound and DAPI (4',6-diamidino-2-phenylindole) are popular choices for nuclear counterstaining in immunofluorescence. They bind to the minor groove of DNA, with a preference for AT-rich regions, and emit blue fluorescence when excited by ultraviolet (UV) light. However, they exhibit key differences in their chemical properties, performance, and suitability for specific applications.

FeatureThis compoundDAPI
Excitation Max (with DNA) ~352 nm[1]~358 nm
Emission Max (with DNA) ~461 nm[1]~461 nm
Cell Permeability Permeable to live and fixed cells[2]Primarily used for fixed and permeabilized cells[3]
Photostability Generally considered less photostable than DAPI; prone to photobleaching with prolonged UV exposure[1][4]Generally considered more photostable than Hoechst dyes[4]
Cytotoxicity Generally considered less toxic than DAPI, making it more suitable for live-cell imaging[2][3]Can be more toxic to cells than Hoechst dyes[3]
Photoconversion Can be photoconverted to green and red emitting forms upon UV exposure[1]Can be photoconverted to green and red emitting forms upon UV exposure[1]

Quantitative Data Summary

Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and DAPI in various cell lines, providing an indication of their relative cytotoxicity. Lower IC50 values indicate higher cytotoxicity.

DyeCell LineIC50 Value
This compound HeLa51.31 µM[5]
HL6032.43 µM[5]
U93715.42 µM[5]
DAPI HepG222.6 mM[6]
HL-770240.8 mM[6]

Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions. However, the available data generally supports the observation that this compound is cytotoxic at lower concentrations than DAPI.

Experimental Protocols

Immunofluorescence Staining Protocol with this compound Counterstaining (for Fixed Adherent Cells)

This protocol provides a general workflow for immunofluorescence staining of a target protein, followed by nuclear counterstaining with this compound.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA or normal serum in PBS)

  • Primary Antibody (specific to the target protein)

  • Fluorophore-conjugated Secondary Antibody

  • This compound Staining Solution (1-10 µg/mL in PBS)

  • Mounting Medium

Procedure:

  • Cell Culture: Grow adherent cells on sterile coverslips in a culture dish to the desired confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes. This step is necessary for intracellular targets.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the recommended concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • This compound Counterstaining: Incubate the cells with this compound Staining Solution for 5-15 minutes at room temperature, protected from light.

  • Washing: Wash the cells two to three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with appropriate filter sets for the secondary antibody fluorophore and this compound.

Immunofluorescence Staining Protocol with DAPI Counterstaining (for Fixed Adherent Cells)

This protocol is similar to the one for this compound, with a key difference in the counterstaining step.

Materials:

  • Same as for the this compound protocol, but with DAPI Staining Solution (1 µg/mL in PBS) instead of this compound.

Procedure: Follow steps 1-11 of the this compound protocol.

  • DAPI Counterstaining: Incubate the cells with DAPI Staining Solution for 1-5 minutes at room temperature, protected from light.

  • Washing: Wash the cells two to three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with appropriate filter sets.

Visualizing Experimental Workflows and Signaling Pathways

To further illustrate the application of this compound in immunofluorescence, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a relevant signaling pathway.

G cluster_workflow Immunofluorescence Workflow with this compound A Cell Seeding & Culture B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., Triton X-100) B->C D Blocking (e.g., BSA) C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation (Fluorophore-conjugated) E->F G This compound Staining F->G H Mounting & Imaging G->H

Caption: A typical workflow for immunofluorescence staining with this compound.

G cluster_pathway Caspase-3 Mediated Apoptosis Signaling Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine) Procaspase9 Pro-caspase-9 Apoptotic_Stimulus->Procaspase9 activates Caspase9 Active Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleaves & activates Caspase3 Active Caspase-3 (Target for IF) Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: A simplified diagram of the caspase-3 mediated apoptosis pathway.

References

Differentiating Apoptotic vs. Necrotic Cells: A Comparative Guide to Hoechst 33258 Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate differentiation between apoptosis and necrosis is critical in various fields of biological research and drug development. Understanding the specific mode of cell death induced by a compound or experimental condition provides crucial insights into its mechanism of action and potential therapeutic effects. This guide provides a comprehensive comparison of methods for distinguishing apoptotic and necrotic cells, with a primary focus on the widely used Hoechst 33258 and Propidium Iodide (PI) dual staining technique.

Principle of this compound and Propidium Iodide Staining

This compound is a cell-permeant, blue-fluorescent dye that binds to the minor groove of DNA. In healthy, viable cells, it stains the nucleus with a faint, uniform blue fluorescence. During apoptosis, chromatin condenses and the nuclear DNA becomes more compact. This condensed chromatin is more readily stained by this compound, resulting in a significantly brighter, often fragmented, blue fluorescence.[1][2][3][4]

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA with a red fluorescence. Crucially, PI is not membrane-permeant and is therefore excluded from viable cells and early apoptotic cells which still maintain their membrane integrity. However, in necrotic cells and late-stage apoptotic cells, the cell membrane becomes compromised, allowing PI to enter and stain the nucleus red.[1][5]

By using these two dyes in combination, it is possible to distinguish between three distinct cell populations:

  • Viable Cells: Exhibit a faint, uniform blue fluorescence from this compound and no red fluorescence from PI.

  • Apoptotic Cells: Show bright, condensed, and often fragmented blue nuclei due to this compound staining. In the early stages of apoptosis, these cells will exclude PI. In later stages, as membrane integrity is lost, they may also stain positive for PI.

  • Necrotic Cells: Display a uniform, non-condensed blue fluorescence from this compound and a strong red fluorescence from PI due to compromised membrane integrity from the onset of this process.[1][6]

Quantitative Analysis of Cell Death

The dual staining method with this compound and PI allows for the quantification of viable, apoptotic, and necrotic cells within a population using fluorescence microscopy or flow cytometry. Below is a representative table summarizing the kind of quantitative data that can be obtained from such an experiment.

Treatment Group% Viable Cells (Hoechst+/PI-)% Early Apoptotic Cells (Bright Hoechst+/PI-)% Late Apoptotic/Necrotic Cells (Hoechst+/PI+)
Control (Untreated) 95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Compound A (10 µM) 45.7 ± 3.535.1 ± 2.919.2 ± 1.7
Compound B (10 µM) 15.3 ± 1.910.5 ± 1.274.2 ± 4.1

Table 1: Representative quantitative data from a this compound and PI staining experiment. Data are presented as mean ± standard deviation from three independent experiments. Compound A is an inducer of apoptosis, while Compound B induces primarily necrosis.

Experimental Protocols

This compound and Propidium Iodide Staining for Fluorescence Microscopy

This protocol is suitable for adherent or suspension cells.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in distilled water)

  • Propidium Iodide stock solution (e.g., 1 mg/mL in distilled water)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Fluorescence microscope with appropriate filters for DAPI (blue) and Rhodamine/Texas Red (red)

Procedure:

  • Cell Preparation:

    • For adherent cells, grow cells on coverslips or in imaging-compatible plates.

    • For suspension cells, centrifuge the cells and resuspend in PBS.

  • Induce Cell Death: Treat cells with the experimental compound or condition to induce apoptosis or necrosis. Include appropriate positive and negative controls.

  • Staining:

    • Prepare a staining solution containing this compound at a final concentration of 1 µg/mL and Propidium Iodide at a final concentration of 1 µg/mL in cell culture medium or PBS.

    • For adherent cells, remove the culture medium and add the staining solution to cover the cells.

    • For suspension cells, add the staining solution to the cell suspension.

  • Incubation: Incubate the cells for 10-15 minutes at room temperature, protected from light.

  • Washing (Optional): The cells can be washed once with PBS to reduce background fluorescence, although this is not always necessary.

  • Imaging: Observe the cells under a fluorescence microscope.

    • Use the DAPI filter set to visualize this compound staining (blue).

    • Use the Rhodamine or Texas Red filter set to visualize Propidium Iodide staining (red).

    • Capture images of the same field of view with both filters and merge them to identify the different cell populations.

This compound and Propidium Iodide Staining for Flow Cytometry

This protocol is for the quantitative analysis of cell populations.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in distilled water)

  • Propidium Iodide stock solution (e.g., 1 mg/mL in distilled water)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer with UV and 488 nm lasers

Procedure:

  • Cell Preparation: Harvest cells (both adherent and suspension) and wash them once with cold PBS. Resuspend the cells in 1X binding buffer or PBS at a concentration of 1 x 10^6 cells/mL.

  • Induce Cell Death: Treat cells as described for the microscopy protocol.

  • Staining:

    • Add this compound to the cell suspension to a final concentration of 1-5 µg/mL.

    • Add Propidium Iodide to the cell suspension to a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry without washing.

    • Excite this compound with a UV laser and detect emission in the blue channel (e.g., 450/50 nm filter).

    • Excite Propidium Iodide with a 488 nm laser and detect emission in the red channel (e.g., 610/20 nm filter).

    • Set up a dot plot of blue versus red fluorescence to distinguish the viable, apoptotic, and necrotic populations.

Comparison with Alternative Methods

While this compound and PI staining is a robust method, several other techniques are available for differentiating apoptosis and necrosis.

MethodPrincipleAdvantagesDisadvantages
This compound / PI Differentiates based on chromatin condensation (apoptosis) and membrane integrity (necrosis).[1]Simple, inexpensive, and provides clear morphological information with microscopy.PI can also stain late-stage apoptotic cells, potentially leading to an overestimation of necrosis if not carefully interpreted.
Annexin V / PI Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. PI identifies necrotic cells.[7][8]Highly specific for early apoptosis. Can be used for both flow cytometry and microscopy.Annexin V binding is calcium-dependent. Staining of late apoptotic cells can be similar to necrotic cells.
TUNEL Assay Terminal deoxynucleotidyl transferase (TdT) labels the 3'-hydroxyl ends of DNA fragments generated during apoptosis.Highly specific for late-stage apoptosis. Can be used on fixed cells and tissue sections.Can also label necrotic cells to some extent. The assay is more complex and expensive than dye-based methods.
Caspase Activity Assays Detects the activity of caspases, the key executioner enzymes of apoptosis, using fluorogenic or colorimetric substrates.Provides a functional measure of apoptosis. Can be very sensitive.Does not directly differentiate from necrosis. Requires cell lysis for some assay formats.

Visualizing Cell Death Pathways and Experimental Workflow

To further clarify the processes of apoptosis and necrosis and the experimental approach, the following diagrams are provided.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Recruitment & Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Executioner Caspases (3, 6, 7) Executioner Caspases (3, 6, 7) Caspase-8->Executioner Caspases (3, 6, 7) Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome formation Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Apoptosome formation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Executioner Caspases (3, 6, 7) Apoptosis Apoptosis Executioner Caspases (3, 6, 7)->Apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis.

necrosis_pathway Cellular Injury Cellular Injury Loss of ATP Loss of ATP Cellular Injury->Loss of ATP Ion Pump Failure Ion Pump Failure Loss of ATP->Ion Pump Failure Cell Swelling Cell Swelling Ion Pump Failure->Cell Swelling Membrane Rupture Membrane Rupture Cell Swelling->Membrane Rupture Release of Contents Release of Contents Membrane Rupture->Release of Contents Inflammation Inflammation Release of Contents->Inflammation

Caption: Simplified pathway of necrosis.

experimental_workflow cluster_analysis Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Induce cell death Staining Staining Treatment->Staining This compound & PI Analysis Analysis Staining->Analysis Data Interpretation Data Interpretation Analysis->Data Interpretation Quantify populations Fluorescence Microscopy Fluorescence Microscopy Flow Cytometry Flow Cytometry

Caption: Experimental workflow for cell death analysis.

Conclusion

The dual staining technique using this compound and Propidium Iodide is a powerful, straightforward, and cost-effective method for differentiating and quantifying viable, apoptotic, and necrotic cells. Its utility in both fluorescence microscopy and flow cytometry makes it a versatile tool for researchers in various disciplines. When combined with a clear understanding of the underlying cell death pathways and a comparison with alternative methods, researchers can confidently select the most appropriate assay for their experimental needs and accurately interpret the resulting data.

References

A Head-to-Head Comparison of Hoechst 33258 and DRAQ5 for Live-Cell Nuclear Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting the optimal nuclear stain for live-cell imaging, the choice between the blue-emitting Hoechst 33258 and the far-red DRAQ5 is a critical one. This guide provides an objective comparison of their performance, supported by experimental data, to inform this decision.

Both this compound and DRAQ5 are widely used, cell-permeant DNA dyes that effectively stain the nuclei of living cells. However, their distinct spectral properties, potential for cytotoxicity, and compatibility with different imaging setups present a trade-off between experimental flexibility and potential impact on cell health. This comparison guide delves into these differences to provide a clear framework for selecting the appropriate dye for your specific research needs.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and DRAQ5. It is important to note that while both are effective nuclear stains, their spectral characteristics and potential for cellular perturbation differ significantly.

FeatureThis compoundDRAQ5
Excitation Maximum (with DNA) ~352 nm[1][2]~646 nm[3]
Emission Maximum (with DNA) ~461 nm[1][4]~681-697 nm[3][5]
Optimal Laser Lines UV Laser (e.g., 355 nm)[1]Red Laser (e.g., 633 nm or 647 nm)[6][7]
Typical Working Concentration 0.5 - 5 µM (1-5 µg/mL)[8][9]5 - 20 µM[6]
Incubation Time 5 - 30 minutes[8]5 - 30 minutes
Cell Permeability Good, but less permeable than Hoechst 33342Excellent
Photostability Subject to photobleaching with prolonged UV exposure[7]Low photobleaching
Cytotoxicity Minimal at low concentrations, but can induce G2/M arrest and apoptosis at higher concentrations or with prolonged UV exposure.[5] Toxicity is also dependent on illumination.Can cause G2/M phase arrest and is generally considered more cytotoxic in long-term experiments. Its toxicity appears to be independent of illumination.
Spectral Overlap Can have spectral overlap with green fluorophores like GFP if not properly filtered.Minimal spectral overlap with common blue, green, and yellow fluorophores (e.g., GFP, FITC, YFP).

Experimental Protocols

Detailed methodologies for staining live cells with this compound and DRAQ5 are provided below. These protocols are general guidelines and may require optimization based on the specific cell type and experimental conditions.

Live-Cell Staining with this compound
  • Prepare Staining Solution: Prepare a working solution of this compound at a final concentration of 1-5 µg/mL in pre-warmed, complete cell culture medium.[8]

  • Cell Culture: Grow cells on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) to the desired confluency.

  • Staining: Remove the existing culture medium and replace it with the this compound staining solution.

  • Incubation: Incubate the cells for 5-20 minutes at 37°C, protected from light.[8] The optimal incubation time should be determined empirically for each cell type.

  • Washing (Optional): The unbound dye has minimal fluorescence, so a wash step is often not necessary. However, to reduce background fluorescence, cells can be washed once with fresh, pre-warmed culture medium before imaging.

  • Imaging: Image the cells using a fluorescence microscope equipped with a UV light source and appropriate filters for blue fluorescence (Excitation: ~350 nm, Emission: ~460 nm).

Live-Cell Staining with DRAQ5
  • Prepare Staining Solution: Add DRAQ5 directly to the cell culture medium to a final concentration of 5-20 µM.[6]

  • Cell Culture: Culture cells in a suitable imaging vessel.

  • Staining and Incubation: Add the DRAQ5 solution to the cells and incubate for 5-30 minutes at 37°C. Staining is rapid at this temperature.

  • Washing: A washing step is not required and may disrupt the staining equilibrium.

  • Imaging: Image the cells using a fluorescence microscope with a red laser line (e.g., 633 nm or 647 nm) and a far-red emission filter (e.g., >665 nm). For long-term imaging, it is recommended to analyze the cells within two hours of staining due to potential cytotoxicity.

Visualizations

To further clarify the experimental workflows and the key differences between these two dyes, the following diagrams are provided.

Live_Cell_Staining_Workflow Live-Cell Nuclear Staining Workflow cluster_Hoechst This compound Staining cluster_DRAQ5 DRAQ5 Staining H_Start Start H_Culture Culture Cells H_Start->H_Culture H_Prepare Prepare Staining Solution (1-5 µg/mL in media) H_Stain Replace media with staining solution H_Prepare->H_Stain H_Incubate Incubate 5-20 min at 37°C H_Stain->H_Incubate H_Wash Optional Wash H_Incubate->H_Wash H_Image Image (UV ex, blue em) H_Wash->H_Image H_End End H_Image->H_End D_Start Start D_Culture Culture Cells D_Start->D_Culture D_Prepare Prepare Staining Solution (5-20 µM in media) D_Stain Add staining solution to existing media D_Prepare->D_Stain D_Incubate Incubate 5-30 min at 37°C D_Stain->D_Incubate D_Image Image (Red ex, far-red em) D_Incubate->D_Image D_End End D_Image->D_End

Caption: A comparative workflow for live-cell nuclear staining with this compound and DRAQ5.

Dye_Comparison Key Differences: this compound vs. DRAQ5 cluster_Properties Properties Hoechst This compound Excitation Excitation Spectrum Hoechst->Excitation UV (~352 nm) Emission Emission Spectrum Hoechst->Emission Blue (~461 nm) Cytotoxicity Cytotoxicity Hoechst->Cytotoxicity Lower for short-term (Concentration & light dependent) Photostability Photostability Hoechst->Photostability Moderate Compatibility Fluorophore Compatibility Hoechst->Compatibility Potential overlap with green channel DRAQ5 DRAQ5 DRAQ5->Excitation Red (~646 nm) DRAQ5->Emission Far-Red (>680 nm) DRAQ5->Cytotoxicity Higher for long-term (Light independent) DRAQ5->Photostability High DRAQ5->Compatibility Excellent with visible-range fluorophores

Caption: A diagram highlighting the key distinguishing properties of this compound and DRAQ5.

Discussion and Recommendations

The choice between this compound and DRAQ5 for live-cell nuclear staining hinges on the specific requirements of the experiment, particularly the duration of imaging and the other fluorescent proteins or dyes being used.

Choose this compound when:

  • You are conducting short-term live-cell imaging experiments.

  • Your experimental setup is optimized for UV excitation.

  • You are using red or far-red fluorescent probes and want to avoid spectral overlap in that range.

  • Low cytotoxicity for the duration of the experiment is the highest priority, and you can use the dye at a minimal concentration.

Choose DRAQ5 when:

  • You are performing multicolor imaging with fluorophores in the blue, green, or yellow range, such as GFP or YFP, as its far-red emission minimizes spectral overlap.

  • Your cells are sensitive to UV light, as DRAQ5 is excited by red light, which is generally less phototoxic.

  • High photostability is required for time-lapse imaging, as DRAQ5 exhibits low photobleaching.

  • You are performing high-content screening (HCS) assays where a robust nuclear counterstain is needed.

Important Considerations:

  • Cytotoxicity: For long-term studies that extend beyond a few hours, the potential for DRAQ5 to induce cell cycle arrest should be a primary consideration. While this compound is generally considered less toxic for short-term imaging, its toxicity is influenced by both concentration and the intensity and duration of UV exposure. Researchers should always perform pilot experiments to determine the optimal, lowest effective concentration of either dye and to assess any potential impact on cell health and behavior for their specific cell type and experimental conditions.

  • Instrumentation: The availability of appropriate laser lines and filter sets on your imaging system will be a deciding factor. This compound requires a UV or near-UV light source, while DRAQ5 necessitates a red laser.

References

Navigating the Spectrum: A Guide to Hoechst 33258 and Common Fluorophore Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence microscopy and related techniques, careful consideration of fluorophore compatibility is paramount to generating accurate and reliable data. This guide provides a comprehensive comparison of the spectral properties of Hoechst 33258, a widely used nuclear counterstain, with a panel of common fluorophores. Understanding the potential for spectral overlap is crucial for designing multiplexing experiments that minimize bleed-through and ensure signal specificity.

Spectral Characteristics of this compound and Common Fluorophores

This compound is a blue fluorescent dye that binds to the minor groove of DNA, making it an excellent stain for visualizing cell nuclei.[1] It is characterized by an excitation peak at approximately 352 nm and an emission peak around 454 nm.[2][3] The spectral properties of this compound and other commonly used fluorophores are summarized in the table below. This data is essential for predicting potential spectral overlap when designing multicolor fluorescence experiments.

FluorophoreExcitation Max (nm)Emission Max (nm)
This compound 352[2][3]454[2][3]
DAPI 359[4][5]457[4][5][6]
FITC 495[7][8]519[7][8]
TRITC 557[9]576[9]
Texas Red 596[10]615[10]
Cy3 554[11]568[11]
Cy5 649[12]667[12]
GFP (EGFP) 488[13][14]509[13][15]
RFP (TagRFP) 555[16]583[16][17]

Understanding Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation spectrum of another, or when the emission spectra of two or more fluorophores overlap. This can lead to two primary issues in multicolor imaging:

  • Crosstalk (Bleed-through): The emission from one fluorophore is detected in the channel intended for another.

  • Fluorescence Resonance Energy Transfer (FRET): A non-radiative energy transfer process between two fluorophores in close proximity, which can be a powerful tool for studying molecular interactions but an unwanted artifact in standard colocalization studies.

The following diagram illustrates the concept of spectral overlap between a donor and an acceptor fluorophore.

Caption: Conceptual diagram of spectral overlap between two fluorophores.

Experimental Workflow for Assessing Spectral Overlap

To empirically determine the extent of spectral overlap in a specific experimental setup, a series of control experiments should be performed. The following workflow outlines a general procedure for assessing bleed-through.

Experimental_Workflow cluster_preparation Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis A Prepare single-stained control samples for each fluorophore C Image each single-stained sample using all filter sets A->C B Prepare a multi-stained sample D Image the multi-stained sample B->D E Measure bleed-through in single-stained controls C->E G Analyze the multi-stained sample D->G F Apply spectral unmixing or compensation if necessary E->F F->G

Caption: A generalized workflow for assessing and correcting spectral overlap.

Detailed Experimental Protocol: Assessing this compound and GFP Spectral Overlap

This protocol provides a detailed methodology for quantifying the spectral bleed-through between this compound and Green Fluorescent Protein (GFP).

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HeLa or HEK293) in appropriate growth medium.

  • Transfect a subset of cells with a plasmid encoding GFP. As a negative control, another subset of cells should be mock-transfected.

2. Staining:

  • Single-Stained Controls:

    • Hoechst Only: Incubate mock-transfected cells with this compound (e.g., 1 µg/mL) for 10-15 minutes at room temperature.

    • GFP Only: Use the GFP-expressing cells without any additional staining.

  • Double-Stained Sample: Incubate the GFP-expressing cells with this compound using the same protocol as the "Hoechst Only" control.

3. Microscopy and Image Acquisition:

  • Use a fluorescence microscope equipped with appropriate filter sets for this compound (e.g., Ex: 350/50 nm, Em: 460/50 nm) and GFP (e.g., Ex: 488/20 nm, Em: 525/50 nm).

  • Image the "Hoechst Only" sample: Acquire images using both the Hoechst and the GFP filter sets. Any signal detected in the GFP channel represents bleed-through from this compound.

  • Image the "GFP Only" sample: Acquire images using both the GFP and the Hoechst filter sets. Any signal detected in the Hoechst channel represents bleed-through from GFP.

  • Image the double-stained sample: Acquire images using both filter sets.

4. Data Analysis:

  • Quantify the mean fluorescence intensity in the "bleed-through" channels of the single-stained control images. This will provide a measure of the percentage of signal from one fluorophore that is incorrectly detected in the other channel.

  • If significant bleed-through is observed, spectral unmixing algorithms or compensation techniques can be applied to the images of the double-stained sample to correct for the spectral overlap.

Conclusion

While this compound is a powerful tool for nuclear counterstaining, its broad emission spectrum can potentially overlap with other blue and green emitting fluorophores. By understanding the spectral characteristics of the chosen fluorophores and performing appropriate control experiments, researchers can mitigate the effects of spectral overlap and ensure the acquisition of high-quality, reliable multicolor fluorescence data. Careful experimental design, including the selection of appropriate filter sets and the use of spectral unmixing where necessary, is key to successful multiplexing experiments.

References

A Researcher's Guide to DNA Quantification: Hoechst 33258 vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of DNA is a critical first step in a multitude of molecular biology workflows. This guide provides an objective comparison of the traditional fluorescent dye, Hoechst 33258, with contemporary alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

The quantification of DNA is a foundational technique in molecular biology, preceding applications such as next-generation sequencing (NGS), polymerase chain reaction (PCR), cloning, and transfection. An accurate determination of DNA concentration ensures reliable and reproducible downstream results. While UV-Vis spectrophotometry has been a long-standing method, its susceptibility to interference from RNA and protein contaminants has led to the widespread adoption of fluorescent dye-based assays.

This guide focuses on the performance of this compound, a well-established DNA binding dye, and compares it with newer, more sensitive, and specific fluorometric methods like PicoGreen (and the related Qubit assays) and the highly precise quantitative PCR (qPCR).

Mechanism of Action: A Tale of Two Grooves

This compound is a bisbenzimide dye that preferentially binds to the minor groove of double-stranded DNA (dsDNA), with a strong affinity for AT-rich regions.[1][2] Upon binding, its fluorescence emission increases significantly. This AT-selectivity, however, can lead to variability in signal intensity depending on the base composition of the DNA sample.

In contrast, dyes like PicoGreen are cyanine-based and intercalate between the bases of dsDNA. This mode of binding is less dependent on the DNA sequence, resulting in more uniform fluorescence enhancement regardless of the GC content.

Performance Comparison: A Data-Driven Decision

The choice of a DNA quantification method often hinges on a trade-off between cost, sensitivity, and throughput. The following table summarizes the key performance characteristics of this compound and its alternatives.

FeatureThis compoundPicoGreen / QubitUV-Vis SpectrophotometryQuantitative PCR (qPCR)
Principle Minor groove binding (AT-selective)IntercalationAbsorbance at 260 nmAmplification of a specific target
Sensitivity ~10 ng/mL[1][3]~25 pg/mL (PicoGreen)[4]~2 µg/mL<1 pg/µL
Dynamic Range 10 ng/mL - 1 µg/mL[1]25 pg/mL - 1 µg/mL (PicoGreen)[4]2 µg/mL - 15,000 µg/mLWide, depends on standard curve
Specificity dsDNA > ssDNA, RNA (high salt)[1][5]High for dsDNA over ssDNA and RNA[2]Low (detects all nucleic acids and free nucleotides)Extremely high (sequence-specific)
Throughput High (microplate compatible)High (microplate compatible)Low to High (depends on instrument)Moderate
Cost per Sample LowModerateVery LowHigh
Major Advantages Cost-effective, good for pure DNAHigh sensitivity and specificitySimple, no standard curve neededHighest sensitivity and specificity, provides functional DNA quantification
Major Disadvantages AT-dependent fluorescence, lower sensitivityHigher costLow sensitivity, susceptible to contaminantsComplex workflow, high cost, requires specific primers

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for reproducible results. Below are outlined protocols for DNA quantification using this compound and its primary fluorometric and PCR-based alternatives.

DNA Quantification with this compound

This protocol is adapted from established methods for fluorometric DNA quantification.[1][3][6]

Materials:

  • This compound stock solution (1 mg/mL)

  • TNE buffer (10 mM Tris-HCl, 1 mM EDTA, 100 mM NaCl, pH 7.4)

  • dsDNA standard (e.g., calf thymus DNA) of known concentration

  • Fluorometer or microplate reader with UV excitation (~350 nm) and blue emission (~450 nm) detection capabilities

  • Black microplates or cuvettes

Procedure:

  • Prepare a working solution of this compound: Dilute the stock solution in TNE buffer to a final concentration of 1 µg/mL. Protect the solution from light.

  • Prepare DNA standards: Create a serial dilution of the dsDNA standard in TNE buffer, ranging from 1 µg/mL to 10 ng/mL.

  • Prepare unknown samples: Dilute your unknown DNA samples to fall within the range of the standard curve.

  • Assay setup: In a black microplate, add 100 µL of the this compound working solution to each well.

  • Add samples and standards: Add 100 µL of each DNA standard and unknown sample to the wells containing the dye. Mix gently.

  • Incubate: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measure fluorescence: Read the fluorescence at an excitation of ~350 nm and an emission of ~450 nm.

  • Data analysis: Subtract the fluorescence of the blank (TNE buffer only) from all readings. Plot a standard curve of fluorescence versus DNA concentration for the standards. Determine the concentration of the unknown samples by interpolating their fluorescence values on the standard curve.

DNA Quantification with PicoGreen/Qubit

This protocol is based on the principles of the Quant-iT™ PicoGreen™ dsDNA Assay Kit.[2][5]

Materials:

  • PicoGreen or Qubit dsDNA HS (High Sensitivity) or BR (Broad Range) Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • dsDNA standard (provided with the kit)

  • Fluorometer (like a Qubit fluorometer) or microplate reader with appropriate filters for cyanine (B1664457) dyes (excitation ~480 nm, emission ~520 nm)

  • Assay tubes or black microplates

Procedure:

  • Prepare the working solution: Dilute the PicoGreen or Qubit reagent in TE buffer according to the manufacturer's instructions. Protect the solution from light.

  • Prepare DNA standards: The Qubit assay typically uses two standards provided in the kit. For PicoGreen in a microplate reader, a serial dilution of the provided standard is prepared.

  • Prepare unknown samples: Add 1-20 µL of your unknown DNA sample to the assay tubes.

  • Assay setup: Add the appropriate volume of the working solution to each tube or well to bring the final volume to 200 µL.

  • Incubate: Incubate at room temperature for 2-5 minutes, protected from light.

  • Measure fluorescence: Read the fluorescence using the Qubit fluorometer or a microplate reader with the appropriate settings.

  • Data analysis: The Qubit fluorometer automatically calculates the concentration of the unknown samples. For microplate readers, a standard curve is generated, and the concentration of unknowns is determined by interpolation.

Absolute DNA Quantification with qPCR

This protocol outlines the general steps for absolute quantification of DNA using a standard curve method with a SYBR Green-based assay.[1][6]

Materials:

  • SYBR Green qPCR Master Mix

  • Forward and reverse primers for a specific target gene

  • Highly purified DNA standard of known concentration (e.g., a plasmid containing the target sequence)

  • Real-time PCR instrument

  • Optical-grade PCR plates or tubes

Procedure:

  • Prepare the DNA standard curve:

    • Determine the copy number of the DNA standard based on its concentration and molecular weight.

    • Create a 10-fold serial dilution of the DNA standard to generate a range of known concentrations (e.g., 10^7 to 10^1 copies/µL).

  • Prepare unknown samples: Dilute your unknown DNA samples to fall within the linear range of the standard curve.

  • Set up the qPCR reaction: For each reaction, combine the SYBR Green Master Mix, forward and reverse primers, and template DNA (either standard or unknown). Include no-template controls (NTCs) for each primer set.

  • Run the qPCR: Perform the real-time PCR on a calibrated instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data analysis:

    • The real-time PCR software will generate a standard curve by plotting the quantification cycle (Cq) values against the logarithm of the initial copy number for the standards.

    • The software will then use the Cq values of the unknown samples to determine their initial copy number based on the standard curve.

Visualizing the Workflow and Comparisons

To further clarify the processes and relationships, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis Sample Unknown DNA Sample Dilute_Sample Dilute Sample Sample->Dilute_Sample Standard Known DNA Standard Dilute_Standard Serial Dilute Standard Standard->Dilute_Standard Mix Mix with This compound Dilute_Sample->Mix Dilute_Standard->Mix Incubate Incubate (10 min) Mix->Incubate Read Read Fluorescence (Ex: 350nm, Em: 450nm) Incubate->Read Analyze Generate Standard Curve & Calculate Concentration Read->Analyze comparison_logic cluster_features Key Comparison Metrics DNA_Quant DNA Quantification Methods Hoechst This compound DNA_Quant->Hoechst PicoGreen PicoGreen / Qubit DNA_Quant->PicoGreen qPCR qPCR DNA_Quant->qPCR UV_Vis UV-Vis Spec DNA_Quant->UV_Vis Sensitivity Sensitivity Hoechst->Sensitivity Moderate Specificity Specificity Hoechst->Specificity Good (dsDNA) Cost Cost Hoechst->Cost Low Throughput Throughput Hoechst->Throughput High PicoGreen->Sensitivity High PicoGreen->Specificity Very Good (dsDNA) PicoGreen->Cost Moderate PicoGreen->Throughput High qPCR->Sensitivity Very High qPCR->Specificity Excellent (Sequence) qPCR->Cost High qPCR->Throughput Moderate UV_Vis->Sensitivity Low UV_Vis->Specificity Low UV_Vis->Cost Very Low UV_Vis->Throughput Variable

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Hoechst 33258

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for laboratory professionals on the safe handling, use, and disposal of the fluorescent stain Hoechst 33258, ensuring operational safety and regulatory compliance.

This compound is a widely utilized fluorescent stain that binds to DNA, making it an invaluable tool for visualizing nuclei in both live and fixed cells. While some safety data sheets (SDS) classify it as non-hazardous, others indicate it can be harmful if swallowed and may cause skin and eye irritation.[1] It is also important to note that Hoechst stains are known mutagens and should be handled with appropriate care.[2][3] This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound to minimize exposure risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Requirements

The following personal protective equipment is mandatory when handling this compound in either solid or solution form.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes of the liquid solution or contact with the powder.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.[4]
Body Protection Laboratory coat or impervious clothingProtects against contamination of personal clothing.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A suitable respirator may be required for handling the powder form to avoid dust formation.[4][5]Minimizes inhalation of aerosols or dust particles.[4][6]

Operational Protocol: Step-by-Step Handling Procedures

This section outlines the procedural steps for safely preparing, using, and storing this compound.

Preparation of Stock and Working Solutions
  • Engineering Controls : Always handle the solid form of this compound and prepare stock solutions inside a chemical fume hood to avoid inhalation of the powder.[5] For handling dilute working solutions, a well-ventilated laboratory bench is sufficient. Ensure an eyewash station and safety shower are readily accessible.[4]

  • Reconstitution : If starting from a solid, carefully weigh the required amount. To prepare a stock solution, dissolve the powder in high-purity water (e.g., distilled or deionized). For example, a 1 mg/mL stock solution can be prepared for further dilution.[7]

  • Dilution : Prepare working solutions by diluting the stock solution with an appropriate buffer or cell culture medium to the final desired concentration (e.g., 1-10 µg/mL).[8][9]

  • Labeling : Clearly label all containers with the chemical name, concentration, and hazard information.

Staining Procedure
  • Cell Staining : When staining live or fixed cells, add the this compound working solution to your samples and incubate for the desired time (typically 5-15 minutes), protected from light.[8]

  • Avoid Contamination : Use appropriate aseptic techniques when staining live cells to prevent contamination of your cultures.

  • Washing : While not always necessary, washing the cells with buffer (e.g., PBS) after staining can improve the signal-to-noise ratio by removing excess dye.[8]

Storage
  • Solid Form : Store solid this compound at -20°C in a desiccated environment, protected from light.[8]

  • Stock Solutions : Store stock solutions at 2-8°C, protected from light.[2][8] When stored correctly, aqueous stock solutions are stable for at least six months.[2] It is not recommended to store dilute working solutions for long periods as the dye may precipitate or adsorb to the container.[8]

Emergency Procedures and First Aid

In the event of exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.[4][5]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with soap and plenty of water.[4][5] If irritation persists, seek medical advice.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[4][10]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][5]

Spill and Disposal Plan

Proper management of spills and waste is crucial to prevent environmental contamination and personnel exposure.

Spill Management
  • Evacuate : Clear the immediate area of all personnel.

  • Protect : Wear the full complement of prescribed PPE.

  • Contain : For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Clean : Decontaminate the spill area. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collect : Place all contaminated materials into a sealed, labeled container for proper disposal.[6]

Waste Disposal
  • Liquid Waste : Collect all liquid waste containing this compound in a clearly labeled, sealed waste container.

  • Solid Waste : Dispose of contaminated lab supplies (e.g., pipette tips, gloves, tubes) in a designated solid waste container.

  • Treatment : It is recommended that this compound waste be incinerated. One suggested method for conscientious disposal involves binding the dye to activated charcoal, which can then be incinerated.[11]

  • Prohibition : Do not treat this compound waste with hypochlorite (B82951) (bleach), as this can produce more hazardous chemical byproducts.[11]

  • Compliance : All waste must be disposed of in accordance with local, regional, and national environmental regulations.[6][12]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for the safe management of this compound in the laboratory.

Hoechst_33258_Workflow cluster_prep Preparation cluster_use Experimental Use cluster_storage Storage cluster_disposal Waste Management cluster_emergency Emergency Procedures start Start: Obtain this compound ppe Don Personal Protective Equipment (PPE) start->ppe weigh Weigh Solid (in Fume Hood) ppe->weigh dissolve Prepare Stock Solution weigh->dissolve dilute Prepare Working Solution dissolve->dilute stain Perform Staining Procedure dilute->stain store Store Stock Solution (2-8°C, Protected from Light) dilute->store image Image Cells stain->image spill Spill Occurs stain->spill first_aid Exposure Occurs stain->first_aid collect_liquid Collect Liquid Waste image->collect_liquid collect_solid Collect Solid Waste image->collect_solid dispose Dispose via Approved Chemical Waste Stream (Incineration) collect_liquid->dispose collect_solid->dispose end End dispose->end spill_response Follow Spill Management Protocol spill->spill_response first_aid_response Administer First Aid first_aid->first_aid_response spill_response->collect_solid

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。